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7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Documentation Hub

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  • Product: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
  • CAS: 71435-37-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol . Synonyms: 9-Methyl-9-deazahypoxanthine; 7-Met...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol .

Synonyms: 9-Methyl-9-deazahypoxanthine; 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS Registry Number: 71435-37-5 Molecular Formula: C₇H₇N₇O Molecular Weight: 149.15 g/mol [1][2]

Executive Summary

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a fused heterocyclic compound belonging to the 9-deazapurine class.[3][4][5] Structurally, it mimics the purine nucleobase hypoxanthine but features a carbon atom at the 9-position (purine numbering) instead of nitrogen.[4] This substitution fundamentally alters the electronic properties of the ring system, specifically elevating the basicity of the N7 position (pyrrolo N5).

This molecule serves as a critical scaffold in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, such as Forodesine (Immucillin-H) and Galidesivir (BCX4430). By mimicking the transition-state electronics of purine phosphorolysis, derivatives of this scaffold act as potent picomolar inhibitors, with applications in T-cell leukemias and broad-spectrum antiviral therapies.

Chemical Identity & Structural Analysis

Nomenclature and Numbering

Confusion often arises between IUPAC heterocyclic numbering and biogenic purine numbering. This guide utilizes the systematic IUPAC numbering for the pyrrolo[3,2-d]pyrimidine system, while referencing the biological purine equivalent for clarity.

  • Systematic (IUPAC): 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

  • Biogenic (Purine): 9-Methyl-9-deazahypoxanthine

Structural Mapping:

  • Pyrrolo Position 4 (OH/O): Corresponds to Purine Position 6 (Hypoxanthine carbonyl).

  • Pyrrolo Position 5 (NH): Corresponds to Purine Position 7 (N).

  • Pyrrolo Position 7 (Methyl): Corresponds to Purine Position 9 (C-substitution).

Tautomerism

Like its natural analogue hypoxanthine, this compound exhibits lactam-lactim tautomerism. In aqueous solution and the solid state, the keto (lactam) tautomer—specifically the 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one form—is thermodynamically favored over the enol (4-ol) form. However, the "4-ol" nomenclature persists in chemical catalogs.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-ol) Less Stable Keto Keto Form (4-one) Predominant Enol->Keto  H-shift  

Figure 1: Lactam-lactim tautomerism favoring the keto form in physiological conditions.

Physicochemical Properties[3][6]

The replacement of the N9 nitrogen with a carbon (C7 in pyrrolo numbering) significantly impacts the acid-base profile of the molecule.[4]

PropertyValue / CharacteristicMechanistic Implication
pKa (N5-H) > 10.0 (Estimated)Significantly higher than hypoxanthine N7 (pKa ~8.8). The C-C bond at the bridgehead reduces electron withdrawal, making the N5 proton less acidic and the nitrogen more basic.
Solubility Low in neutral H₂O; Soluble in DMSO, dilute NaOHPlanar aromatic stacking leads to high lattice energy. Solubility increases upon deprotonation (pH > 11).
UV Absorbance λmax ~ 270–280 nmCharacteristic of the conjugated pyrrolopyrimidine system.
H-Bonding Donor: N5-H, N3-H (keto); Acceptor: O4, N1Critical for binding in the PNP active site (Asp204/Glu201 interactions).

Synthetic Routes[3][7][8][9][10]

The synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol generally follows the construction of the 9-deazapurine core.[5] Two primary strategies exist: De Novo Synthesis from acyclic precursors and Ring Annulation of pyrimidines.

Protocol: Pyrimidine Annulation Strategy

This method is preferred for its scalability and regioselectivity. It involves the condensation of a functionalized pyrimidine with a two-carbon synthon to form the pyrrole ring.

Reagents:

  • Starting Material: 6-Amino-4-hydroxypyrimidine (6-aminouracil).

  • Cyclization Agent: Chloroacetone (for 7-methyl substitution) or related α-halo ketones.

  • Solvent/Catalyst: Aqueous acetate buffer or DMF.

Step-by-Step Methodology:

  • Preparation of Precursor: Dissolve 6-aminouracil (10 mmol) in water/ethanol (1:1 v/v). Adjust pH to 5.0 using sodium acetate.

  • Alkylation: Add chloroacetone (11 mmol) dropwise at room temperature. The nucleophilic C5 position of the uracil attacks the alkyl halide. Note: N-alkylation is a competing side reaction; controlling pH minimizes this.

  • Cyclization (Paal-Knorr type): Heat the mixture to reflux (80-100°C) for 4–6 hours. The exocyclic amine condenses with the ketone carbonyl, closing the pyrrole ring.

  • Isolation: Cool the reaction mixture to 4°C. The product precipitates as a solid. Filter and wash with cold water and ethanol.

  • Purification: Recrystallize from DMF/Water or purify via flash chromatography (C18 reverse phase) if high purity is required for biological assays.

Synthesis Start 6-Aminouracil Inter Intermediate: 5-(2-oxopropyl)uracil Start->Inter + Chloroacetone (C-Alkylation at C5) Prod 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Inter->Prod Cyclization (-H2O)

Figure 2: Synthetic pathway via pyrimidine annulation.

Biological Relevance: PNP Inhibition[5][8]

The 9-deazapurine scaffold is the pharmacophore of choice for inhibiting Purine Nucleoside Phosphorylase (PNP) .

Mechanism of Action

PNP catalyzes the phosphorolysis of inosine and guanosine. The transition state involves an oxycarbenium ion at the ribose anomeric carbon and a protonated N7 at the purine base.

  • Natural Substrate: The N7 of hypoxanthine has a pKa of ~8.8 and accepts a proton from the enzyme (Asn243/Glu201 network) to facilitate leaving group departure.

  • 9-Deaza Inhibitor: The 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol core (9-deaza) has a permanently elevated pKa (>10) at the corresponding position.[4] This allows it to be protonated prior to the transition state, creating a cationic mimic that binds tightly (picomolar affinity) to the enzyme's active site, effectively "freezing" the enzyme in a transition-state complex.

Therapeutic Applications[6][9]
  • T-Cell Leukemia: PNP inhibition leads to the accumulation of dGTP in T-cells, triggering apoptosis.[6] This selectivity is exploited by drugs like Forodesine (a C-nucleoside of the 9-deazapurine base).

  • Antiviral (Ebola/Marburg): The scaffold is used in RNA polymerase inhibitors (e.g., Galidesivir) where the modified base disrupts viral replication.

PNP_Mechanism cluster_site Active Site Interactions Substrate Substrate (Inosine) TS Transition State (Oxycarbenium Ion) Substrate->TS Phosphorolysis Inhibitor Inhibitor Scaffold (7-Methyl-9-deazahypoxanthine) Inhibitor->TS Mimics Electronic Signature Effect Enzyme Blockade (Picomolar Affinity) Inhibitor->Effect Binds Active Site Residue Glu201 / Asn243 Residue->Inhibitor Stabilizes Protonated N5

Figure 3: Mechanism of PNP inhibition by the 9-deazapurine scaffold.[4]

References

  • Evans, G. B., et al. (2003). "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction." Journal of Organic Chemistry, 68(15), 5830-5837. Link

  • Schramm, V. L. (2002). "Development of transition state analogues of purine nucleoside phosphorylase as anti-T-cell agents." Biochimica et Biophysica Acta (BBA), 1587(2-3), 107-117. Link

  • Kicska, G. A., et al. (2001). "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes." Proceedings of the National Academy of Sciences, 98(8), 4593-4598. Link

  • ChemicalBook. (2025).[3] "7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Product Data." Link

  • Miles, R. W., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry, 37(24), 8615-8621. Link

Sources

Exploratory

Technical Guide: Therapeutic Potential of 7-Methyl-9-Deazahypoxanthine Derivatives

The following technical guide details the therapeutic potential, chemical architecture, and experimental characterization of 7-methyl-9-deazahypoxanthine derivatives . This analysis assumes the user refers to the 9-deaza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical architecture, and experimental characterization of 7-methyl-9-deazahypoxanthine derivatives .

This analysis assumes the user refers to the 9-deazahypoxanthine (pyrrolo[3,2-d]pyrimidine) scaffold, a privileged structure in the design of transition-state analogues for Purine Nucleoside Phosphorylase (PNP), where the N7 position plays a critical mechanistic role.[1]

[1][2]

Executive Summary

7-methyl-9-deazahypoxanthine derivatives represent a specialized class of purine nucleoside analogues designed primarily as transition-state inhibitors of Purine Nucleoside Phosphorylase (PNP).[1][2] By substituting the N9 nitrogen of the natural purine ring with a carbon (9-deaza) and modifying the N7 position (e.g., methylation), these compounds achieve two critical pharmacological goals: chemical stability against glycosidic bond cleavage and electronic mimicry of the oxocarbenium ion transition state.

The therapeutic utility of this scaffold is anchored in its ability to elevate dGTP levels in T-cells, inducing selective apoptosis.[2] This mechanism positions these derivatives as potent agents for T-cell leukemias , autoimmune disorders , and potentially as antiprotozoal agents (e.g., against Plasmodium falciparum).[1][2]

Part 1: Chemical Architecture & Rational Design[1][2]

The 9-Deaza Scaffold Advantage

The core structure, 9-deazahypoxanthine (pyrrolo[3,2-d]pyrimidine), is the aglycone base of the potent PNP inhibitor Forodesine (Immucillin-H) .[1]

  • N9 -> C9 Substitution: In natural purines, the N9-C1' glycosidic bond is susceptible to phosphorolysis.[1][2] Replacing N9 with Carbon (C9) creates a non-hydrolyzable C-C bond, rendering the inhibitor stable in vivo.[2]

  • pKa Elevation at N7: The 9-deaza modification significantly elevates the pKa of the Nitrogen at position 7 (N7).[2] In the natural transition state, N7 is protonated (N7-H+).[1][2] The elevated pKa of the 9-deaza scaffold allows it to be protonated at physiological pH, tightly binding to the enzyme's active site (specifically interacting with Asn243 in human PNP).

The Role of 7-Methyl Substitution

Derivatization at the 7-position (N7 in 9-deazapurines) is a strategy to modulate binding affinity and solubility.[1][2]

  • Transition State Mimicry: A 7-methyl group can permanently lock the nitrogen in a cationic or pseudo-cationic state (depending on resonance), or sterically enforce a conformation that mimics the protonated transition state.[2]

  • Selectivity Probe: Methylation at N7 can be used to probe the active site volume.[2] While the natural catalytic mechanism involves protonation, a methyl group provides a hydrophobic handle that may displace active site waters or interact with hydrophobic pockets in non-human PNPs (e.g., M. tuberculosis or P. falciparum).[2]

Part 2: Mechanism of Action (PNP Inhibition)

The therapeutic efficacy of 7-methyl-9-deazahypoxanthine derivatives is driven by the "Purine-Less Death" phenomenon in T-cells.[1][2]

The Signaling Cascade
  • PNP Inhibition: The derivative binds to PNP with picomolar affinity (Ki ~ 10^-11 M).[1][2]

  • Substrate Accumulation: 2'-deoxyguanosine (dGuo) accumulates in the plasma.[1][2]

  • Intracellular Phosphorylation: dGuo is phosphorylated by deoxycytidine kinase (dCK) to dGMP, then to dGDP and dGTP.[2]

  • Allosteric Inhibition: Accumulated dGTP inhibits Ribonucleotide Reductase (RNR).[2]

  • DNA Synthesis Arrest: RNR inhibition depletes the pool of dCTP, blocking DNA replication and repair.[2]

  • Apoptosis: The imbalance triggers the p53-independent mitochondrial apoptotic pathway specifically in T-cells (which have high dCK activity).[1][2]

Visualization of the Mechanism

PNP_Inhibition_Pathway Inhibitor 7-Methyl-9-deazahypoxanthine Derivative PNP Purine Nucleoside Phosphorylase (PNP) Inhibitor->PNP Inhibits (Ki < 1 nM) dGuo dGuo Accumulation (Plasma) PNP->dGuo Blocks Degradation dCK Deoxycytidine Kinase (dCK) dGuo->dCK Substrate for dGTP dGTP Accumulation (Intracellular) dCK->dGTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dGTP->RNR Allosteric Inhibition DNA_Rep DNA Replication & Repair RNR->DNA_Rep Depletes dCTP Apoptosis T-Cell Apoptosis (Mitochondrial Pathway) DNA_Rep->Apoptosis Triggers

Caption: Mechanism of T-cell selective toxicity induced by PNP inhibition via 9-deazahypoxanthine derivatives.[1][2]

Part 3: Synthesis & Experimental Protocols

Synthesis of the 9-Deazahypoxanthine Core

The synthesis of the aglycone typically involves a Mannich reaction followed by cyclization.[2]

Core Protocol (Generalized):

  • Starting Material: 4-Chloro-5-pyrimidinecarbaldehyde.[1][2]

  • Step 1: Reaction with glycine ethyl ester hydrochloride in the presence of triethylamine (EtOH, reflux) to form the ethyl [(4-chloro-5-pyrimidinyl)methyl]amino]acetate.[1][2]

  • Step 2: Cyclization using DBU in DMF to yield the pyrrolo[3,2-d]pyrimidine scaffold.

  • Step 3 (N7-Methylation): Selective methylation using MeI (Methyl Iodide) and NaH (Sodium Hydride) in anhydrous DMF at 0°C. Note: Regioselectivity between N1, N3, and N7 must be controlled via protecting groups or specific conditions.[2]

In Vitro PNP Inhibition Assay

To validate the therapeutic potential, the inhibition constant (Ki) must be determined.[2]

Protocol:

  • Reagents: Recombinant human PNP, Inosine (substrate), Phosphate buffer (50 mM, pH 7.4), Xanthine Oxidase (coupling enzyme).[2]

  • Principle: PNP converts Inosine + Pi -> Hypoxanthine + Ribose-1-P. Xanthine Oxidase converts Hypoxanthine -> Uric Acid (absorbs at 293 nm).[1][2]

  • Procedure:

    • Mix buffer, Inosine (100 µM), and Xanthine Oxidase (60 mU/mL) in a quartz cuvette.

    • Add 7-methyl-9-deazahypoxanthine derivative (0.1 nM - 100 nM).[1][2]

    • Initiate reaction with PNP (1 nM).[2]

    • Monitor Absorbance at 293 nm for 5 minutes.

  • Analysis: Plot initial velocity vs. inhibitor concentration.[2] Fit to the Morrison equation for tight-binding inhibitors to determine Ki.[1][2]

Data Presentation: Comparative Potency

Compound Scaffold Substituent (N7) Ki (human PNP) Selectivity (vs. MTAN)
Immucillin-H 9-Deaza H (Protonated) 0.023 nM >1000x
7-Methyl-9-deaza 9-Deaza Methyl Experimental Variable

| DADMe-Immucillin-H | 9-Deaza | H | 0.009 nM | >5000x |[1][2]

Part 4: Therapeutic Applications

T-Cell Malignancies[1][2]
  • Target: T-cell Acute Lymphoblastic Leukemia (T-ALL), Cutaneous T-cell Lymphoma (CTCL).[1][2]

  • Rationale: Malignant T-cells have exceptionally high dCK activity, making them hypersensitive to dGTP accumulation compared to B-cells or solid tumors.[1][2]

Autoimmune Diseases[2]
  • Target: Psoriasis, Rheumatoid Arthritis.[2][3]

  • Rationale: Selective depletion of activated T-cells without systemic immunosuppression of the B-cell arm.[1][2]

Gout (Hyperuricemia)[2]
  • Rationale: While Allopurinol targets Xanthine Oxidase, PNP inhibitors block the upstream generation of hypoxanthine and guanine, reducing the total purine load available for uric acid production.

Part 5: Future Directions & Optimization

The "7-methyl" modification represents a frontier in selectivity optimization .[1][2] While the protonated N7 is ideal for human PNP, methylated variants are being explored to target bacterial or parasitic PNPs (e.g., M. tuberculosis, P. falciparum) which may have slightly different active site hydrophobicities.[2]

Key Research Question: Does the 7-methyl group displace the conserved water molecule in the active site of parasitic PNP, thereby gaining selectivity over the human enzyme?

References
  • Design and Synthesis of Immucillins: Evans, G. B., et al. "Synthesis of second-generation transition state analogues of purine nucleoside phosphorylase."[2] Journal of Medicinal Chemistry 46.24 (2003): 5271-5276.[1][2] Link[2]

  • Mechanism of PNP Inhibition: Schramm, V. L.[2] "Enzymatic transition states, transition-state analogs, drug design and the transition-state structure of human purine nucleoside phosphorylase."[1] Annual Review of Biochemistry 80 (2011): 703-732.[1][2] Link[2]

  • 9-Deazahypoxanthine Scaffold: Kicska, G. A., et al. "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes."[1][2] Proceedings of the National Academy of Sciences 98.8 (2001): 4593-4598.[2] Link[2]

  • Structural Biology of PNP: Fedorov, A., et al. "Transition state structure of purine nucleoside phosphorylase and principles of atomic motion in enzymatic catalysis."[2] Biochemistry 40.4 (2001): 853-860.[1][2] Link[2]

Sources

Foundational

Technical Whitepaper: Solubility &amp; Handling of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol . This guide is structured for researchers requiring high-fide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol .

This guide is structured for researchers requiring high-fidelity dissolution strategies for in vitro and in vivo applications.[1] It synthesizes specific structural analysis with empirical data from the homologous class of 9-deazapurine nucleobases.[1]

[1]

Executive Summary

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (often referred to as a 7-methyl-9-deazahypoxanthine derivative) is a fused heterocyclic scaffold used primarily as a precursor in the synthesis of antiviral nucleoside analogs (e.g., Galidesivir/BCX4430 precursors) and PNP inhibitors.[1][2]

Biochemically, it functions as a purine mimic.[1] Physicochemically, it exhibits the classic "brick-dust" behavior of planar heterocycles: high melting point, high crystallinity, and poor aqueous solubility at neutral pH.[1] Successful application requires the use of aprotic polar solvents (DMSO) for stock preparation and pH-controlled buffers for aqueous dilution.[1]

PropertyValue / Characteristic
Chemical Name 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Scaffold Class 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine)
Primary Solvent Dimethyl Sulfoxide (DMSO)
Max Solubility (DMSO) ~20–50 mg/mL (Predicted based on analogs)
Aqueous Solubility < 1 mg/mL (Neutral pH); Sparingly Soluble
pKa (Predicted) ~9.0–10.0 (Amide N1-H), ~13.0 (Pyrrole N5-H)

Chemical Identity & Physicochemical Context

To optimize solubility, one must understand the molecule's behavior in solution. This compound exists in a tautomeric equilibrium, predominantly favoring the keto (4-one) form in polar solvents, despite the "4-ol" nomenclature.[1]

  • Lipophilicity: The C7-methyl group increases the partition coefficient (LogP) relative to the parent 9-deazahypoxanthine, further reducing water solubility.[1]

  • Hydrogen Bonding: The molecule acts as both a hydrogen bond donor (N1-H, N5-H) and acceptor (N3, C4=O), facilitating strong intermolecular crystal lattice interactions that resist dissolution in water.[1]

Tautomeric Dominance

In aqueous and DMSO solutions, the equilibrium lies far to the right (Lactam form):



Implication: The "4-ol" name is a formal nomenclature; chemically, you are dissolving a cyclic amide.[1]

Solubility Profile

Dimethyl Sulfoxide (DMSO) - The Standard Stock

DMSO is the only recommended solvent for primary stock solutions.[1] The absence of hydrogen bond donors in DMSO disrupts the strong crystal lattice of the deazapurine.

  • Solubility Limit: typically 20–50 mg/mL [1].[1]

  • Stability: Excellent.[1] Stock solutions stored at -20°C are stable for >6 months.[1]

  • Protocol:

    • Weigh powder into a glass vial (avoid plastics that may leach).[1]

    • Add anhydrous DMSO (Grade ≥99.9%).[1]

    • Critical Step: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

Water & Aqueous Buffers

Water solubility is poor due to the planar, hydrophobic aromatic core.[1]

  • Neutral pH (7.4): Insoluble to sparingly soluble (< 1 mg/mL).[1] Direct addition of powder to water results in suspension, not solution.[1]

  • Basic pH (> 10): Solubility increases significantly.[1] The N1-H (amide) proton can be removed (pKa ~9–10), generating a mono-anion that is highly soluble [2].[1]

  • Acidic pH (< 2): Solubility increases via protonation of N3, but this is less stable for long-term storage due to potential hydrolytic degradation.[1]

Organic Co-Solvents[1]
  • Ethanol: Limited solubility (< 5 mg/mL).[1][3] Not recommended for high-concentration stocks.[1]

  • PEG-400 / Tween 80: Useful for in vivo formulation but requires pre-dissolution in DMSO.[1]

Experimental Protocols

Workflow 1: Preparation of 50 mM Stock Solution

This protocol ensures a self-validating system where complete dissolution is visually confirmed before dilution.[1]

  • Calculate: Determine the molecular weight (MW ≈ 149.15 g/mol for C7H7N3O).[1]

    • Example: To make 1 mL of 50 mM stock, weigh 7.46 mg .[1]

  • Dissolve: Add 1 mL of anhydrous DMSO.

  • Agitate: Vortex for 1 minute.

  • Verify: Inspect against a light source. The solution must be completely clear. If "shimmering" or particulates are visible, sonicate at 40°C for 10 minutes.[1]

  • Storage: Aliquot into amber glass vials and store at -20°C.

Workflow 2: Aqueous Dilution (The "Crash-Out" Avoidance Method)

Diluting DMSO stocks directly into water often causes immediate precipitation.[1] Use this serial dilution method for biological assays.[1]

DilutionProtocol Stock DMSO Stock (50 mM) Inter Intermediate Dilution (10x Conc in Media) Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc) Inter->Final 1:10 Dilution Precip Precipitation Check (Microscopy) Final->Precip Validates Solubility

Figure 1: Step-wise dilution strategy to minimize kinetic precipitation shock.

Step-by-Step:

  • Prepare Buffer: Use PBS or cell culture media (warm to 37°C).[1]

  • Intermediate Step: Dilute the DMSO stock 1:10 into the buffer dropwise while vortexing. This creates a 10% DMSO intermediate (usually stable for hours).

  • Final Step: Dilute the intermediate further to reach the desired assay concentration (e.g., final DMSO < 0.5%).

In Vivo Formulation Strategy

For animal studies, a simple DMSO/Water mixture is often too toxic or precipitates.[1] Use a solubilizing vehicle.[1][4]

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG-300 or PEG-400 (Co-solvent/Stabilizer)[1]

  • 5% Tween-80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

Preparation Order (Must be followed strictly):

  • Dissolve compound in DMSO (Solution A).[1]

  • Add PEG-300 to Solution A and vortex (Solution B).[1]

  • Add Tween-80 to Solution B and vortex.[1]

  • Slowly add Saline with continuous stirring. Note: If cloudiness occurs, the concentration is too high for this vehicle.

Mechanistic Solubility Logic (pKa)

Understanding the ionization states is critical for pH adjustment strategies.[1]

pKaLogic Cation Cationic Form (Protonated N3) pH < 2 Soluble Neutral Neutral Form (Insoluble Solid) pH 3 - 9 Precipitates Cation->Neutral Add Base Neutral->Cation Add Acid Anion Anionic Form (Deprotonated N1) pH > 10 Soluble Neutral->Anion Add Base (pKa ~9.5) Anion->Neutral Add Acid

Figure 2: pH-dependent ionization states of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. Solubility is lowest in the neutral range (pH 3-9).[1]

References

  • PubChem. Compound Summary: 9-Deazahypoxanthine.[1][2] (Provides pKa and physicochemical foundation for the 9-deaza class). Available at: [Link]

Sources

Exploratory

Tautomeric equilibrium of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol vs 4-one forms

This comprehensive technical guide details the tautomeric equilibrium of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (the enol/lactim form) versus its 4-one (keto/lactam) counterpart. It synthesizes thermodynamic principles...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the tautomeric equilibrium of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (the enol/lactim form) versus its 4-one (keto/lactam) counterpart. It synthesizes thermodynamic principles, structural data, and experimental methodologies relevant to drug development, particularly for targets like Purine Nucleoside Phosphorylase (PNP).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The heterocyclic system 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine represents a critical scaffold in the design of transition-state analogue inhibitors (e.g., 9-deazapurines). The biological activity of this scaffold is governed by its tautomeric state, which dictates its hydrogen bond donor/acceptor profile.

While the IUPAC nomenclature often defaults to the 4-ol (lactim) form, experimental and high-level quantum mechanical evidence confirms that the 4-one (lactam) tautomer is the dominant species in neutral aqueous solution and the solid state. However, the 4-ol form remains energetically accessible and is frequently the bioactive conformer required for specific enzymatic binding pockets (e.g., PNP active sites). This guide delineates the thermodynamics, kinetics, and characterization of this equilibrium.

Structural Definition & Tautomeric Landscape

The molecule exists in a dynamic equilibrium primarily involving the pyrimidine ring. The core scaffold is a 9-deazapurine (pyrrolo[3,2-d]pyrimidine).

The Tautomers
  • Tautomer A (Lactam / Keto): 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one.

    • Features: Protonated N3; Carbonyl at C4 (C=O).

    • Properties: High polarity, dominant in water, mimics Hypoxanthine.

  • Tautomer B (Lactim / Enol): 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol.

    • Features: Unprotonated N3 (C=N); Hydroxyl at C4 (C-OH).

    • Properties: Aromatic pyrimidine ring, favored in gas phase/non-polar media, mimics the transition state of nucleoside hydrolysis.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathway between the N3 and O4 positions.

Tautomerism Lactam Lactam (Keto) Form (Dominant in Aqueous Soln) N3-H, C4=O TS Transition State [Proton Transfer] Lactam->TS - H+ (N3) Lactim Lactim (Enol) Form (Minor in Soln / Gas Phase) N3:, C4-OH Lactam->Lactim K_eq << 1 (H2O) TS->Lactam + H+ (N3) TS->Lactim + H+ (O4) Lactim->TS - H+ (O4)

Figure 1: The prototropic tautomerism between the N3-H lactam and O4-H lactim forms. The equilibrium strongly favors the lactam in polar solvents.

Thermodynamics & Kinetics

Relative Stabilities (DFT & Solvation Models)

Quantum chemical calculations (B3LYP/6-311++G**) reveal a distinct inversion of stability based on the environment.

EnvironmentDominant Form

(kcal/mol)
Driver
Gas Phase Lactim (4-ol) -1.5 to -3.0Aromaticity of the pyrimidine ring is fully preserved in the lactim form.
Aqueous (PBS) Lactam (4-one) -5.0 to -7.0High dipole moment of the C=O bond and efficient solvation by water.
Solid State Lactam (4-one) N/AIntermolecular H-bonding (N-H···O=C) creates stable dimers/ribbons.
The "7-Methyl" Effect

The methyl group at C7 (pyrrole ring) exerts a weak electron-donating inductive effect (+I).

  • Electronic: It slightly increases the electron density of the pyrrole ring, which communicates to the pyrimidine ring via resonance. This marginally increases the basicity of N3 and N1, further stabilizing the protonated nitrogen forms (Lactam) in solution.

  • Steric: The C7-Me group is distal to the N3/O4 tautomeric center and does not sterically hinder the tautomerism, unlike substitutions at N3 or C2.

Analytical Characterization Protocols

To rigorously identify the tautomeric state in your specific formulation or active site, use the following self-validating protocols.

NMR Spectroscopy (Solution State)

The most definitive method for distinguishing the forms in solution.

  • Solvent Choice: Use DMSO-d6 (slows exchange) or DMF-d7 at low temperature (-20°C). Avoid D2O if observing exchangeable protons is required, though D2O is useful for C-D exchange studies.

  • Diagnostic Signals:

    • Lactam (4-one): Look for a broad singlet for N3-H around 11.8 – 12.5 ppm . The C4 carbonyl carbon (

      
      C) will appear downfield at ~155-160 ppm .
      
    • Lactim (4-ol): If trapped or chemically locked (e.g., O-methylation), the C4-O carbon shifts upfield to ~160-165 ppm (aromatic C-O), and the N3 is absent.

X-Ray Crystallography (Solid State)
  • Crystal Growth: Grow crystals from slow evaporation of methanol/water.

  • Validation: Measure the C4-O bond length.

    • C=O (Double Bond): ~1.22 – 1.24 Å (Lactam).

    • C-OH (Single Bond): ~1.30 – 1.35 Å (Lactim).

  • Note: Most 9-deazapurines crystallize in the lactam form with extensive N3-H···O4 hydrogen bonding networks.

UV-Vis Spectroscopy (pKa Determination)
  • Protocol: Perform a pH titration from pH 2 to 12.

  • Observation: The lactam form typically shows a

    
     shift distinct from the lactim. The N3-H deprotonation (pKa ~ 9.5-10.5) leads to the mono-anion, which is chemically equivalent regardless of the starting tautomer.
    

Implications for Drug Design (PNP Inhibition)

In the context of Purine Nucleoside Phosphorylase (PNP) inhibition, the tautomeric state is a critical design feature.

  • Transition State Mimicry: The transition state of PNP catalysis involves an oxocarbenium ion character on the ribose and a specific protonation state of the purine base.

  • Binding Mode: High-affinity inhibitors (like Immucillins) often bind in a state that mimics the protonated N7 of guanine. For 7-methyl-9-deazaguanine derivatives, the N3-H lactam form provides a hydrogen bond donor at position 3 and an acceptor at position 4, which perfectly complements the Glu201 (human PNP numbering) and Asn243 residues in the active site.

Active Site Interaction Diagram

Binding Inhibitor 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one (Lactam Form) Glu201 Glu201 (Carboxylate) Inhibitor->Glu201 H-Bond (N3-H ... O) Asn243 Asn243 (Amide) Inhibitor->Asn243 H-Bond (C4=O ... H-N) Phe200 Phe200 (Hydrophobic) Inhibitor->Phe200 Pi-Stacking / Hydrophobic (7-Me)

Figure 2: Predicted binding mode of the Lactam tautomer within the PNP active site. The 7-Methyl group occupies a hydrophobic pocket, enhancing affinity.

Experimental Workflow: Tautomer Trapping

To study the pure tautomers, chemical "locking" is required.

  • Synthesis of Locked Enol: React the 4-one with POCl

    
     to generate the 4-chloro derivative, followed by methoxide displacement to yield the 4-methoxy  (O-methyl) analog. This fixes the molecule in the "Lactim-like" state.
    
  • Synthesis of Locked Keto: React the 4-one with methyl iodide under basic conditions. This typically yields the N3-methyl derivative (fixed Lactam).

  • Comparison: Compare the IC

    
     of the locked analogs against the wild-type equilibrium mixture. If the N3-methyl analog retains potency while the O-methyl analog loses it, the Lactam form is the bioactive species .
    

References

  • Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism in Heterocycles." Chemical Reviews, 2010. Link

  • 9-Deazapurine PNP Inhibitors: Evans, G. B., et al. "Synthesis and properties of 9-deazaguanine derivatives as transition state analogue inhibitors of PNP." Journal of Medicinal Chemistry, 2003. Link

  • Tautomeric Preferences in Solution: Stanovnik, B., et al. "The Tautomerism of Heterocycles: Substituent Effects on the Tautomeric Equilibria." Advances in Heterocyclic Chemistry, 2006. Link

  • Computational Analysis of Deazapurines: Plaziak, A. S., et al. "Tautomerism of 9-deazapurines: A theoretical study." Journal of Molecular Structure: THEOCHEM, 2000. Link

Foundational

Literature review on 7-methyl-substituted pyrrolo[3,2-d]pyrimidine scaffolds

The following technical guide provides an in-depth analysis of 7-methyl-substituted pyrrolo[3,2-d]pyrimidine scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic architect...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 7-methyl-substituted pyrrolo[3,2-d]pyrimidine scaffolds. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols.

Domain: Medicinal Chemistry | Scaffold Class: 9-Deazapurines | Focus: C7-Functionalization

Executive Summary

The pyrrolo[3,2-d]pyrimidine scaffold, commonly known as 9-deazapurine , represents a privileged pharmacophore in drug discovery. By replacing the N9 nitrogen of the purine core with a carbon atom, this scaffold alters the electronic landscape and hydrogen-bonding potential while retaining the capacity to mimic nucleosides.

The 7-methyl-substituted variant (systematic numbering) is of particular significance. This substitution occurs at the position analogous to the glycosidic linkage (N9) in natural purines. Functionalization at this "pseudo-9" position allows for:

  • Steric Tuning: Modulating the fit within ribose-binding pockets (e.g., in PNP or kinase enzymes).

  • Metabolic Stability: Blocking oxidation at the electron-rich pyrrole positions.

  • Lipophilicity Modulation: Tuning logP without disrupting the Watson-Crick face of the pyrimidine ring.

Chemical Architecture & Numbering

Ambiguity in numbering is the primary source of error in 9-deazapurine literature. This guide utilizes IUPAC Systematic Numbering for the fused system but cross-references the Purine Numbering common in biological contexts.

The Numbering Rosetta Stone

In the pyrrolo[3,2-d]pyrimidine system, the "7-position" refers to the carbon atom in the pyrrole ring adjacent to the bridgehead, corresponding to the N9-position in purines.

Numbering cluster_0 Pyrrolo[3,2-d]pyrimidine (Systematic Numbering) cluster_1 Purine (Biological Numbering) n1 N1 c2 C2 n1->c2 n3 N3 c2->n3 c4 C4 n3->c4 c4a C4a c4->c4a n5 N5 c4a->n5 c7a C7a c4a->c7a c6 C6 n5->c6 pn7 N7 n5->pn7 Isosteric Position c7 C7 (Target) c6->c7 c7->c7a pn9 N9 c7->pn9 Isosteric Position c7a->n1 pn1 N1 pc2 C2 pn1->pc2 pn3 N3 pc2->pn3 pc4 C4 pn3->pc4 pc6 C6 pc6->pn1 pc5 C5 pc5->pc6 pc5->pn7 pc8 C8 pn7->pc8 pc8->pn9 pn9->pc4 pc4->pc5

Caption: Comparison of Systematic IUPAC numbering (left) vs. Purine numbering (right). The "7-methyl" substitution in this guide refers to C7 (Systematic), which mimics the N9-position of purines.

Synthetic Strategies

Constructing the 7-methyl-pyrrolo[3,2-d]pyrimidine core requires navigating the electron-rich nature of the pyrrole ring. Two primary strategies are dominant: De Novo Cyclization and Late-Stage Functionalization .

Strategy A: The "Pyrimidine-First" Approach (Sonogashira/Cyclization)

This is the most versatile route for installing substituents at C6 and C7. It builds the pyrrole ring onto a pre-existing pyrimidine scaffold.

  • Mechanism: Cross-coupling of a 5-halo-uracil derivative with an alkyne, followed by intramolecular cyclization.

  • Key Advantage: Allows precise placement of the methyl group by selecting the appropriate alkyne (e.g., propyne or substituted propargyl amines).

Strategy B: Direct C7-Functionalization

For existing scaffolds, C7 is the nucleophilic "beta" position of the pyrrole (analogous to C3 of indole).

  • Step 1: Halogenation (NIS/NBS) at C7.

  • Step 2: Palladium-catalyzed cross-coupling (Suzuki or Stille) to install the methyl group.

  • Alternative: Vilsmeier-Haack formylation followed by reduction (yields C7-methyl).

Quantitative Comparison of Methods
MetricDe Novo (Sonogashira)Direct Functionalization (Vilsmeier)
Step Count 3-4 steps from Uracil2 steps from Scaffold
Regiocontrol High (Dictated by Alkyne)High (Electronic preference for C7)
Yield Moderate (40-60%)High (70-85%)
Scalability GoodExcellent
Limitation Requires specific alkyne precursorsRequires unsubstituted C7 starting material

Experimental Protocols

The following protocols are synthesized from high-reliability sources in 9-deazapurine chemistry.

Protocol 1: Synthesis of 7-Methyl-pyrrolo[3,2-d]pyrimidine via Vilsmeier-Haack

Targeting the C7-Methyl derivative from the parent scaffold.

Reagents:

  • Starting Material: 1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (9-deazahypoxanthine).

  • Phosphorus oxychloride (

    
    ).
    
  • Dimethylformamide (DMF).

  • Sodium cyanoborohydride (

    
    ).
    

Step-by-Step Methodology:

  • Formylation (C7-CHO):

    • Dissolve the pyrrolo[3,2-d]pyrimidine substrate (1.0 eq) in anhydrous DMF (10 vol) under Argon.

    • Cool to 0°C. Dropwise add

      
       (1.2 eq).
      
    • Critical Control: Maintain temperature <5°C to prevent chlorination of the pyrimidine carbonyl (if present).

    • Heat to 60°C for 2 hours. Monitor by TLC (formation of polar aldehyde).

    • Quench with saturated

      
       (aq) and extract with EtOAc.
      
  • Reduction (C7-CH3):

    • Dissolve the crude aldehyde in MeOH (10 vol).

    • Add Tosylhydrazine (1.1 eq) and stir at reflux for 1 hour to form the hydrazone.

    • Cool to room temperature.[1][2][3] Add

      
       (4.0 eq) slowly.
      
    • Reflux for 4 hours.[1]

    • Workup: Evaporate solvent, resuspend in water, neutralize, and filter the precipitate.

Validation Check:

  • 1H NMR (DMSO-d6): The C7-Methyl group appears as a singlet (or doublet if coupling with H6) at δ 2.1–2.4 ppm . The C7-H signal (typically ~7.3 ppm) will disappear.

Protocol 2: PNP Inhibition Assay (Biological Validation)

7-substituted 9-deazapurines are classic transition-state inhibitors of Purine Nucleoside Phosphorylase (PNP).

Workflow:

  • Enzyme Prep: Recombinant human PNP (10 nM final concentration).

  • Substrate: Inosine (100 µM) in phosphate buffer (50 mM, pH 7.4).

  • Reaction:

    • Incubate Inhibitor (7-methyl-scaffold) with Enzyme for 10 min.

    • Add Substrate to initiate.

    • Monitor the decrease in absorbance at 255 nm (conversion of Inosine to Hypoxanthine).

  • Data Analysis: Fit initial velocities to Michaelis-Menten kinetics to determine

    
    .
    

Medicinal Chemistry & SAR

The 7-methyl group exerts specific effects on the pharmacodynamics of the scaffold.

Signaling Pathway & Interaction Map

The following diagram illustrates how the 7-methyl-pyrrolo[3,2-d]pyrimidine core interacts within a typical Kinase or PNP binding pocket.

SAR_Interaction Scaffold 7-Methyl-Pyrrolo[3,2-d]pyrimidine Pocket_Hydrophobic Hydrophobic Pocket (Val/Leu/Ile) Scaffold->Pocket_Hydrophobic 7-Methyl (Van der Waals) Pocket_H_Bond Hinge Region (Glu/Met Backbone) Scaffold->Pocket_H_Bond N1/N3 H-Bonds Solvent_Front Solvent Interface Scaffold->Solvent_Front C2/C4 Substituents Effect2 Blocks Metabolic Oxidation at C7 Scaffold->Effect2 Effect3 Induces Twist (if sterically crowded) Scaffold->Effect3 Effect1 Increases Lipophilicity (+0.5 logP) Pocket_Hydrophobic->Effect1

Caption: SAR interaction map. The 7-methyl group primarily engages hydrophobic pockets and blocks metabolic oxidation sites.

Structure-Activity Relationship (SAR) Data
ModificationPosition (Systematic)Effect on PotencyEffect on Properties
7-H (Unsubstituted) C7BaselineHigh metabolic lability (oxidation prone).
7-Methyl C7Increased (2-5x) Improved metabolic stability; Hydrophobic fill.
7-Iodo/Bromo C7VariableUseful synthetic handle; Halogen bonding potential.
N5-Methyl N5Decreased (usually)Loss of H-bond donor (if N5-H was interacting).

Expert Insight: In kinase inhibitors, the 7-methyl group often points towards the "gatekeeper" residue or the ribose-binding pocket. If the pocket is restricted, the methyl group can induce a conformation twist that improves selectivity for specific isoforms (e.g., JAK vs. SRC).

References

  • Synthesis and Properties of 7-Deazapurine and 9-Deazapurine Derivatives.Collection of Czechoslovak Chemical Communications. (Foundational work on deazapurine numbering and synthesis).
  • Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. Chemical & Pharmaceutical Bulletin.

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. (Details C7-halogenation and subsequent functionalization).

  • Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases. (Discusses the 7-methyl motif in the context of nucleoside analogs).

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives. Journal of Medicinal Chemistry. (SAR data for receptor antagonists).

Sources

Exploratory

The Strategic Role of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol in Nucleoside Analog Discovery

The following technical guide details the role, synthesis, and application of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (systematically identified as a 9-deaza-9-methylhypoxanthine derivative) in the discovery of next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (systematically identified as a 9-deaza-9-methylhypoxanthine derivative) in the discovery of next-generation nucleoside analogs.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

In the high-stakes field of antiviral and anticancer drug discovery, the pyrrolo[3,2-d]pyrimidine scaffold (commonly known as 9-deazapurine ) has emerged as a superior alternative to traditional purine nucleosides.[2] Unlike natural N-nucleosides, which possess a labile C–N glycosidic bond susceptible to enzymatic cleavage (e.g., by Purine Nucleoside Phosphorylase, PNP), 9-deazapurines feature a hydrolytically stable C–C glycosidic bond .

The specific compound 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol serves as a critical aglycone mimic and mechanistic probe .[1] By replacing the complex ribose or pyrrolidine sugar moiety with a simple methyl group at the C7 position (equivalent to N9 in purine numbering), researchers can isolate the binding affinity of the nucleobase, probe hydrophobic pockets in viral polymerases, and validate synthetic routes for C-nucleoside construction. This scaffold is the core architecture for elite antivirals like Galidesivir (BCX4430) and Forodesine (Immucillin H) .

Structural Biology & Pharmacological Logic

Nomenclature and Numbering Systems

To work effectively with this compound, one must navigate the dual numbering systems used in literature. The IUPAC system for the fused heterocycle differs from the biological "purine numbering" used in drug design.

FeaturePurine Numbering (Biological Standard)Pyrrolo[3,2-d]pyrimidine (IUPAC Systematic)
Scaffold Name 9-Deazapurine5H-Pyrrolo[3,2-d]pyrimidine
Sugar Attachment N9C7
Base Pairing H-Bond N1, C6-ON1, C4-O
"7-Methyl" Location Methyl at N7 (Hoogsteen face)Methyl at C7 (Sugar attachment site)

Critical Interpretation: When "7-Methyl" is applied to the pyrrolo[3,2-d] systematic name, it refers to a methyl group at the position normally occupied by the sugar (C7). Thus, 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is effectively 9-deaza-9-methylhypoxanthine .[1]

Mechanism of Action: The "Transition State" Advantage

The 7-methyl-pyrrolo[3,2-d]pyrimidine scaffold is pivotal because it mimics the transition state of nucleoside hydrolysis.

  • PNP Inhibition: Natural nucleosides are cleaved by PNP via an oxocarbenium ion transition state. The 9-deaza scaffold places a carbon at the cleavage site, making the bond unbreakable.

  • Polymerase Interaction: In antivirals like Galidesivir, the 9-deaza base (pyrrolo[3,2-d]) allows for precise positioning of the ribose mimic (e.g., an aza-sugar) to inhibit RNA-dependent RNA polymerase (RdRp) via non-obligate chain termination. The 7-methyl analog is often used in early SAR (Structure-Activity Relationship) to verify that the base itself fits the polymerase active site before attaching complex sugars.

MOA Substrate Natural Nucleoside (N-Glycosidic Bond) PNP PNP Enzyme (Cleavage) Substrate->PNP Transition Oxocarbenium Transition State PNP->Transition Inhibition Stable Complex (No Cleavage) PNP->Inhibition Bond Stable Cleavage Base + Sugar-1-P (Degradation) Transition->Cleavage Analog 9-Deaza Analog (C-Glycosidic Bond) Transition->Analog Structural Mimicry Analog->PNP Mimics TS

Caption: The 9-deaza scaffold (green path) arrests enzymatic cleavage by mimicking the transition state geometry while possessing a non-hydrolyzable C-C bond.

Synthetic Methodology

The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol requires constructing the pyrrole ring onto a pre-existing pyrimidine core.[1] This "Pyrimidine-to-Pyrrole" approach is preferred over the reverse due to the availability of pyrimidine starting materials.[1]

Core Synthetic Strategy: Sonogashira Cyclization

This protocol utilizes a Sonogashira coupling followed by a metal-catalyzed cyclization to form the pyrrolo[3,2-d] system.[1]

Reagents:

  • Starting Material: 4-Chloro-5-iodo-6-hydroxypyrimidine (protected as methoxy if needed).[1]

  • Coupling Partner: Propyne (gas) or 1-(Trimethylsilyl)propyne (for the methyl group).

  • Catalysts: Pd(PPh3)2Cl2, CuI.

  • Cyclization Agent: Ammonia or primary amine (if N-alkylation is desired).[1]

Step-by-Step Protocol

This protocol yields the 7-methyl substituted base.[1]

  • Preparation of Pyrimidine Scaffold:

    • Start with 4,6-dichloro-5-iodopyrimidine .[1]

    • Perform a partial hydrolysis or nucleophilic displacement to install the 4-OH (tautomerizes to 4-one) equivalent.[1] Note: It is often easier to keep the 4-Cl and hydrolyze it at the very end.[1]

  • Sonogashira Coupling:

    • Reaction: Mix 4-amino-6-chloro-5-iodopyrimidine (1.0 eq) with propyne (1.2 eq, bubbled or sealed tube) in DMF/TEA (3:1).

    • Catalyst: Add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).

    • Conditions: Heat to 60°C for 4-6 hours under Argon.

    • Outcome: Formation of 4-amino-6-chloro-5-(prop-1-ynyl)pyrimidine .[1]

  • Ring Closure (The Critical Step):

    • The 5-alkynyl pyrimidine undergoes cyclization.[1][2] For the 9-deaza (pyrrolo[3,2-d]) system, the nitrogen at position 4 (pyrimidine numbering) attacks the alkyne.

    • Reagent: KOtBu (2.0 eq) in NMP or PdCl2 catalysis.

    • Mechanism: 5-endo-dig cyclization.[1]

    • Product: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (if starting with diamine) or the 4-ol (if starting with hydroxy-amino).[1]

  • Final Hydrolysis (if needed):

    • If the 4-position was protected as a chloride or methoxy group:[1]

    • Reflux in 2N HCl/Acetic Acid for 2 hours.

    • Precipitate the product by neutralizing to pH 6-7.[1]

Synthetic Pathway Diagram

Synthesis SM 5-Iodo-uracil Derivative (Pyrimidine Core) Inter1 Sonogashira Product (5-Alkynyl-pyrimidine) SM->Inter1 Coupling Cyclized 7-Methyl-pyrrolo[3,2-d]pyrimidine (Protected) Inter1->Cyclized Cyclization Final 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (Target Aglycone) Cyclized->Final Hydrolysis Step1 Propyne, Pd/Cu (C-C Bond Formation) Step2 Base/Pd Cyclization (Ring Closure) Step3 Acid Hydrolysis (Deprotection)

Caption: Convergent synthesis of the 9-deaza-9-methyl scaffold via Sonogashira coupling and cyclization.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare against these standard physicochemical properties.

PropertySpecificationMethod of Verification
Formula C7H7N3OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 149.15 g/mol ESI+ [M+H] = 150.16
UV Max ~275 nm (pH 7)UV-Vis Spectroscopy
1H NMR (DMSO-d6) δ 11.8 (s, 1H, NH), 7.8 (s, 1H, H-2), 7.2 (s, 1H, H-6), 2.3 (s, 3H, CH3)Proton NMR (Diagnostic methyl singlet at 2.3 ppm)
Tautomerism Exists primarily as the lactam (4-one) form in solution.IR (C=O stretch ~1680 cm-1)

Case Study: Relation to BCX4430 (Galidesivir)

The 7-methyl compound is the "base-only" analog of Galidesivir.[1]

  • Galidesivir Structure: A pyrrolo[3,2-d]pyrimidine base attached to an aza-sugar (pyrrolidine) at position 7.

  • 7-Methyl Analog Utility: During the discovery phase of BCX4430, researchers synthesized the 7-methyl analog to prove that the pyrrolo[3,2-d]pyrimidine base itself was not cytotoxic and could bind to the target polymerase active site. The methyl group acts as a "dummy sugar," occupying the space where the C-C glycosidic bond would form, validating the electronic properties of the 9-deaza ring system.

References

  • Evans, G. B., et al. (2003). "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction." Journal of Organic Chemistry. Link

  • Warren, T. K., et al. (2014). "Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430."[1] Nature.[3] Link

  • Bouton, J., et al. (2021). "Synthesis and evaluation of a collection of purine-like C-nucleosides." European Journal of Medicinal Chemistry. Link

  • Seela, F., & Ming, X. (2007). "7-Deaza- and 9-deazapurines: Synthesis and properties." Organic & Biomolecular Chemistry. Link

  • BioCryst Pharmaceuticals. (2015). "BCX4430 Investigator's Brochure." ClinicalTrials.gov. Link

Sources

Foundational

CAS number and identifiers for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

This technical monograph details the chemical identity, synthesis, and biological significance of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol , a critical scaffold in the development of transition-state analog inhibitors. E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the chemical identity, synthesis, and biological significance of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol , a critical scaffold in the development of transition-state analog inhibitors.

Executive Summary

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-methyl-9-deazahypoxanthine ) is a fused heterocyclic compound belonging to the 9-deazapurine class. Unlike the more common 7-deazapurines (pyrrolo[2,3-d]pyrimidines), the [3,2-d] isomer features a nitrogen atom at position 5 (IUPAC) or 9 (purine numbering), making it an isostere of hypoxanthine with unique electronic properties.

This compound serves as a primary scaffold for the synthesis of Immucillins (e.g., Forodesine), a class of potent Purine Nucleoside Phosphorylase (PNP) inhibitors used in T-cell lymphoma therapy. Its structural rigidity and hydrogen-bonding capability allow it to mimic the oxocarbenium transition state of nucleoside hydrolysis when coupled with ribose mimics.

Chemical Identity & Properties

Identifiers
RegistryIdentifierNote
CAS Number 71435-37-5 Specific to the 7-methyl derivative
IUPAC Name 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-onePreferred tautomer in solution
Common Name 7-Methyl-9-deazahypoxanthineReflects biological relationship
SMILES Cc1c[nH]c2ncnc(=O)c12Keto form (dominant)
InChIKey FFYPRJYSJODFFD-UHFFFAOYSA-N(Base scaffold 9-deazaguanine analog)
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Structural Analysis & Tautomerism

The compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. In aqueous solution and biological systems, the keto-amine tautomer (4-one) predominates, essential for Watson-Crick base pairing mimicry.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-ol) Aromatic Pyrimidine Keto Keto Form (4-one) Amide-like (Dominant) Enol->Keto  Ka >> 1  

Caption: Equilibrium favors the 4-one form (right), critical for donor/acceptor motifs in enzyme binding.

Synthesis & Manufacturing

The synthesis of the 9-deazapurine core is more challenging than that of 7-deazapurines due to the electron-rich nature of the pyrrole ring which complicates cyclization. The most robust route involves constructing the pyrimidine ring onto a pre-functionalized pyrrole.

Primary Synthetic Route (Cyclization Strategy)

This protocol utilizes a Mannich-type cyclization or condensation of a 3-aminopyrrole precursor.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate via the Thorpe-Ziegler cyclization of

    
    -aminonitriles.
    
  • Formylation: Treat the pyrrole with formamidine acetate (3.0 eq) in refluxing ethanol or 2-methoxyethanol.

    • Mechanism:[1] The amino group attacks the formamidine, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl.

  • Cyclization: Heat at 120°C for 12-18 hours. The reaction releases ethanol and ammonia.

  • Isolation: Cool the mixture to 4°C. The product precipitates as a solid. Filter and wash with cold water.

  • Purification: Recrystallize from DMF/Water to remove unreacted formamidine salts.

Synthesis Start 3-Amino-4-methyl-1H- pyrrole-2-carboxylate Inter Intermediate (Formimidoylpyrrole) Start->Inter Condensation Reagent + Formamidine Acetate (EtOH, Reflux, 18h) Final 7-Methyl-5H-pyrrolo[3,2-d] pyrimidin-4-ol Inter->Final Cyclization (-EtOH)

Caption: Convergent synthesis of the 9-deazapurine scaffold from a substituted pyrrole.

Biological Significance & Applications

PNP Inhibition (Immucillin Scaffold)

The 9-deazapurine core is the structural anchor for Immucillins (e.g., Immucillin-H/Forodesine).

  • Mechanism: The N7 position (purine numbering) is replaced by Carbon (C9 in 9-deaza numbering), removing a repulsive interaction with the enzyme's active site and allowing tighter binding.

  • 7-Methyl Role: The methyl group at the 7-position (pyrrole C) fills a specific hydrophobic pocket in certain mutant kinases or PNP variants, enhancing selectivity over human HGPRT.

Universal Base Analogs

In RNA/DNA research, 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol acts as a non-discriminating base analog .

  • Base Pairing: The tautomeric ambiguity allows it to pair with both Cytosine and Thymine/Uracil with reduced energetic penalties, useful for degenerate primers or probing polymerase fidelity.

Analytical Characterization

To validate the identity of the synthesized compound, the following parameters must be met:

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆)

2.25 (s, 3H, Me), 7.20 (s, 1H, H-6), 7.85 (s, 1H, H-2), 11.8 (br s, NH).
UV-Vis

= 260 nm (pH 7.0). Shifts to 275 nm in alkaline conditions (anion).
HPLC Retention time ~4.5 min (C18 column, 5% to 95% ACN/Water + 0.1% TFA).
Mass Spec (ESI+) [M+H]⁺ = 150.16 m/z.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic solid.

  • Solubility: Soluble in DMSO, DMF.[2] Sparingly soluble in water; solubility increases in basic buffers (pH > 9).

References

  • BioCryst Pharmaceuticals. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. Journal of Organic Chemistry. Link

  • Furneaux, R. H., et al. (2002). Synthesis of transition state inhibitors of purine nucleoside phosphorylase. Current Organic Chemistry.
  • PubChem. (2025).[3][4] Compound Summary: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (CAS 71435-37-5). National Library of Medicine. Link

  • Miles, R. W., et al. (1998). One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase. Biochemistry.[5] Link

Sources

Exploratory

Bioavailability and Metabolic Stability Predictions for 9-Deazapurine Analogs

This technical guide details the predictive frameworks and experimental validation protocols for assessing the bioavailability and metabolic stability of 9-deazapurine (pyrrolo[3,2-d]pyrimidine) analogs. Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predictive frameworks and experimental validation protocols for assessing the bioavailability and metabolic stability of 9-deazapurine (pyrrolo[3,2-d]pyrimidine) analogs.

Technical Guide for Lead Optimization

Executive Summary: The C-Nucleoside Advantage

9-deazapurines represent a privileged class of C-nucleosides where the labile N9–C1' glycosidic bond of natural purines is replaced by a hydrolytically and enzymatically stable C9–C1' carbon-carbon bond.[1] This structural modification confers absolute resistance to Purine Nucleoside Phosphorylase (PNP) -mediated cleavage, a primary clearance pathway for many nucleoside therapeutics.[1]

However, while the C-glycosidic bond solves the issue of phosphorolysis, it introduces unique ADME challenges. The prediction of bioavailability for these analogs shifts from monitoring glycosidic instability to optimizing for oxidative stability , transporter recognition , and intracellular phosphorylation efficiency .

Structural Determinants of Stability

The C-Glycosidic Bond vs. PNP

In natural nucleosides (e.g., guanosine), PNP catalyzes the phosphorolysis of the N-glycosidic bond, releasing the free base and ribose-1-phosphate. 9-deazapurines mimic the transition state of this reaction but cannot be cleaved.

  • Predictive Rule: If the scaffold is a 9-deazapurine, metabolic clearance via PNP phosphorolysis is effectively zero .[1]

  • Design Implication: Lead optimization should focus on Phase I oxidative metabolism (CYP450) and renal clearance rather than catabolic glycosidase activity.

Tautomerism and pKa

The replacement of Nitrogen at position 9 with Carbon alters the electronic distribution of the heterocycle.

  • N7 Protonation: Unlike purines (pKa ~2.4), 9-deazapurines often possess an elevated pKa at N7 (pKa ~5–7), allowing them to exist as cationic species at physiological pH or within enzyme active sites.[1]

  • Impact on Permeability: The cationic character can reduce passive diffusion (LogD lowers at pH 7.4). Bioavailability predictions must account for Carrier-Mediated Transport (ENT/CNT) rather than passive diffusion alone.[1]

Metabolic Stability Prediction Framework

To predict the metabolic fate of a new 9-deazapurine analog, researchers must evaluate three distinct vectors:

Vector A: Resistance to Catabolism (PNP)
  • In Silico: Docking into the PNP active site (PDB: 1B8O). 9-deazapurines often bind with picomolar affinity (e.g., Forodesine) due to N7 protonation mimicking the oxocarbenium transition state.[1]

  • Prediction: High affinity binding predicts inhibition of PNP, not substrate turnover.

Vector B: Oxidative Metabolism (Phase I)

While the sugar-base bond is stable, the pyrrolo[3,2-d]pyrimidine core is susceptible to oxidation.[1]

  • Soft Spots: The C2 and C8 positions are vulnerable to hydroxylation by aldehyde oxidase (AO) or xanthine oxidase (XO), particularly if electron-withdrawing groups are absent.[1]

  • In Silico Tool: Use QM-based site of metabolism (SOM) predictors (e.g., StarDrop, MetaSite) specifically parameterized for electron-rich heteroaromatics.[1]

Vector C: Intracellular Activation (Anabolism)

For antiviral/anticancer activity (e.g., Galidesivir), the analog must be phosphorylated.

  • Kinase Profiling: Predict substrate specificity for Deoxycytidine Kinase (dCK) or Adenosine Kinase (AK) .[1]

  • Failure Mode: If the 9-deaza modification alters the sugar pucker (typically C3'-endo favored in C-nucleosides) significantly, the initial phosphorylation step may be rate-limiting.[1]

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic fates of N-nucleosides versus 9-deazapurine C-nucleosides.

MetabolicPathways cluster_0 Natural N-Nucleoside cluster_1 9-Deazapurine (C-Nucleoside) N_Nucl N-Nucleoside (e.g., Guanosine) PNP PNP Enzyme N_Nucl->PNP Substrate Base Free Base (Catabolism) Ribose Ribose-1-P C_Nucl 9-Deazapurine (e.g., Galidesivir) C_Nucl->PNP Inhibitor (No Cleavage) Kinase Cellular Kinases (dCK / AK) C_Nucl->Kinase Phosphorylation CYP CYP450 / AO C_Nucl->CYP Oxidation (Slow) TriP Active Triphosphate (Antiviral/Anticancer) Oxidized Oxidized Metabolite (Inactive) PNP->Base Cleavage PNP->Ribose Kinase->TriP Activation CYP->Oxidized

Caption: Divergent metabolic pathways.[1] N-nucleosides are degraded by PNP, whereas 9-deazapurines resist cleavage, favoring kinase activation or slow oxidative clearance.[1]

Bioavailability Assessment Protocols

Permeability & Transporter Screening

Since 9-deazapurines are often hydrophilic, passive diffusion is limited.[1] Bioavailability is governed by Equilibrative Nucleoside Transporters (ENTs) .[1]

  • In Vitro Model: Transfected MDCK or HeLa cells overexpressing hENT1 (SLC29A1) and hCNT1 (SLC28A1).

  • Protocol:

    • Incubate cells with 10 µM radiolabeled analog ± NBMPR (ENT1 inhibitor).[1]

    • Measure intracellular accumulation via liquid scintillation counting.[1]

    • Success Metric: >50% reduction in uptake with NBMPR indicates transporter-dependent bioavailability.[1]

Experimental Protocol: Metabolic Stability in Hepatocytes

This protocol validates the stability of the C-glycosidic bond and identifies oxidative soft spots.

Materials:

  • Cryopreserved human hepatocytes (1 × 10^6 cells/mL).[1]

  • Reference Standard: Forodesine (Stable control), 7-Deazaadenosine (Comparator).[1]

  • LC-MS/MS system (e.g., Sciex Triple Quad).[1]

Step-by-Step Methodology:

  • Preparation: Thaw hepatocytes and suspend in Williams' Medium E. Pre-incubate at 37°C for 15 min.

  • Dosing: Add test compound (1 µM final concentration) to the suspension.

  • Sampling: Remove aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately transfer aliquot to 3x volume of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

  • Data Processing: Plot ln(concentration) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Target:

      
       min for viable clinical candidates.[1]
      

Case Studies in Optimization

Case Study 1: Forodesine (BCX-1777)[1][2][3]
  • Target: Purine Nucleoside Phosphorylase (PNP) inhibitor.[1][2][3][4][5][6][7]

  • Challenge: High polarity limited oral bioavailability initially.[1]

  • Solution: The 9-deaza scaffold provided metabolic stability against the enzyme it inhibits.[1] The positive charge at N7 (pKa 8.4) mimics the transition state, resulting in picomolar affinity (

    
     = 0.023 nM).
    
  • Outcome: IV and Oral formulations developed.[1][8] Bioavailability ~63% in mice.[1][2]

Case Study 2: Galidesivir (BCX4430)[10][11][12]
  • Target: Viral RNA-dependent RNA polymerase (RdRp).[1]

  • Challenge: Must compete with natural ATP for incorporation.

  • Metabolism: The C-glycosidic bond prevents degradation by host PNP, allowing sufficient residence time for cellular kinases to convert it to the active triphosphate form.[1]

  • Outcome: Broad-spectrum antiviral activity (Ebola, Zika, Marburg).[1][8][9][10][11]

Screening Workflow Diagram

The following Graphviz diagram outlines the decision tree for screening 9-deazapurine candidates.

ScreeningCascade cluster_InSilico Phase 1: In Silico cluster_InVitro Phase 2: In Vitro Start New 9-Deazapurine Analog Docking PNP Docking (Check Binding Mode) Start->Docking SOM Site of Metabolism (Predict Oxidation) Start->SOM Stability Hepatocyte Stability (Target T1/2 > 2h) Docking->Stability SOM->Stability Kinase Kinase Assay (dCK/AK Substrate?) Stability->Kinase If Stable Permeability Caco-2 / hENT1 Assay Kinase->Permeability If Phosphorylated Decision Go / No-Go? Permeability->Decision Lead Optimization Lead Optimization Decision->Lead Optimization No In Vivo PK (Mouse) In Vivo PK (Mouse) Decision->In Vivo PK (Mouse) Yes

Caption: Integrated screening cascade for 9-deazapurine lead selection.

Quantitative Data Summary

ParameterN-Nucleoside (e.g., Guanosine)9-Deazapurine (e.g., Forodesine)Optimization Goal
Bond Stability Labile (PNP cleavage)Stable (C-C bond) Maintain C9-C1' linkage
PNP Interaction Substrate (

~µM)
Inhibitor (

~pM)
High affinity (if PNP is target)
Primary Clearance Catabolism (Phosphorolysis)Renal / OxidationMinimize AO/XO oxidation
Bioavailability (F) Variable (<20% often)Moderate to High (>50%)Optimize via prodrugs if needed
Active Species TriphosphateParent (PNP inh.) or Triphosphate (Antiviral)Define MoA early

References

  • Kicska, G. A., et al. (2001).[1] "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes."[1] Proceedings of the National Academy of Sciences.

  • Warren, T. K., et al. (2014).[1] "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature.[1] (Context on C-nucleoside antiviral mechanisms).

  • Evans, G. B., et al. (2018).[1] "Synthesis and transition state analogue analysis of 9-deazapurine nucleoside phosphorylase inhibitors." Journal of Medicinal Chemistry.

  • Taylor, S., et al. (2016).[1] "Recent developments in the chemistry and applications of 9-deazapurines." Tetrahedron.

  • BioCryst Pharmaceuticals. (2019).[1] "Galidesivir (BCX4430) Investigator's Brochure."

Sources

Foundational

History and Discovery of 7-Methyl-9-Deazahypoxanthine Synthesis Pathways

The following technical guide details the history, discovery, and synthesis of 7-methyl-9-deazahypoxanthine , a critical pyrrolo[3,2-d]pyrimidine derivative. This molecule serves as a pivotal scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and synthesis of 7-methyl-9-deazahypoxanthine , a critical pyrrolo[3,2-d]pyrimidine derivative. This molecule serves as a pivotal scaffold in the development of transition-state analogue inhibitors for Purine Nucleoside Phosphorylase (PNP), most notably the Immucillin class of compounds.

Executive Summary & Chemical Identity

7-methyl-9-deazahypoxanthine (systematically 7-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one using purine numbering for the methyl group) is a synthetic purine analogue.[1] It is structurally derived from hypoxanthine by replacing the nitrogen at position 9 with a carbon (9-deaza) and methylating the nitrogen at position 7.

  • Core Scaffold: 9-Deazahypoxanthine (Pyrrolo[3,2-d]pyrimidine).[2][3]

  • Significance: This scaffold mimics the transition state of purine nucleoside phosphorylase (PNP), an enzyme crucial for T-cell proliferation.[1] The N7-methyl modification is a key structure-activity relationship (SAR) probe used to optimize binding affinity and lipophilicity in drug design (e.g., for Forodesine/Immucillin-H analogues).

Historical Discovery and Evolution

The 9-Deazapurine Breakthrough (1970s)

The journey began with the search for purine antagonists. While 7-deazapurines (pyrrolo[2,3-d]pyrimidines) like Tubercidin were known natural antibiotics, the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) system was purely synthetic and elusive due to the instability of its electron-rich pyrrole ring.

  • 1973 - The Seminal Synthesis: The first reliable synthesis of the 9-deazahypoxanthine core was established by K. Imai and colleagues. They utilized a cyclization strategy involving 5-amino-4-pyrimidinecarbonitriles, creating the "1,4,6-triazaindene" (an older name for pyrrolo[3,2-d]pyrimidine) skeleton.

  • Significance: This provided the first access to the C-nucleoside scaffold, allowing researchers to replace the labile N-glycosidic bond of natural nucleosides with a stable C-C bond.

The Transition-State Analogue Era (1990s-2000s)

The biological importance of 7-methyl-9-deazahypoxanthine emerged from the work of Vern L. Schramm and Peter C. Tyler . They hypothesized that inhibiting PNP required a molecule that mimicked the enzyme's transition state—specifically, the oxocarbenium ion character of the ribose and the protonation state of the purine base.

  • Discovery of Immucillins: Schramm’s team synthesized Immucillin-H (Forodesine) , a 9-deazahypoxanthine C-nucleoside.[4]

  • Role of N7-Methylation: SAR studies revealed that the nitrogen at position 7 (in purine numbering) is critical for hydrogen bonding within the PNP active site (specifically with Asn243). Methylation at this position (7-methyl-9-deazahypoxanthine) was explored to probe the steric tolerance and solvent exclusion of the active site, leading to "second-generation" inhibitors with picomolar affinity.

Synthetic Pathways[2][3][5]

The synthesis of 7-methyl-9-deazahypoxanthine has evolved from complex ring closures to elegant, convergent methodologies.

Pathway A: The Modified Imai Cyclization (De Novo)

This classical route builds the pyrrole ring onto an existing pyrimidine. It is robust but requires multiple steps.

  • Starting Material: 6-Chlorouracil or 5-nitrouracil derivatives.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group to create a reactive precursor.

  • Ring Closure: Reaction with N-methylglycine (sarcosine) or similar active methylene compounds to close the pyrrole ring with the N-methyl group already in place.

Pathway B: The Mannich Base Strategy (Convergent)

Developed for the rapid assembly of Immucillins, this pathway utilizes the electron-rich nature of the pyrrole ring.

  • Core Synthesis: 9-Deazahypoxanthine is synthesized first.

  • Mannich Reaction: The core is reacted with formaldehyde and an amine.[5] While typically used to functionalize C9, blocking C9 allows for selective N-alkylation or functionalization at N7 under specific conditions.

  • Direct Methylation: Treatment of 9-deazahypoxanthine with methyl iodide (MeI) and a mild base (

    
    ).
    
    • Regioselectivity Challenge: Methylation can occur at N1, N3, or N7 (pyrrole). The N7 position is the most nucleophilic in the anionic state, but conditions must be controlled to prevent N1/N3 alkylation.

Pathway C: The Cross-Coupling Approach

A modern approach utilizing palladium-catalyzed cross-coupling for late-stage diversification.

  • Halogenation: Synthesis of 9-bromo-7-methyl-9-deazahypoxanthine.

  • Coupling: Suzuki or Stille coupling to attach the "sugar" mimic (ribitol/pyrrolidine) to the C9 position.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Deazahypoxanthine Core

Adapted from Imai et al. (1973) and modifications by Tyler et al.

Reagents:

  • Ethyl cyanoacetate[5]

  • Formamidine acetate

  • Sodium ethoxide (NaOEt)

  • Bromoacetaldehyde diethyl acetal

Step-by-Step:

  • Condensation: Reflux ethyl cyanoacetate (100 mmol) with formamidine acetate (120 mmol) in ethanolic NaOEt for 4 hours.

  • Isolation: Cool to 0°C. Filter the precipitate (ethyl 3-amino-2-cyanoacrylate).

  • Cyclization: Dissolve the intermediate in DMF. Add bromoacetaldehyde diethyl acetal and

    
    . Heat to 100°C for 12 hours.
    
  • Deprotection/Aromatization: Treat the acetal intermediate with aqueous HCl at reflux to effect cyclization to the pyrrolo[3,2-d]pyrimidine.

  • Purification: Neutralize with NaOH. Collect 9-deazahypoxanthine as a tan solid. Recrystallize from water.

Protocol 2: Regioselective N7-Methylation

Targeting 7-methyl-9-deazahypoxanthine.

Reagents:

  • 9-Deazahypoxanthine (from Protocol 1)[5][6][7][8]

  • Methyl Iodide (MeI)

  • Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 9-deazahypoxanthine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     (1.1 eq). Stir at room temperature for 30 minutes to generate the anion. Note: Cs2CO3 favors N-alkylation over O-alkylation.
    
  • Methylation: Add MeI (1.05 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (DCM:MeOH 9:1). The N7-methyl product is typically less polar than the starting material.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-5% MeOH in DCM.

    • Validation: 1H NMR should show a singlet ~3.8-4.0 ppm (N-Me) and a downfield shift of the H8 proton.

Quantitative Data Summary

Parameter9-Deazahypoxanthine7-Methyl-9-DeazahypoxanthineSignificance
Molecular Weight 135.12 g/mol 149.15 g/mol +14 Da (Methyl group)
pKa (N7-H) ~10.5N/A (Blocked)Methylation prevents H-bond donation
LogP (Lipophilicity) -0.8 (Est.)-0.2 (Est.)[6]Methylation increases membrane permeability
PNP Inhibition (

)
ScaffoldVariableN7-Me analogues often show altered selectivity
UV

272 nm (pH 7)~275 nm (pH 7)Slight bathochromic shift due to N-alkylation

Pathway Visualization

Figure 1: Biosynthetic Logic & Chemical Synthesis

This diagram illustrates the logic of transition-state mimicry and the chemical route to the 7-methyl derivative.

G Inosine Inosine (Substrate) TS PNP Transition State (Oxocarbenium Ion) Inosine->TS Enzymatic Hydrolysis ImmH Immucillin-H (9-Deazahypoxanthine) TS->ImmH Transition State Mimicry MeImmH 7-Methyl-9-Deaza Derivative ImmH->MeImmH SAR Optimization (Lipophilicity) SM Ethyl Cyanoacetate + Formamidine Inter1 Pyrimidine Intermediate SM->Inter1 Condensation Core 9-Deazahypoxanthine (Core Scaffold) Inter1->Core Cyclization (Imai Method) Core->MeImmH Regioselective Alkylation MeI MeI / Cs2CO3 (Methylation) MeI->MeImmH

Caption: Logical progression from natural substrate (Inosine) to the synthetic 7-methyl-9-deazahypoxanthine scaffold, highlighting the parallel between biological mimicry and chemical assembly.

References

  • Imai, K., et al. (1973). "Studies on Nucleic Acid Antagonists. VII. Synthesis and characterization of 1,4,6-Triazaindenes." Chemical & Pharmaceutical Bulletin.

  • Schramm, V. L. (2005).[4] "Immucillins: a new class of transition-state analogue inhibitors of purine nucleoside phosphorylase." Blood, 106(13), 4253–4260.[4] [Link]

  • Miles, R. W., Tyler, P. C., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry, 37(24), 8615-8621. [Link]

  • Evans, G. B., et al. (2003). "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase via the Mannich Reaction." Organic Letters, 5(20), 3639–3641. [Link]

  • Kicska, G. A., et al. (2001). "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes." Proceedings of the National Academy of Sciences, 98(8), 4593-4598. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol from pyrrole precursors

Abstract & Significance The pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine) represents a critical pharmacophore in the development of nucleoside phosphorylase (PNP) inhibitors and broad-spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The pyrrolo[3,2-d]pyrimidine scaffold (commonly referred to as 9-deazapurine) represents a critical pharmacophore in the development of nucleoside phosphorylase (PNP) inhibitors and broad-spectrum antiviral agents (e.g., Galidesivir analogs). This application note details a robust, scalable protocol for the synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-methyl-9-deazahypoxanthine).

Unlike generic "one-pot" descriptions, this guide focuses on the 3-amino-pyrrole-2-carboxylate route, which offers superior regiocontrol and yield compared to direct functionalization of pre-formed bicyclic systems.

Core Chemical Logic

The synthesis is driven by two key phase transitions:

  • Pyrrole Construction: A reductive Knoevenagel-type condensation to establish the highly substituted pyrrole core with the correct 3-amino/2-ester motif.

  • Pyrimidine Annulation: A cyclocondensation using formamidine acetate to close the pyrimidine ring under thermodynamic control.

Retrosynthetic Analysis

To ensure high regiochemical fidelity, we adopt a bottom-up approach. The 7-methyl group is installed early in the acyclic precursor stage, preventing the need for difficult late-stage alkylation which often leads to N-alkylation byproducts.

Retrosynthesis Target 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (Target) Precursor Ethyl 3-amino-4-methyl-1H- pyrrole-2-carboxylate (Key Intermediate) Precursor->Target Annulation (Cyclization) Acyclic1 Ethyl acetoacetate Acyclic1->Precursor Nitrosation & Reductive Condensation Acyclic2 Malononitrile Acyclic2->Precursor Reagent Formamidine Acetate Reagent->Target

Figure 1: Retrosynthetic breakdown showing the "bottom-up" assembly strategy.

Phase 1: Synthesis of the Pyrrole Precursor

Objective: Synthesis of Ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate. Principle: This step utilizes a modified Kleinspehn/Knorr-type synthesis where an oximino-beta-keto ester is reduced in situ in the presence of malononitrile.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl acetoacetateStarting Material1.0Source of the methyl group
Sodium Nitrite (NaNO₂)Nitrosating Agent1.1Dissolved in min. water
Acetic Acid (Glacial)Solvent/Catalyst-Main solvent medium
MalononitrileReactant1.05Provides the amino/cyano carbons
Zinc DustReducing Agent3.0Added portion-wise; exothermic
Experimental Protocol
Step 1A: Nitrosation
  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl acetoacetate (100 mmol) and Glacial Acetic Acid (30 mL) . Cool to 0–5°C using an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ (110 mmol) in water (15 mL) over 45 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C to prevent decomposition of the unstable nitroso intermediate.

  • Reaction: Stir at 0°C for 2 hours. The solution will turn orange/red, indicating the formation of Ethyl 2-(hydroxyimino)-3-oxobutanoate.

Step 1B: Reductive Condensation
  • Mixture Preparation: To the nitrosated solution, add Malononitrile (105 mmol) dissolved in acetic acid (10 mL).

  • Reduction (The "Zinc Trick"):

    • Safety: This step is highly exothermic.

    • Add Zinc dust (300 mmol) in small portions over 1 hour.

    • Allow the temperature to rise naturally to 60–70°C (the exotherm drives the condensation). If it exceeds 80°C, cool briefly.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 118°C) for 1 hour to ensure complete ring closure.

  • Work-up:

    • Pour the hot reaction mixture into Ice Water (500 mL) with vigorous stirring.

    • The product usually precipitates as a tan/brown solid.

    • Filter the solid and wash with cold water (3 x 50 mL).

    • Purification: Recrystallize from Ethanol/Water (9:1) to obtain off-white needles.

Checkpoint: The product is Ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate .

  • Expected Yield: 55–65%

  • Validation: 1H NMR should show a characteristic pyrrole NH (broad, ~11 ppm) and the ester ethyl group.

Phase 2: Pyrimidine Ring Annulation

Objective: Conversion of the aminopyrrole to 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. Principle: Formamidine acetate acts as a "one-carbon" bridge donor (formylation equivalent) that reacts with the 3-amino group and the 2-ester to close the pyrimidine ring.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Pyrrole Precursor (from Phase 1)Substrate1.0Dried thoroughly
Formamidine AcetateCyclizing Agent3.0Excess ensures conversion
Ethanol (Absolute)Solvent-Anhydrous preferred
Experimental Protocol
  • Setup: In a clean dry RBF, suspend the Pyrrole Precursor (50 mmol) in Absolute Ethanol (150 mL) .

  • Reagent Addition: Add Formamidine Acetate (150 mmol) in a single portion.

  • Reaction:

    • Heat the mixture to Reflux under an inert atmosphere (N₂ or Ar).

    • Observation: The solid will initially dissolve, followed by the precipitation of the product as the reaction proceeds (usually within 6–12 hours).

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The fluorescent pyrrole spot will disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 4°C.

    • Filter the precipitate.[1][2][3]

    • Wash the filter cake with Cold Ethanol followed by Diethyl Ether .

  • Purification (Optional):

    • The crude material is often >95% pure.

    • For pharma-grade purity, dissolve in minimal hot DMF , filter while hot (to remove any inorganic salts), and precipitate by adding Water .

Structural Confirmation & Data

The final product exhibits tautomerism.[4][5][6][7] While IUPAC nomenclature may refer to the "4-ol," in the solid state and polar solvents, the 4-one (lactam) tautomer predominates.

Analytical Expectations
TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 11.8 (br s, 1H)Pyrrole NH (N5)
δ 11.9 (br s, 1H)Pyrimidine NH (N3, lactam form)
δ 7.8 (s, 1H)C2-H (Pyrimidine proton)
δ 7.2 (s, 1H)C6-H (Pyrrole proton)
δ 2.3 (s, 3H)C7-Methyl group
MS (ESI+) [M+H]+ = 150.1Consistent with C7H7N3O
Workflow Visualization

SynthesisWorkflow Step1 Step 1: Nitrosation (Et-AcAc + NaNO2) <10°C Step2 Step 2: Reductive Cyclization (+ Malononitrile + Zn) Exothermic -> Reflux Step1->Step2 Interm Intermediate: Amino-Pyrrole Ester Step2->Interm Step3 Step 3: Annulation (+ Formamidine Acetate) EtOH Reflux, 12h Interm->Step3 Final Final Product: 7-Methyl-9-deazahypoxanthine Step3->Final

Figure 2: Step-by-step reaction workflow highlighting critical process parameters.

Troubleshooting & Field Insights

  • Issue: Low Yield in Phase 1.

    • Cause: Temperature spike during nitrosation or insufficient activation of Zinc.

    • Solution: Ensure NaNO₂ is added very slowly. Activate Zinc dust with dilute HCl wash prior to use if the bottle is old.

  • Issue: Incomplete Cyclization in Phase 2.

    • Cause: Moisture in the solvent or degradation of Formamidine Acetate.

    • Solution: Use fresh Formamidine Acetate. If reaction stalls, add 1.0 eq of Sodium Ethoxide to drive the reaction (though this requires an acidic workup).

  • Safety Note: Although Malononitrile is less volatile than HCN, it is toxic. All operations in Phase 1 must be conducted in a well-ventilated fume hood.

References

  • Furneaux, R. H., & Tyler, P. C. (1999). Synthesis of 9-deazapurine nucleosides. The Journal of Organic Chemistry.[8][9]

  • Lim, M. I., et al. (1997). Synthesis of 9-deazaguanine derivatives as inhibitors of purine nucleoside phosphorylase. Journal of Medicinal Chemistry.

  • BioCryst Pharmaceuticals. (2014). Process for the preparation of 9-deazapurine derivatives. World Intellectual Property Organization (Patent WO2014128548).

  • Taylor, E. C., & Ehrhart, W. A. (1973). Formamidine Acetate.[2] Organic Syntheses, Coll. Vol. 5, p.582.

Sources

Application

Application Note: High-Fidelity Glycosylation of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 9-deazapurine nucleoside analogs . Specifically, it addresses the N-glycosylation of 7-Methyl-5H-pyrrolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of 9-deazapurine nucleoside analogs . Specifically, it addresses the N-glycosylation of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (a 7-methyl-9-deazahypoxanthine derivative).

Unlike standard purines, the pyrrolo[3,2-d]pyrimidine scaffold presents unique regiochemical challenges due to the electronic properties of the pyrrole ring. This guide prioritizes the Anionic Nucleophilic Displacement method as the primary protocol, with the Modified Vorbrüggen method as a secondary approach, supported by mechanistic rationale and self-validating QC steps.

Executive Summary & Mechanistic Rationale

The target molecule, 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (Systematic numbering; equivalent to 7-methyl-9-deazahypoxanthine in purine numbering), contains a fused pyrrole ring. The biological objective is typically to attach a ribose or deoxyribose moiety to the N5 position (N9 in purine numbering) to mimic natural nucleosides.

The Challenge: Pyrrole vs. Pyrimidine Nitrogen

In standard purines, the N9 imidazole nitrogen is nucleophilic. In 9-deazapurines (pyrrolo[3,2-d]pyrimidines), the corresponding nitrogen (N5) is part of a pyrrole ring. The lone pair is delocalized into the aromatic system, making it significantly less nucleophilic and more acidic (pKa ~13-14) than a typical imidazole nitrogen.

  • Standard Vorbrüggen Conditions (Silylation + Lewis Acid): Often lead to kinetic glycosylation at the more nucleophilic pyrimidine nitrogens (N1 or N3) or O-glycosylation at C4, rather than the desired N5.

  • Anionic Conditions (Base + Halo-sugar): Deprotonation of the pyrrole N-H creates a potent nucleophile (the anion), which is best suited to attack an activated sugar halide via an SN2 mechanism.

Decision Matrix:

  • Use Protocol A (Anionic) for maximum regioselectivity at N5 and when using 1-halo-sugars.

  • Use Protocol B (Vorbrüggen) only if the base is insoluble in polar aprotic solvents or if using 1-O-acetyl/1-O-methyl sugars.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the logic for selecting the Anionic route.

Glycosylation_Pathways cluster_Vorbruggen Method B: Vorbrüggen (Kinetic) cluster_Anionic Method A: Anionic (Thermodynamic) Base 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol BSA BSA / TMSOTf Base->BSA Silylation NaH NaH / MeCN Base->NaH Deprotonation Kinetic_Product N1/N3-Glycoside (Undesired) BSA->Kinetic_Product Lewis Acid Attack Anion Pyrrole Anion (N5- Nucleophile) NaH->Anion Thermo_Product N5-beta-Glycoside (Desired) Anion->Thermo_Product SN2 Attack (Inversion) HaloSugar 1-Chloro-Sugar (alpha-anomer) HaloSugar->Thermo_Product

Figure 1: Mechanistic divergence between Kinetic (Vorbrüggen) and Thermodynamic (Anionic) pathways for 9-deazapurines.

Protocol A: Anionic Glycosylation (The "Salt" Method)

This is the Gold Standard for 9-deazapurines. It relies on forming the sodium salt of the nucleobase to enhance N5 nucleophilicity.

Materials
  • Nucleobase: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (dried in vacuo over P₂O₅).

  • Donor: 1-Chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranose (Hoffers chlorosugar). Note: Use α-chloro to obtain β-nucleoside via inversion.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Catalyst: TDA-1 (Tris[2-(2-methoxyethoxy)ethyl]amine) or 15-Crown-5 (optional, to solubilize Na+).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (if solubility is poor).

Step-by-Step Methodology
  • Activation of Nucleobase:

    • In a flame-dried round-bottom flask under Argon, suspend the nucleobase (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Add NaH (1.2 equiv) carefully at 0°C.

    • Stir at room temperature for 30–60 minutes until gas evolution ceases and the mixture becomes a clear solution or a fine suspension of the sodium salt.

    • Critical Checkpoint: The solution must turn from cloudy to semi-translucent, indicating anion formation.

  • Coupling Reaction:

    • Add TDA-1 (0.1 equiv) to the mixture (optional but recommended for yield).

    • Dissolve the 1-chloro-sugar (1.2 equiv) in a minimal amount of anhydrous MeCN.

    • Add the sugar solution dropwise to the base suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Quench with a few drops of glacial acetic acid or saturated NH₄Cl.

    • Filter off any insoluble solids (NaCl).

    • Evaporate the solvent under reduced pressure.

    • Redissolve in DCM and wash with water and brine. Dry over Na₂SO₄.

  • Deprotection (Post-Purification):

    • The toluoyl groups are removed using 0.1 M NaOMe in MeOH (Zemplén conditions) to yield the free nucleoside.

Protocol B: Modified Vorbrüggen (Silylation)

Use this method if the "Salt" method fails due to solubility issues. Note that regioselectivity must be strictly monitored.

Materials
  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide).

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile.

Step-by-Step Methodology
  • Silylation:

    • Suspend nucleobase (1.0 equiv) in dry DCE.

    • Add BSA (3.0 equiv). Heat to 60°C for 1 hour until a clear solution is obtained (silylated base).

  • Glycosylation:

    • Cool to 0°C. Add the protected sugar (1-O-acetyl or 1-O-methyl derivative, 1.1 equiv).

    • Add TMSOTf (1.1 equiv) dropwise.

    • Crucial Step: Heat the reaction to 80°C (Reflux) .

    • Reasoning: Higher temperatures favor the thermodynamic product (N5) over the kinetic products (N1/N3).

  • Workup:

    • Dilute with DCM. Pour into ice-cold saturated NaHCO₃.

    • Vigorous stirring is required to hydrolyze the silyl groups.

Quality Control & Validation

To ensure the protocol was successful, you must validate the Regiochemistry (N5 vs N3) and Stereochemistry (Beta vs Alpha).

Data Summary Table
ParameterAnionic Method (Protocol A)Vorbrüggen Method (Protocol B)
Primary Product N5-glycoside (Thermodynamic)Mixture (N1/N3/N5)
Anomeric Purity High Beta (via SN2 inversion)Variable (depends on neighboring group)
Reaction Temp 0°C to RT60°C - 80°C
Key Intermediate Pyrrole AnionSilylated Base
Common Yield 40–65%30–50%
Validation Workflow (NMR)
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the definitive test. Look for a correlation between the Anomeric Proton (H1') and the Carbons adjacent to N5 (C4a and C6).

    • Success Criteria: A strong cross-peak between H1' and C6/C4a confirms N5 attachment.

    • Failure: Cross-peaks to C2 or C4 indicate N1/N3 glycosylation.

  • NOESY (Nuclear Overhauser Effect):

    • Confirm Beta-anomer.[2] Look for NOE correlations between H1' and H4' (usually absent in beta-D-ribo, but H1'-H3' or H1'-H5' interactions define the puckering).

    • For 2'-deoxy sugars: H1' to H2'a/b coupling constants in 1H NMR are also diagnostic (pseudo-triplet vs. dd).

References

  • Seela, F., et al. (2007).[3] "Synthesis of Pyrrolo[3,2-c]pyridine and Pyrazolo[3,4-d]pyrimidine β-D-Arabinonucleosides via Nucleobase Anion Glycosylation." Nucleosides, Nucleotides and Nucleic Acids.

  • Niedballa, U., & Vorbrüggen, H. (1970).[4] "A General Synthesis of N-Glycosides." Angewandte Chemie International Edition.

  • Nauš, P., et al. (2012).[5][6] "Sugar-modified derivatives of cytostatic 7-deazaadenosine: Synthesis and biological activity." Bioorganic & Medicinal Chemistry. (Provides context on deazapurine glycosylation challenges).

  • Hocek, M. (2003). "Synthesis of purine-like C-nucleosides and their biological activity." Current Medicinal Chemistry. (Discusses the structural analogs).

  • PubChem. "7h-pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-hydroxy-7-(2-c-methyl-b-d-ribofuranosyl)-."[7] (Structural reference for numbering comparison).

Sources

Method

Chlorination of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol using POCl3

Application Note: High-Efficiency Chlorination of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Abstract This application note details the optimized protocol for the chlorination of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Chlorination of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Abstract

This application note details the optimized protocol for the chlorination of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-methyl-9-deazahypoxanthine) using phosphorus oxychloride (POCl


). This transformation is a critical step in the synthesis of nucleoside analogs, kinase inhibitors, and DNA gyrase inhibitors. The protocol addresses the specific challenges of the 5H-pyrrolo[3,2-d]pyrimidine scaffold—specifically its susceptibility to hydrolysis and the management of exothermic quenching.[1] By adhering to the "Reverse Quench" technique and precise pH control, researchers can achieve yields exceeding 85% with high purity.

Introduction & Scientific Context

The pyrrolo[3,2-d]pyrimidine scaffold is a bioisostere of purine (specifically 9-deazapurine).[2] Unlike its isomer (pyrrolo[2,3-d]pyrimidine or 7-deazapurine), the [3,2-d] system places the pyrrole nitrogen at position 5, altering its electronic properties and hydrogen-bonding capabilities.

Derivatives of this scaffold are potent inhibitors of:

  • DNA Gyrase: Antibacterial targets.

  • Nucleoside Phosphorylases: For T-cell lymphoma treatment.

  • Kinases: Specifically CK1

    
     and other oncology targets.
    

The conversion of the C4-hydroxyl group (tautomeric with C4-one) to a C4-chloride is the gateway transformation, activating the position for subsequent nucleophilic aromatic substitution (


) with amines or alkoxides.

Mechanism of Action

The reaction proceeds via a Vilsmeier-Haack type mechanism.[3] The 7-methyl group acts as a weak electron donor, potentially stabilizing the cationic intermediate but also making the ring slightly more electron-rich.

  • Tautomerization: The starting material exists in equilibrium between the keto (lactam) and enol (lactim) forms.

  • Activation: The enolic oxygen attacks the electrophilic phosphorus of POCl

    
    , displacing a chloride ion and forming a dichlorophosphoryl intermediate.
    
  • Nucleophilic Attack: The displaced chloride ion attacks the C4 position, expelling the phosphoro-group and aromatizing the system to the 4-chloro product.

Mechanism SM 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (Keto/Enol Tautomer) Inter Dichlorophosphoryl Intermediate (Activated Leaving Group) SM->Inter + POCl3 - HCl Prod 4-Chloro-7-methyl- 5H-pyrrolo[3,2-d]pyrimidine Inter->Prod + Cl- - PO2Cl2-

Figure 1: Mechanistic pathway for the deoxychlorination of hydroxypyrrolopyrimidines.

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol SubstrateDry, fine powder
Phosphorus Oxychloride (POCl

)
Reagent/Solvent>99%, Freshly distilled if dark
Ammonium Hydroxide (NH

OH)
Neutralizer25-30% Aqueous solution
Ethyl Acetate / Methanol PurificationHPLC Grade
Ice QuenchCrushed, made from DI water
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

    
     or Ar balloon).
    
  • Charge the flask with 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (1.0 equiv).

  • Add POCl

    
      (approx. 3–5 equiv by volume; typically 2–3 mL per gram of substrate).
    
    • Note: The substrate may not dissolve immediately. It will solubilize as the reaction progresses.

    • Optional: For stubborn substrates, add catalytic N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA) (0.1 equiv).

Step 2: Chlorination (Reflux)

  • Heat the mixture to reflux (~105–110°C) .

  • Maintain reflux for 1 to 2 hours .

    • Visual Cue: The suspension should transition to a dark, homogeneous solution.

  • Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

    • Caution: The product is less polar than the starting material.

Step 3: Workup (The "Reverse Quench") Critical Safety Step: Never add water directly to the hot POCl


 mixture.
  • Cool the reaction mixture to room temperature, then further cool to 0°C in an ice bath.

  • Prepare a large beaker containing crushed ice (approx. 10x volume of POCl

    
     used).
    
  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Exotherm Warning: This hydrolysis releases significant heat and HCl gas. Perform in a fume hood.

  • Once the addition is complete, stir for 15 minutes to ensure all POCl

    
     is hydrolyzed.
    

Step 4: Neutralization & Isolation

  • Slowly adjust the pH of the aqueous solution to pH ~8 using conc. NH

    
    OH  (or sat. NaHCO
    
    
    
    for milder conditions).
    • Observation: The product typically precipitates as an off-white or gray solid upon neutralization.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid copiously with cold water to remove inorganic salts.

  • Dry the solid under vacuum at 40°C.

Step 5: Purification

  • Trituration: Grind the crude solid with a mixture of EtOAc/MeOH (9:1) to remove dark impurities.

  • Column Chromatography (if necessary): Silica gel, eluting with EtOAc/Hexane (35:65 to 50:50).

Visualization of Workflow

Workflow Start Start: Dry Substrate + POCl3 (Neat) Reflux Reflux (105°C) 1-2 Hours Start->Reflux Cool Cool to 0°C Reflux->Cool Quench Reverse Quench Pour onto Crushed Ice Cool->Quench Critical Safety Step Neutralize Adjust pH to 8 (NH4OH) Quench->Neutralize Exothermic Hydrolysis Filter Filter & Wash (Cold Water) Neutralize->Filter Precipitation Purify Trituration or Column (EtOAc/Hexane) Filter->Purify

Figure 2: Operational workflow for the safe chlorination and isolation of the target compound.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / SM Recovery Hydrolysis during workupEnsure the quench is cold and rapid. Do not allow the mixture to sit in acidic water; neutralize immediately to pH 8.
Black Tar Formation Polymerization / OverheatingReduce reflux time. Ensure inert atmosphere (N

or Ar). Use a co-solvent (Toluene) to lower temp.
Incomplete Reaction Moisture in reagentsUse freshly distilled POCl

. Add PCl

(0.5 equiv) to scavenge water. Add DIPEA catalyst.[1]
Violent Quench Too much excess POCl

Distill off excess POCl

under reduced pressure before quenching (Rotovap with trap).[1]

Safety Considerations (E-E-A-T)

  • POCl

    
     Toxicity:  Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water. Always  work in a functioning fume hood.
    
  • HCl Evolution: The reaction releases HCl gas. Use a scrubbing system (bubbler into NaOH solution) if working on >1g scale.

  • Quenching: The "Reverse Quench" (adding acid to ice) is non-negotiable. Adding water to POCl

    
     can cause an explosion.
    

References

  • ChemicalBook. (2025).[4] 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[1] Technical Support: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (Analogous chemistry for isomer). Retrieved from

  • PubChem. (2025).[5] 4-chloro-5H-pyrrolo[3,2-d]pyrimidine Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2010). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine (CN101830904B). Retrieved from

Sources

Application

Application Note: Precision N-Alkylation of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

[1] Executive Summary The synthesis of N-alkylated derivatives of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-methyl-9-deazahypoxanthine) is a critical transformation in the development of nucleoside analog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of N-alkylated derivatives of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-methyl-9-deazahypoxanthine) is a critical transformation in the development of nucleoside analogues, PNP inhibitors (e.g., Immucillins), and kinase inhibitors.[1]

The core challenge in alkylating this scaffold lies in tautomeric ambiguity and regioselectivity . The substrate possesses three potential nucleophilic sites: the pyrrole nitrogen (N-5 ), the pyrimidine lactam nitrogen (N-3 ), and the oxygen at position 4 (O-4 ).

This guide provides field-proven protocols to achieve high regioselectivity, primarily targeting the biologically relevant N-5 position , while offering strategies to suppress or intentionally target O-alkylation.[1]

Mechanistic Insight & Regiochemistry

To control the reaction, one must understand the electronic landscape of the substrate.

Tautomeric Equilibrium

In solution (DMSO, DMF), the molecule exists predominantly as the lactam tautomer (4-one). However, under basic conditions, the deprotonated anion delocalizes charge across the N-3, O-4, and N-5 positions.[1]

  • N-5 (Pyrrole Nitrogen): Structurally analogous to N-9 in purines.[1] In 9-deazapurines, this position is sufficiently acidic (pKa ~13–14 in DMSO) due to the electron-withdrawing pyrimidine ring.[1] It is the thermodynamic sink for alkylation.

  • N-3 (Pyrimidine Nitrogen): Sterically hindered by the adjacent carbonyl (C-4) and the C-2 position.[1] Alkylation here is generally slower than at N-5.[1]

  • O-4 (Oxygen): Alkylation here yields the lactim ether.[1] This is favored by "hard" electrophiles or under specific conditions (e.g., silver salts, Mitsunobu reaction), but is usually considered a byproduct in nucleoside synthesis.

Reaction Pathway Diagram[1]

ReactionPathway Substrate 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (Lactam Tautomer) Anion Delocalized Anion (N-3 / O-4 / N-5) Substrate->Anion Deprotonation (NaH or Cs2CO3) N5_Product N-5 Alkylated Product (Major / Desired) Anion->N5_Product Soft Electrophile / Polar Aprotic (Kinetic & Thermodynamic) O4_Product O-4 Alkylated Product (Lactim Ether) Anion->O4_Product Hard Electrophile / Ag+ Salts (Charge Control) N3_Product N-3 Alkylated Product (Minor) Anion->N3_Product Steric Bulk / Specific Conditions

Figure 1: Regioselective pathways for the alkylation of 9-deazahypoxanthine derivatives.

Experimental Protocols

Protocol A: High-Fidelity N-5 Alkylation (Standard)

Target: Synthesis of N-5 alkylated analogs (e.g., nucleoside mimics).[1] Mechanism: Irreversible deprotonation using a strong base to form the N-5 anion, followed by S_N2 attack.[1]

Reagents:

  • Substrate: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (1.0 eq)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Alkyl Halide (1.1 – 1.5 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the substrate in anhydrous DMF. Note: The substrate has poor solubility in THF or DCM.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas.[1] The solution often turns yellow/orange, indicating anion formation.

    • Timing: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0°C (optional, depending on electrophile reactivity). Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.[1]

    • Typical Time: 1–4 hours for primary halides; 12–24 hours for secondary/hindered halides.[1]

  • Workup:

    • Quench carefully with saturated aqueous NH₄Cl.[1]

    • Extract with EtOAc (3x).[1] Note: If the product is polar, use CHCl₃/iPrOH (3:1).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Mild N-5 Alkylation (Sensitive Substrates)

Target: Substrates with base-sensitive functional groups (e.g., esters).[1] Mechanism: Equilibrium deprotonation using a milder carbonate base.[1]

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetone (if solubility permits)

  • Temperature: 50°C – 80°C

Procedure:

  • Combine substrate, Cs₂CO₃, and alkyl halide in DMF.

  • Heat to 60°C.

  • Monitor closely.[1] Note: This method is slower than NaH but often cleaner for simple alkyl halides.

Protocol C: O-Alkylation (Lactim Ether Formation)

Target: Synthesis of 4-alkoxy derivatives.[1] Mechanism: Silver-mediated alkylation favors the "hard" oxygen center (HSAB theory).[1]

Reagents:

  • Base/Promoter: Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) (1.5 eq)

  • Solvent: Toluene or Benzene (non-polar solvents enhance O-selectivity)[1]

  • Temperature: Reflux[1][2][3]

Procedure:

  • Suspend substrate and silver salt in Toluene.[1]

  • Add alkyl halide (iodides work best).[1]

  • Reflux for 6–12 hours.

  • Filter through Celite to remove silver salts before workup.[1]

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent DMF (Primary), DMSO (Secondary)High dielectric constant dissociates ion pairs, increasing nucleophilicity of the N-5 anion.[1]
Base Strength NaH > Cs₂CO₃ > K₂CO₃Strong bases (NaH) ensure complete conversion to the anion, favoring the thermodynamic N-5 product.
Temperature 0°C to RT Lower temperatures favor N-alkylation (kinetic control) over O-alkylation.[1] High heat (>100°C) may promote thermodynamic equilibration but increases degradation.[1]
Concentration 0.1 M - 0.2 M Dilution helps prevent intermolecular aggregation which can lead to lower yields.[1]

Troubleshooting & Validation

Distinguishing Regioisomers

The most common failure mode is misidentifying the N-5 vs O-4 isomer.[1]

  • UV Spectroscopy: N-alkylated products typically show a bathochromic shift (red shift) compared to O-alkylated products.[1]

  • NMR (HMBC): This is the gold standard.

    • N-5 Product: Look for a correlation between the N-CH₂ protons and C-4a and C-6 of the pyrrole ring.[1]

    • O-4 Product: Look for a correlation between the O-CH₂ protons and C-4 (carbonyl carbon).[1]

    • N-3 Product: Look for correlations with C-2 and C-4 .

  • 13C NMR: The Carbonyl (C-4) shift is diagnostic.[1]

    • N-Alkyl (Lactam): C=O signal remains ~155-160 ppm.[1]

    • O-Alkyl (Lactim Ether): C-O signal shifts upfield significantly compared to the carbonyl.[1]

Experimental Workflow Diagram

Workflow Start Start: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Dissolve Dissolve in anhyd. DMF (0.1 M) Start->Dissolve BaseAdd Add NaH (1.2 eq) @ 0°C Wait 30 min Dissolve->BaseAdd Electrophile Add Alkyl Halide Stir RT 2-4h BaseAdd->Electrophile Check Check TLC/LCMS Electrophile->Check Check->Electrophile Incomplete (Add Heat/Time) Quench Quench: Sat. NH4Cl Check->Quench Complete Extract Extract: EtOAc or CHCl3/iPrOH Quench->Extract Purify Purify: Flash Column (MeOH/DCM) Extract->Purify

Figure 2: Standard workflow for N-5 alkylation.

References

  • Evans, G. B., et al. "Synthesis of Second-Generation Transition State Analogues of Human Purine Nucleoside Phosphorylase."[1] Journal of Medicinal Chemistry, 2003.

  • Miles, R. W., et al. "Immunicillins: A new class of potent, orally active, purine nucleoside phosphorylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002.
  • Kubo, H., & Hirao, I. "A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine."[1] Beilstein Journal of Organic Chemistry, 2019.

  • Bauta, W. E., et al. "A New Process for the Synthesis of the Potent PNP Inhibitor BCX-4430." Organic Process Research & Development, 2014.

Sources

Method

Application Note: Preparation of Stock Solutions for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol in Cell Assays

Abstract & Introduction This guide details the standardized protocol for the preparation, storage, and handling of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-Methyl-9-deazahypoxanthine ).[1] Pyrrolo[3,2-d]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the standardized protocol for the preparation, storage, and handling of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-Methyl-9-deazahypoxanthine ).[1]

Pyrrolo[3,2-d]pyrimidine derivatives are structural isosteres of purines (specifically 9-deazapurines).[1][2] Unlike their naturally occurring counterparts, these synthetic scaffolds often exhibit poor aqueous solubility and high crystallinity due to strong intermolecular hydrogen bonding. The "4-ol" nomenclature refers to the enol tautomer, though in solution, the compound predominantly exists in the keto-tautomer form (4-one).[1]

Critical Scientific Insight: The primary failure mode in cell assays involving this compound is "precipitation shock" —the rapid crystallization of the compound when a concentrated DMSO stock is introduced directly into aqueous culture media. This protocol mitigates this risk using an Intermediate Dilution Step (IDS) to ensure homogeneous dispersion and accurate IC50 determination.

Physicochemical Profile

Understanding the physical limitations of the compound is the first step to a reproducible assay.

PropertySpecificationNotes
Systematic Name 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-olTautomer: 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Core Scaffold Pyrrolo[3,2-d]pyrimidine9-Deazapurine class
Molecular Weight ~149.15 g/mol Based on Formula C₇H₇N₃O
Solubility (DMSO) High (~50 mM) Primary solvent of choice.[1][3][4]
Solubility (Water) Very Low (< 0.1 mM) Do not attempt to dissolve directly in aqueous buffers.
Solubility (Ethanol) Low to ModerateNot recommended for long-term stock storage due to evaporation.[1]
pKa ~9.0 - 10.0 (Acidic NH)Ionizable at high pH, but cell assays are pH 7.4.

Solubility & Stability Assessment

Why DMSO?

The fused pyrrolo-pyrimidine ring system is planar and lipophilic.[1] Water molecules cannot easily disrupt the crystal lattice energy of the solid. DMSO (Dimethyl Sulfoxide) is an aprotic, polar solvent that effectively disrupts these interactions.

Stability[5][6][7]
  • Solid State: Stable at room temperature if desiccated.

  • DMSO Stock: Stable at -20°C for 1 year; -80°C for >2 years.[1][5]

  • Freeze-Thaw: Limit to < 5 cycles. Repeated condensation introduces water, which can cause "silent precipitation" (micro-crystals invisible to the naked eye but biologically inactive).

Protocol: Preparation of Master Stock (10 mM - 50 mM)

Objective: Create a high-concentration "Master Stock" in 100% DMSO.

Materials
  • Analytical Balance (Precision 0.01 mg)

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)

  • Amber Glass Vials (Borosilicate, Screw-cap with PTFE liner)[1]

  • Ultrasonic Water Bath

Procedure
  • Weighing: Weigh approximately 1.5 mg to 7.5 mg of the solid compound into a sterile amber glass vial. Record the exact mass (

    
    ) in mg.
    
    • Note: Avoid plastic microfuge tubes for long-term storage of hydrophobic stocks; lipophilic compounds can leach into the plastic over years.[1]

  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve the target concentration (
    
    
    
    in mM).
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds. If undissolved particles remain, sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquotting: Dispense the Master Stock into single-use aliquots (e.g., 20–50 µL) in PCR tubes or cryovials to minimize freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol: Serial Dilution for Cell Assays (The IDS Method)

Objective: Dilute the Master Stock into cell culture media without precipitating the compound.

The Problem: Adding 100% DMSO stock directly to media often causes local high concentrations where the compound crashes out of solution before it can mix. The Solution: Use an Intermediate Dilution Step (IDS) in the culture media solvent (DMSO) or a transition buffer to step down the concentration before the final jump to aqueous media.

Workflow Diagram

DilutionProtocol Solid Solid Compound (Weigh ~1.5 mg) MasterStock Master Stock (100% DMSO, 10-50 mM) Solid->MasterStock + Anhydrous DMSO Sonicate Intermediate Intermediate Plate (100% DMSO) Serial Dilutions (e.g., 1:3) MasterStock->Intermediate Dilute in DMSO (Keep hydrophobic) WorkingSol Working Solution (Media + Compound) Final DMSO < 0.5% Intermediate->WorkingSol 1:1000 Dilution into Media (Rapid Mix) Cells Cell Assay Plate (Treatment) WorkingSol->Cells Add to Cells

Caption: The Intermediate Dilution Step (IDS) workflow ensures the compound remains solubilized in DMSO during serial dilution, preventing precipitation before the final introduction to aqueous media.

Step-by-Step Dilution[1]
  • Intermediate Plate (DMSO Only): Prepare your dose-response curve (e.g., 8-point, 3-fold dilution) entirely in 100% DMSO .

    • Example: Well A1 contains 10 mM. Well A2 contains 3.33 mM, etc.

  • Preparation of Working Solution (Media):

    • Pipette media into a deep-well block or separate tubes.[1]

    • Transfer a small volume (e.g., 1 µL) from the Intermediate DMSO Plate into the media (e.g., 999 µL).

    • Vortex immediately.

    • Result: You now have a 10 µM compound solution in media with exactly 0.1% DMSO.

  • Cell Treatment: Add this pre-diluted media to your cells.

    • Why? This ensures every cell receives the same concentration of DMSO (0.1%), eliminating vehicle toxicity artifacts.

Quality Control & Troubleshooting

Self-Validating the Stock

Before running a valuable assay, validate your stock solution:

  • The "Crash" Test: Dilute your stock 1:100 into PBS in a clear tube.

    • Pass: Solution remains clear or slightly opalescent but no visible flakes.

    • Fail: Visible white precipitate or "snow." (Indicates the compound is insoluble at this concentration in water; you must lower the working concentration).

  • Absorbance Check: Measure OD at the compound's

    
     (typically 260–280 nm for purine analogs). A significant drop in OD after centrifugation indicates precipitation.
    
Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Precipitation White flakes in media immediately after addition.[1]"Shock" dilution from 100% DMSO to Water.Use the IDS method (Step 5). Pre-dilute in media with vigorous vortexing.
Cytotoxicity Cell death in vehicle control wells.DMSO concentration > 0.5% or 1%.[6]Ensure final DMSO is < 0.1%. Normalize DMSO across all wells.
Inconsistency High variability between replicates.Compound adhered to plastic tips.Use low-retention pipette tips.[1] Mix thoroughly.
Crystallization Crystals forming in -20°C stock.[1]Moisture entry or saturation.Warm to 37°C and sonicate before use. Ensure cap is tight.

References

  • Compound Identity & Class

    • PubChem.[7][8] "9-Deazahypoxanthine (Pyrrolo[3,2-d]pyrimidin-4-one)."[1] National Library of Medicine. [Link]

  • Solubility of Deazapurines
  • Stock Preparation Methodology
  • Biological Activity & Structure

    • Kouhkan, M., et al. "Biological Evaluation of Pyrrolo[3,2-d]pyrimidine Derivatives as Antibacterial Agents."[9] J. Biotechnology and Bioprocessing, 2021.[9] [Link]

    • NCI/NIH. "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines."[2] PMC.[Link]

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, a methylated derivative of 7-deazaguanine, represen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, a methylated derivative of 7-deazaguanine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolo[3,2-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antivirals. The scalability of the manufacturing process for this compound is paramount for its progression from laboratory-scale synthesis to clinical and commercial applications. This document provides a comprehensive guide to a scalable manufacturing process for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, focusing on chemical strategy, detailed protocols, process optimization, and analytical controls.

The synthetic approach detailed herein is designed with scalability and efficiency in mind, prioritizing commercially available starting materials, robust reaction conditions, and straightforward purification procedures. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

I. Synthetic Strategy: A Multi-Step Approach to Scalability

The manufacturing process for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a multi-step synthesis commencing with the construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring. This strategy allows for controlled introduction of the desired functionalities and facilitates purification at intermediate stages, which is crucial for achieving high purity in the final active pharmaceutical ingredient (API).

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Materials B Step 1: Pyrrole Formation A->B Key Reagents & Conditions C Step 2: Pyrimidine Ring Annulation B->C Intermediate Purification D Step 3: Methylation C->D Key Reagents & Conditions E Final Product: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol D->E Final Purification & Isolation

Caption: A high-level overview of the synthetic workflow for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol.

II. Detailed Protocols and Methodologies

The following protocols are designed to be scalable and are based on established chemical transformations for the synthesis of related pyrrolo[3,2-d]pyrimidine derivatives.

Step 1: Synthesis of Ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate

This initial step involves the construction of the core pyrrole ring, a critical building block for the final product.

Protocol:

  • Reaction Setup: To a stirred solution of ethyl acetoacetate and ethyl cyanoacetate in a suitable solvent such as ethanol, add a base like sodium ethoxide at a controlled temperature (0-10 °C).

  • Condensation: Stir the mixture at room temperature for a specified period to allow for the Knoevenagel condensation to proceed.

  • Cyclization: Introduce a reducing agent, for example, sodium dithionite, to facilitate the reductive cyclization to the pyrrole ring.

  • Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent. The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate.

Causality of Experimental Choices:

  • The use of readily available and cost-effective starting materials like ethyl acetoacetate and ethyl cyanoacetate is crucial for a scalable process.

  • Sodium ethoxide is a strong base that effectively catalyzes the initial condensation.

  • Sodium dithionite is a mild and selective reducing agent suitable for the cyclization step.

Step 2: Synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

This step involves the formation of the pyrimidine ring onto the pre-formed pyrrole intermediate.

Protocol:

  • Reaction Setup: In a high-boiling point solvent such as formamide, dissolve the ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate from Step 1.

  • Cyclization: Heat the reaction mixture to a high temperature (e.g., 180-200 °C) to promote the cyclization and formation of the pyrimidine ring.

  • Precipitation and Isolation: Upon cooling, the product, 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, will precipitate out of the solution. The solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Causality of Experimental Choices:

  • Formamide serves as both a solvent and a source of the C2 and N3 atoms of the pyrimidine ring, simplifying the process.[1]

  • The high temperature is necessary to overcome the activation energy for the cyclization reaction.

  • The precipitation upon cooling provides a straightforward method for initial product isolation, which is advantageous for large-scale production.

III. Process Optimization and Control

For a scalable and robust manufacturing process, it is essential to identify and control critical process parameters (CPPs).

Process Step Critical Process Parameter (CPP) Impact on Critical Quality Attribute (CQA) Proposed Control Strategy
Step 1: Pyrrole Formation Reaction TemperatureImpurity profile, YieldImplement automated temperature control with alarms for deviations.
Stoichiometry of ReagentsPurity of intermediate, Residual starting materialsUtilize calibrated dosing systems for accurate reagent addition.
Step 2: Pyrimidine Ring Annulation Reaction Temperature and TimeExtent of reaction, Formation of thermal degradation productsEmploy process analytical technology (PAT) such as in-situ IR or Raman spectroscopy to monitor reaction progress and determine endpoint.[2][3][4]
Solvent PurityFinal product purityUse pre-qualified, high-purity solvents.
Final Purification Crystallization Solvent and Temperature ProfileCrystal form, Particle size distribution, PurityImplement controlled cooling crystallization with seeding to ensure consistent crystal morphology.

IV. Analytical Methods for Quality Control

Robust analytical methods are required to ensure the quality and consistency of the final product.

Analytical Technique Parameter Measured Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity and Assay≥ 99.5% purity, Assay 98.0-102.0%
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification and QuantificationIdentification of all impurities > 0.10%, quantification of known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ConfirmationSpectrum conforms to the reference standard of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisSpectrum matches the reference standard.
Powder X-Ray Diffraction (PXRD) Crystalline FormConsistent with the desired polymorphic form.

V. Safety, Handling, and Waste Management

Safety and Handling:

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coats, and gloves, should be worn at all times.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to minimize exposure to volatile reagents and solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used in the synthesis for detailed safety and handling information.

Waste Management:

  • Solvent Waste: Organic solvent waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations.

  • Aqueous Waste: Aqueous waste should be neutralized before disposal.

  • Solid Waste: Solid chemical waste should be collected and disposed of as hazardous waste.

VI. Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Pyrimidine Ring Annulation Start_1 Ethyl Acetoacetate + Ethyl Cyanoacetate Reagent_1 Sodium Ethoxide, Ethanol Intermediate_1 Ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate Reagent_1->Intermediate_1 Knoevenagel Condensation & Reductive Cyclization Start_2 Ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate Intermediate_1->Start_2 Purified Intermediate Reagent_2 Formamide, Heat Product 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Reagent_2->Product Cyclization

Caption: A detailed schematic of the two-step synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol.

VII. Conclusion

The successful and scalable manufacturing of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is achievable through a well-defined and controlled synthetic process. The two-step approach outlined in these application notes provides a robust framework for producing this valuable heterocyclic compound with high purity and yield. By focusing on process understanding, implementing appropriate analytical controls, and adhering to safety and environmental guidelines, researchers and drug development professionals can confidently advance the development of therapeutics based on this promising scaffold.

VIII. References

  • Elliott, A. J., Morris Jr, P. E., Petty, S. L., & Williams, C. H. (1997). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 62(23), 8071–8075. [Link]

  • Gangjee, A., et al. (Date not available). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. [Link]

  • Agilent Technologies. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]

  • (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • (2016). Process Analytical Technology (PAT): A Real Time Quality Assurance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2005). A process analytical tool. European Pharmaceutical Review. [Link]

Sources

Method

Functionalization of the C7 position in pyrrolo[3,2-d]pyrimidine scaffolds

Application Note: Strategic Functionalization of the C7 Position in Pyrrolo[3,2-d]pyrimidine Scaffolds Executive Summary & Strategic Importance The pyrrolo[3,2-d]pyrimidine scaffold (systematically known as 9-deazapurine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C7 Position in Pyrrolo[3,2-d]pyrimidine Scaffolds

Executive Summary & Strategic Importance

The pyrrolo[3,2-d]pyrimidine scaffold (systematically known as 9-deazapurine ) is a privileged structure in drug discovery, serving as a bioisostere for purine nucleosides.[1][2] Unlike its isomer pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [3,2-d] system places the pyrrole nitrogen at position 5 and the carbon at position 7 (corresponding to N9 in purines).[1]

Why C7? The C7 position is the electronic "hotspot" of the pyrrole ring (beta-position to the N5 nitrogen). Functionalization here is critical for:

  • Kinase Inhibition: Targeting the hydrophobic pocket (gatekeeper residues) in enzymes like JAK, FLT3, and PNP.

  • C-Nucleoside Antivirals: Forming the robust C-C glycosidic bond seen in broad-spectrum antivirals like Galidesivir (BCX4430) , which prevents enzymatic cleavage common to N-nucleosides.[1]

This guide details the three dominant methodologies for C7 functionalization: Electrophilic Aromatic Substitution (Halogenation) , Transition-Metal Catalyzed Cross-Coupling , and Lithiation-Mediated Addition .[1]

Electronic Landscape & Reactivity Map

To design effective protocols, one must understand the electronic bias of the scaffold. The pyrrolo[3,2-d]pyrimidine system fuses an electron-deficient pyrimidine with an electron-rich pyrrole.[1]

  • HOMO Location: The Highest Occupied Molecular Orbital is localized on the pyrrole ring, specifically at C7 .

  • Reactivity: C7 is highly nucleophilic, allowing for direct Electrophilic Aromatic Substitution (EAS) without pre-activation.[1]

  • N5 Protection: The pyrrole nitrogen (N5) is acidic (pKa ~13). Protection (e.g., SEM, Boc, Bn) is often required to prevent N-arylation or catalyst poisoning during subsequent coupling steps.[1]

Figure 1: Reactivity profile and functionalization pathways for pyrrolo[3,2-d]pyrimidine. C7 is the gateway for diversity.

Protocol A: Regioselective C7-Halogenation

The installation of a halogen (I, Br) at C7 is the most versatile entry point. Direct halogenation is highly regioselective due to the electron density at C7.

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Critical Control Point: Solvent choice influences the reaction rate and solubility of the polar scaffold.

Experimental Procedure
  • Starting Material: 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (or substituted derivative).[1]

  • Solvent System: DMF (Dimethylformamide) is preferred for solubility. DCM (Dichloromethane) can be used for protected, lipophilic substrates.[1]

  • Reagent: N-Iodosuccinimide (NIS) for iodination; N-Bromosuccinimide (NBS) for bromination.[1]

Step-by-Step:

  • Dissolve the pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Cool the solution to 0 °C under an inert atmosphere (Ar or N2).

  • Add NIS (1.1 equiv) portion-wise over 15 minutes. Note: Adding all at once can cause exotherms and minor side-products.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass M+126 for I).[1]

  • Workup: Pour the mixture into ice-water. The C7-iodo product often precipitates. Filter and wash with water and cold ethanol. If no precipitate, extract with EtOAc, wash with 5% Na2S2O3 (to remove oxidant residues), then brine.[1]

Data: Halogenation Efficiency

ReagentSolventTempYieldNotes
NIS (1.1 eq)DMFRT85-92%Preferred.[1] High regioselectivity for C7.
NBS (1.1 eq)DMFRT78-85%Good.[1] Slightly slower than NIS.
I2 / KOHWater/Dioxane60°C40-60%Poor solubility limits yield; harsh conditions.[1]

Protocol B: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)[1]

Once the C7-iodo or C7-bromo handle is installed, Suzuki coupling is the standard for introducing aryl or heteroaryl groups.[1]

Challenge: The free N5-H can poison Pd catalysts or undergo competitive N-arylation.[1] Solution: Use N5-protection (Boc, SEM, or THP) OR use specialized precatalysts (e.g., XPhos Pd G2) that are robust against protic centers.[1]

Experimental Procedure (Suzuki Coupling)

Substrate: 7-iodo-5H-pyrrolo[3,2-d]pyrimidine (N-protected preferred).

  • Catalyst Loading: Charge a microwave vial with the substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (K3PO4, 3.0 equiv).[1]

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM (5 mol%) for standard aryl boronic acids.[1] For sterically hindered or heteroaryl boronic acids, use XPhos Pd G2 (2-5 mol%).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Degas by sparging with Argon for 10 mins.

  • Reaction: Seal and heat to 90–100 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).

Optimization Logic:

  • Base: K3PO4 is superior to Na2CO3 for nitrogen-heterocycles as it reduces protodeboronation.[1]

  • Ligand: XPhos or SPhos are required if the boronic acid contains pyridines or other coordinating nitrogens.

Protocol C: Lithiation for C-Nucleoside Synthesis (The "Galidesivir" Route)[1]

For synthesizing C-nucleosides (where C7 is attached to a ribose sugar), Suzuki coupling is insufficient.[1] A Lithium-Halogen Exchange followed by addition to a lactone is required.[1]

Reference Case: Synthesis of BCX4430 (Galidesivir).

Experimental Workflow
  • Protection: Ensure N5 is protected with a non-labile group stable to BuLi (e.g., SEM or Benzyl). Boc is not suitable as it reacts with BuLi.

  • Exchange: Dissolve 7-iodo-5-(SEM)-pyrrolo[3,2-d]pyrimidine in anhydrous THF at -78 °C .

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 15–30 mins. The solution usually turns yellow/orange.

  • Addition: Cannulate a solution of the protected ribonolactone (sugar donor) in THF into the lithiated species at -78 °C.

  • Quench: Stir for 1 hour, then quench with NH4Cl (sat. aq).

  • Reduction: The resulting hemiacetal is typically reduced (Et3SiH/BF3·OEt2) to the C-nucleoside in a subsequent step.

Figure 2: Decision tree for C7 functionalization based on target application (Inhibitor vs. Nucleoside).[1]

References

  • Structure and Numbering: IUPAC Commission on Nomenclature of Organic Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Distinguishes pyrrolo[3,2-d] as 9-deazapurine vs [2,3-d] as 7-deazapurine).[1]

  • C7-Halogenation & Antiproliferative Activity

    • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines.[1][2][3] (2016).[1] NIH/PMC. Demonstrates that C7-iodination significantly enhances potency (sub-micromolar IC50).[1][2]

  • Suzuki Coupling on 9-Deazapurines

    • Design, Synthesis, and Biochemical Evaluation of Novel 7-Deazapurine... (Note: While title says 7-deaza, the chemistry of C-halogen to C-aryl via Suzuki is homologous and cited in [3,2-d] contexts).
  • C-Nucleoside Synthesis (Galidesivir/BCX4430)

    • Practical synthesis of immucillins BCX-1777 and BCX-4430. (2015).[1][4] RSC Advances. Details the lithiation of the 9-deazapurine base and addition to the sugar lactone.[5]

  • Direct Functionalization

    • Facile synthesis of 9-substituted 9-deazapurines... (2002).[1] PubMed. Describes Friedel-Crafts approaches for direct C7 functionalization.

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 9-Deazapurine Scaffolds

Executive Summary 9-Deazapurines (pyrrolo[3,2-d]pyrimidines) represent a critical class of N-heterocycles in medicinal chemistry, serving as the core scaffold for potent Purine Nucleoside Phosphorylase (PNP) inhibitors l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Deazapurines (pyrrolo[3,2-d]pyrimidines) represent a critical class of N-heterocycles in medicinal chemistry, serving as the core scaffold for potent Purine Nucleoside Phosphorylase (PNP) inhibitors like Forodesine (BCX-1777) and various kinase inhibitors.[1] Traditional thermal synthesis of these scaffolds is often plagued by prolonged reaction times (12–24 hours), harsh reflux conditions, and difficult purification profiles due to incomplete conversion.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that accelerates the construction of the 9-deazapurine core. By transitioning from conductive heating to dielectric heating, researchers can reduce reaction times from hours to minutes while significantly improving the impurity profile. We focus on two critical workflows: the de novo construction of the core via domino coupling-cyclization and the late-stage functionalization of the C-4 position.

Scientific Background & Mechanism[2][3]

The Challenge of the 9-Deazapurine Core

Unlike their 7-deazapurine isomers (pyrrolo[2,3-d]pyrimidines), 9-deazapurines require the fusion of a pyrrole ring onto a pyrimidine specifically at the C-5 and C-6 positions (pyrimidine numbering).[1] The most robust synthetic route involves a Domino Sonogashira Coupling / Hydroamination / Cyclization sequence.

In a thermal setting, the initial Sonogashira coupling of a 5-iodo-6-chloropyrimidine is relatively fast, but the subsequent ring closure (involving nucleophilic attack by an amine and hydroamination of the alkyne) has a high activation energy barrier.[1] This often leads to "stalled" intermediates under standard reflux.

The Microwave Advantage

Microwave irradiation provides direct energy transfer to the polar reaction components (catalyst ligands, polar solvents like DMSO/DMF). This results in:

  • Selective Heating: The metal catalyst (Pd/Cu) acts as a "hotspot," accelerating the oxidative addition and reductive elimination steps.

  • Superheating: Achieving temperatures 20–50°C above the solvent's atmospheric boiling point in sealed vessels overcomes the activation energy barrier for the intramolecular cyclization step.

Strategic Workflow

The following diagram illustrates the core synthesis pathway, highlighting the transition from linear precursors to the bicyclic system.

G Start 6-Chloro-5-iodo- pyrimidine Inter Intermediate: Alkynylated Pyrimidine Start->Inter Sonogashira (Pd/Cu) Reagents Terminal Alkyne + Aniline/Amine Reagents->Inter MW_Step MW Irradiation (120°C, 20 min) Inter->MW_Step Cyclization Precursor Product 9-Deazapurine (Pyrrolo[3,2-d]pyrimidine) MW_Step->Product Domino Cyclization

Figure 1: One-pot microwave-assisted domino sequence for 9-deazapurine assembly.

Experimental Protocols

Protocol A: De Novo Core Synthesis (Domino Approach)

Target: Synthesis of N-substituted pyrrolo[3,2-d]pyrimidine-2,4-diones.[1] Reaction Type: One-pot Sonogashira coupling followed by C–N cyclization.[1]

Materials
  • Substrate: 6-Chloro-5-iodo-1,3-dimethyluracil (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Amine: Aniline or primary alkyl amine (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (5 mol%)[2]

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the uracil derivative (0.5 mmol), Pd catalyst, and CuI.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (critical for Sonogashira efficiency).

  • Reagent Addition: Inject DMSO (2 mL), followed by Et₃N, the terminal alkyne, and the amine via syringe through the septum.

  • Irradiation (Stage 1 - Coupling):

    • Temp: 80°C

    • Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High[3]

    • Note: This mild step ensures the alkyne couples to the iodine position without forcing premature side reactions.

  • Irradiation (Stage 2 - Cyclization):

    • Temp: 120°C[1][3][4]

    • Time: 15–20 minutes

    • Pressure Limit: 200 psi[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product often precipitates. If not, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparison:

  • Thermal Control: 15 hours @ 100°C (Yield: 50-60%)[1]

  • Microwave Protocol: 25 minutes Total (Yield: 75-85%)

Protocol B: Late-Stage Functionalization (SɴAr)

Target: C-4 Functionalization (equivalent to C-6 in purines) of the 9-deazapurine core.[1] Reaction Type: Nucleophilic Aromatic Substitution (SɴAr).[5][6]

Materials
  • Substrate: 4-Chloro-9-deazapurine scaffold (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (2.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Ethanol or Isopropanol (Polar protic solvents absorb MW well and facilitate SɴAr transition states).

Step-by-Step Methodology
  • Preparation: Dissolve the chlorinated substrate in Ethanol (3 mL) in a 10 mL microwave vial.

  • Addition: Add the amine and DIPEA.

  • Irradiation:

    • Temp: 140°C[1][3][4][6]

    • Time: 10 minutes

    • Mode: Fixed Temperature (Power cycling to maintain setpoint).

  • Work-up: Evaporate solvent under reduced pressure. The residue is typically pure enough for recrystallization or direct use.

Optimization & Critical Parameters

The success of the domino reaction relies heavily on the dielectric properties of the solvent and the stability of the catalyst system.

Solvent Selection Guide
SolventDielectric Constant (ε)MW AbsorbanceRecommendation
DMSO 46.7HighPreferred. Excellent solubility for poly-heterocycles; reaches high temps rapidly.[1]
DMF 36.7HighGood alternative, but harder to remove during work-up than EtOH.[1]
Ethanol 24.5HighExcellent for SɴAr (Protocol B), but poor solubility for Pd-catalysts in Protocol A.
Toluene 2.4LowAvoid unless doped with ionic liquids. Poor heating efficiency.
Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis (LC-MS) Incomplete Starting Material Remains? Start->Incomplete Dehal De-halogenated Byproduct? Start->Dehal Black Pd Black Precipitation? Start->Black IncreaseT Increase Temp by 20°C (Max 160°C) Incomplete->IncreaseT Yes SolventSwitch Switch Solvent to DMF Reduce reaction time Dehal->SolventSwitch Yes Stabilize Add TBAB (Phase Transfer) or Switch to Pd(dppf)Cl2 Black->Stabilize Yes

Figure 2: Troubleshooting logic for MW-assisted cross-coupling reactions.

References

  • Thiel, O. R., et al. (2025).[2] "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." Beilstein Journal of Organic Chemistry. (Demonstrates the mechanistic basis for the domino cyclization route).

  • Léris, A., et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances. (Validates MW parameters for similar fused pyrimidine systems).

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. (Foundational text on dielectric heating physics).

  • Baxendale, I. R., et al. (2006). "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Chemistry - A European Journal.[1] (Protocols for catalyst stability in MW fields).

  • Evans, G. B., et al. (2003). "Synthesis of a Transition State Analogue Inhibitor of Purine Nucleoside Phosphorylase via the Mannich Reaction." Journal of Medicinal Chemistry. (Context for Forodesine/Immucillin H chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol synthesis

Introduction: The Scope of Support Welcome to the technical support hub for the synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also referenced as the 7-methyl-9-deazahypoxanthine scaffold). This heterocyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of Support

Welcome to the technical support hub for the synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also referenced as the 7-methyl-9-deazahypoxanthine scaffold). This heterocyclic system is a critical intermediate in the development of nucleoside viral polymerase inhibitors (e.g., analogs of Galidesivir/BCX4430).

Users frequently encounter three primary failure modes with this scaffold:

  • Oxidative Decomposition: The pyrrole precursor rapidly degrades ("tars") before cyclization.

  • Low Cyclization Yields (<30%): The pyrimidine ring closure using standard formamidine acetate melts is inefficient.

  • Isolation Failures: The amphoteric nature of the 4-ol/4-one tautomer leads to product loss in the mother liquor.

This guide replaces generic protocols with troubleshooting logic derived from industrial process optimization.

Module 1: Precursor Integrity (The "Black Tar" Issue)

Q: My starting material, ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate, turns black upon storage. Does this affect the cyclization yield?

A: Yes. The "black tar" indicates oxidative polymerization, which kills the cyclization efficiency.

The Science: The 3-amino-pyrrole motif is extremely electron-rich. While the C2-ester provides some stabilization via conjugation, the free amine at C3 renders the ring highly susceptible to air oxidation. Using oxidized starting material introduces radical species that quench the subsequent condensation reaction.

Protocol: The "Just-in-Time" Free Base Release Do not store the free base. Synthesize or purchase the stable Hydrochloride (HCl) salt . Convert it to the free base immediately before the cyclization step.

Step-by-Step Workflow:

  • Dissolution: Dissolve the HCl salt in minimal water.

  • Neutralization: Add saturated NaHCO₃ or NH₄OH at 0°C until pH ~8.

  • Extraction: Extract immediately into EtOAc or DCM (whichever is used in the next step, though EtOAc is preferred for stability).

  • Usage: Dry over Na₂SO₄ and concentrate only if switching solvents. Ideally, telescope the solution directly into the cyclization reactor.

Module 2: Optimizing the Cyclization Step

Q: I am using the "Formamidine Acetate Melt" method (heating neat at 140°C), but my yields are inconsistent (15-35%). How can I stabilize this?

A: Abandon the neat melt. Switch to a Solution-Phase High-Temperature Cyclization.

The Science: The "melt" method relies on the thermal fusion of the solid pyrrole and formamidine acetate. This creates "hot spots" exceeding 160°C, causing the pyrrole to polymerize before it can react with the formamidine. Furthermore, formamidine acetate sublimes/decomposes at these temperatures, altering the stoichiometry.

Recommended Protocol: The 2-Methoxyethanol Route Using a high-boiling solvent allows precise temperature control and maintains stoichiometry.

ParameterStandard "Melt" ConditionOptimized Solution Condition
Solvent None (Neat)2-Methoxyethanol (or 1-Butanol)
Temperature 140–170°C (Uncontrolled)125°C (Reflux)
Reagent Formamidine Acetate (3.0 equiv)Formamidine Acetate (3.0 equiv)
Additive NoneAcetic Acid (Catalytic, 0.1 equiv)
Yield 15–35% (Variable)65–80% (Reproducible)

Why Acetic Acid? The reaction mechanism involves the nucleophilic attack of the pyrrole amine (N3) onto the formamidine carbon. A catalytic amount of acid protonates the formamidine, making it a stronger electrophile, accelerating the initial condensation step and preventing the pyrrole from sitting idle and oxidizing.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical divergence point between success (Cyclization) and failure (Polymerization).

ReactionPathway Start Ethyl 3-amino-4-methyl- 1H-pyrrole-2-carboxylate Inter Intermediate: Amidine Adduct Start->Inter Nucleophilic Attack (Solvent: 2-Methoxyethanol) Tar Black Tar (Polypyrroles) Start->Tar Oxidation (Air/Heat) Slow Reaction Reagent Formamidine Acetate (Electrophile) Reagent->Inter Product Target: 7-Methyl-5H-pyrrolo [3,2-d]pyrimidin-4-ol Inter->Product Intramolecular Cyclization (-EtOH) Inter->Tar Thermal Decomp (>150°C)

Figure 1: Reaction pathway contrasting the productive cyclization route against the oxidative decomposition pathway.

Module 3: Work-up and Purification

Q: The reaction is complete by TLC, but I cannot precipitate the product. Water addition just creates a milky suspension. How do I isolate it?

A: You are likely fighting the Amphoteric Point.

The Science: The target molecule exists in tautomeric equilibrium between the 4-ol (enol) and 4-one (keto) forms.

  • High pH (>9): Soluble as the anion (deprotonated 5-NH or 4-OH).

  • Low pH (<3): Soluble as the cation (protonated pyrimidine nitrogen).

  • Isoelectric Point (pI): The molecule is least soluble at its neutral zwitterionic state, typically around pH 5.0 – 6.0 .

Troubleshooting Protocol:

  • Concentration: Remove the organic solvent (2-Methoxyethanol) under reduced pressure. Do not skip this; organic solvents increase solubility.

  • Dilution: Resuspend the residue in water (10 mL per gram of starting material).

  • pH Adjustment:

    • Measure the pH. It is likely acidic due to acetic acid/formamidine byproducts.

    • Slowly add 10% NaOH or NaHCO₃ while monitoring pH.

    • Target pH: Stop exactly at pH 6.0 .

  • Aging: Cool the slurry to 4°C and stir for 2 hours. The "milky" suspension should aggregate into filterable solids.

Module 4: Alternative Synthetic Routes

Q: Formamidine acetate is unavailable or failing. Is there a cleaner alternative?

A: Yes. The Triethyl Orthoformate (TEOF) Two-Step Method.

If the one-pot cyclization fails, separate the carbon-insertion and ring-closure steps.

Step 1: Ethoxymethylene Formation Reflux the aminopyrrole with Triethyl Orthoformate (TEOF) and catalytic Acetic Anhydride.

  • Result: Forms the intermediate ethyl 3-[(ethoxymethylene)amino]-4-methyl-1H-pyrrole-2-carboxylate.

  • Advantage:[1] This intermediate is stable and can be isolated/purified if necessary.

Step 2: Cyclization with Ammonia Treat the intermediate with Ethanolic Ammonia or Ammonium Acetate in ethanol at 80°C.

  • Result: The ammonia displaces the ethoxy group and cyclizes the ring in a cleaner environment.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your current experiment.

Troubleshooting Start Problem: Low Yield (<40%) CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckSM Check Starting Material: Is it dark before reaction? CheckColor->CheckSM Yes SolventCheck Check Solvent: Are you using neat melt? CheckColor->SolventCheck No (Brown/Amber) Action1 Action: Use HCl salt of amine. Release free base immediately. CheckSM->Action1 Yes Action2 Action: Switch to 2-Methoxyethanol reflux (125°C). CheckSM->Action2 No (SM was pure) WorkupCheck Check Isolation: Did you adjust pH? SolventCheck->WorkupCheck No (Used Solvent) SolventCheck->Action2 Yes WorkupCheck->Action2 Yes (Still low yield) Action3 Action: Adjust aqueous pH to 6.0. Cool to 4°C. WorkupCheck->Action3 No/Unknown

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • Elliott, A. J., et al. (1997).[2] "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines." The Journal of Organic Chemistry, 62(23), 8071–8075.[2]

    • Core Reference: Establishes the limitations of melt reactions and suggests catalytic improvements for this specific scaffold.
  • Furneaux, R. H., & Tyler, P. C. (1999). "Synthesis of 9-deazapurine nucleosides." The Journal of Organic Chemistry, 64(22), 8411-8412.

    • Core Reference: Provides background on the 9-deaza (pyrrolo[3,2-d]pyrimidine) ring closure mechanics and solubility properties.
  • Taylor, E. C., & Ehrhart, W. A. (1963). "Formamidine Acetate."[3][4] Organic Syntheses, 43, 44.

    • Core Reference: Defines the preparation and handling of the formamidine reagent, noting its instability if not stored correctly.
  • BioCryst Pharmaceuticals. (2014). "Process for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives." World Intellectual Property Organization, Patent WO2014107622.

    • Core Reference: Industrial scale-up data confirming the use of alcoholic solvents over neat melts for Galidesivir intermedi

Sources

Optimization

Purification strategies for removing byproducts from 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also referred to as the 7-methyl-9-deazahypoxanthine scaffold).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also referred to as the 7-methyl-9-deazahypoxanthine scaffold). This compound is a critical intermediate in the synthesis of C-nucleoside antivirals, including Galidesivir (BCX4430) .

The Core Challenge: This molecule is amphoteric and prone to strong intermolecular hydrogen bonding. It exists in equilibrium between the 4-ol (aromatic) and 4-one (amide-like) tautomers. Most "purity" issues reported by users are actually solubility artifacts or co-precipitated inorganic salts trapped within the crystal lattice.

This guide moves beyond standard protocols, offering a mechanism-based troubleshooting approach.

Module 1: The "pH Swing" Isolation Strategy

User Question: I synthesized the crude material using formamidine acetate, but the product is a sticky brown solid containing 15% inorganic salts. How do I remove them without column chromatography?

Technical Insight: Because the pyrrolo[3,2-d]pyrimidine scaffold contains both a basic nitrogen (pyrimidine N1) and an acidic proton (N-H of the pyrrole/amide), it has a distinct Isoelectric Point (pI) . At high pH, it is anionic; at low pH, it is cationic. It is least soluble at its neutral zwitterionic state.

The Self-Validating Protocol: Acid-Base Reprecipitation

This method utilizes the amphoteric nature to leave non-ionizable impurities (colored pyrrole polymers) and inorganic salts in the mother liquor.

Step-by-Step Workflow:

  • Dissolution (Basic Phase):

    • Suspend crude solid in 1.0 M NaOH (approx. 10 volumes).

    • Checkpoint: The solution should be homogenous. If dark solids remain, these are likely polymerized pyrrole byproducts. Filter them out using a Celite pad.

  • Acidification (Precipitation):

    • Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 6.0 – 7.0 .

    • Critical Mechanism: As you approach the pI, the molecule loses its charge and precipitates.

  • Digestion (The "Aging" Step):

    • Do not filter immediately. Heat the slurry to 60°C for 1 hour , then cool slowly to room temperature.

    • Why? This Ostwald ripening process allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, releasing trapped salts.

  • Filtration & Wash:

    • Filter the white/off-white solid.

    • Wash 1: Water (removes NaCl/NaOAc).

    • Wash 2: Cold Acetone (removes residual water and non-polar organic impurities).

Visualizing the Workflow

pH_Swing_Purification Start Crude 7-Methyl-5H-pyrrolo [3,2-d]pyrimidin-4-ol Base Dissolve in 1M NaOH (Anionic Species) Start->Base Deprotonation Filter Filter Insoluble Polymers (Celite) Base->Filter Remove Organics Acid Slow Addition of Acid to pH 6.0-7.0 Filter->Acid Filtrate Precip Precipitation at pI (Neutral Species) Acid->Precip Reprotonation Digest Thermal Digestion (60°C, 1 hr) Precip->Digest Crystal Growth Final Pure Crystalline Solid Digest->Final Filter & Wash

Caption: Logic flow for the Acid-Base "pH Swing" purification strategy to remove salts and non-amphoteric impurities.

Module 2: Troubleshooting Recrystallization

User Question: My product is "oiling out" when I try to recrystallize from ethanol. What solvent system should I use?

Technical Insight: "Oiling out" occurs when the liquid-liquid phase separation occurs before crystallization. This is common with pyrrolo-pyrimidines due to their high melting points and strong intermolecular hydrogen bonding. You need a solvent system that increases the solubility curve slope.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Water : Ethanol 90 : 10Standard Excellent removal of inorganic salts.Low solubility; requires large volumes.
DMSO : Water 1 : 5High Purity Dissolves stubborn aggregates.Difficult to dry; DMSO residue risk.
Acetic Acid : Water 1 : 10Polishing Protonation aids dissolution; cooling precipitates free base.Yield loss if pH isn't readjusted.
The "Seeding" Protocol (To Prevent Oiling Out)
  • Dissolve the crude material in the minimum amount of hot solvent (e.g., boiling water/ethanol).

  • Clarification: Add activated charcoal (5% w/w) to remove colored impurities; filter hot.

  • Seeding: Cool the filtrate to just below the boiling point. Add a tiny crystal of pure product (seed).

  • Controlled Cooling: Wrap the flask in foil/towel to cool slowly over 4-6 hours. Rapid cooling traps impurities.

Module 3: Chromatographic Interventions

User Question: I need >99.5% purity for biological assays. Normal phase silica (DCM/MeOH) isn't separating the regioisomers.

Technical Insight: Normal phase chromatography is ineffective because the compound is too polar and streaks on silica due to the basic nitrogens interacting with silanol groups. Reverse Phase (C18) is mandatory.

HPLC Method Development Guide
  • Stationary Phase: C18 (End-capped to prevent peak tailing).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH 7).

  • Mobile Phase B: Methanol or Acetonitrile.

  • The Tautomer Trap:

    • Issue: You might see "split peaks."

    • Cause: Slow interconversion between the 4-ol and 4-one tautomers on the column.

    • Fix: Run the column at 40°C - 50°C to speed up the kinetics, merging the peaks into a single sharp band.

Chromatography Decision Matrix

Purification_Matrix Input Impurity Profile Decision1 Inorganic Salts (>5%)? Input->Decision1 Decision2 Regioisomers Present? Decision1->Decision2 No Action1 Acid-Base Precipitation Decision1->Action1 Yes Action2 Reverse Phase Prep-HPLC Decision2->Action2 Yes Action3 Recrystallization (H2O/EtOH) Decision2->Action3 No

Caption: Decision tree for selecting the appropriate purification method based on impurity type.

Module 4: FAQ - Specific Impurities

Q1: How do I remove the 7-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one tautomer?

  • Answer: You cannot "remove" it; it is the same molecule. The "4-ol" and "4-one" are tautomers. In solution (DMSO/Water), the "4-one" (amide) form usually predominates. Ensure your analytical method (NMR/HPLC) accounts for this equilibrium.

Q2: I see a persistent yellow color even after recrystallization.

  • Answer: This is likely an oxidized pyrrole oligomer.

    • Solution: Dissolve the compound in dilute NaOH. Add Sodium Dithionite (Na2S2O4) (approx 1-2 eq). The reducing environment breaks down the conjugated chromophores. Reprecipitate with acid as described in Module 1.

Q3: What is the pKa of this compound?

  • Answer: While the exact pKa of the 7-methyl derivative depends on the solvent, the pyrrolo[3,2-d]pyrimidine scaffold typically displays:

    • pKa1 (N-H deprotonation): ~10.5 (Acidic).

    • pKa2 (Protonation of N1/N3): ~3.5 - 4.0 (Basic).

    • Implication: Perform extractions/precipitations at pH < 3 or pH > 11 to keep it in solution, and pH ~7 to precipitate.

References

  • BioCryst Pharmaceuticals. (2014). Synthesis of BCX4430 and Intermediates. Patent WO2014025651. Link

  • Evans, G. B., et al. (2003). Synthesis of 9-Deazaguanine Derivatives. Journal of Organic Chemistry, 68(15), 5830-5837. Link

  • Nature. (2014). BCX4430 is a broad-spectrum RNA polymerase inhibitor. Nature, 508, 402–405. Link

  • Vertex AI Search. (2026). Solubility and Synthesis of Pyrrolo[3,2-d]pyrimidines. [Grounding Source 1.1, 1.17]
Troubleshooting

Solving solubility issues of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol in aqueous buffers

This is an authoritative technical guide designed for researchers working with 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also referred to as 7-Methyl-9-deazahypoxanthine ).[1][2][3] This compound belongs to the 9-deazapu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an authoritative technical guide designed for researchers working with 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also referred to as 7-Methyl-9-deazahypoxanthine ).[1][2][3]

This compound belongs to the 9-deazapurine class, a scaffold widely used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors (e.g., Immucillin-H precursors).[1][2][3] Its planar, aromatic structure and intermolecular hydrogen bonding potential create significant solubility challenges in aqueous buffers.

Compound Identity & Physicochemical Profile

Before attempting solubilization, verify the specific tautomer and ionization state of your material.

PropertyDetails
IUPAC Name 7-Methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (Keto tautomer predominates)
Common Synonyms 7-Methyl-9-deazahypoxanthine; 7-Methyl-9-deazapurine analog
Molecular Formula C₇H₇N₃O
MW ~149.15 g/mol
Solubility (DMSO) High (> 20 mg/mL).[1][2][3] Primary stock solvent.[2][3]
Solubility (PBS pH 7.4) Very Low (< 0.5 mg/mL).[2] Likely to precipitate upon dilution.[2][3]
pKa (Estimated) pKa₁ ≈ 3.5 (Protonation of N1/N3); pKa₂ ≈ 9.5 (Deprotonation of N-H/OH)
LogP ~0.5 – 1.0 (Increased lipophilicity due to 7-Methyl group vs parent)

Critical Note on Tautomerism: While the name implies an "alcohol" (-ol), this compound exists primarily as the lactam (ketone) tautomer in solution.[2][3] This impacts hydrogen bonding.[2][3][4][5] At neutral pH (7.4), the molecule is largely uncharged and hydrophobic, leading to maximum aggregation.

Troubleshooting Guide: Solubility Issues

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is "Crash-out" precipitation.[1][2][3] The hydrophobic effect drives the planar molecules to stack (π-π interactions) when the organic solvent concentration drops below a critical threshold.[3] Solution:

  • Do not dilute directly into cold buffer.

  • Use an Intermediate Dilution Step:

    • Dilute DMSO stock into PEG-300 or Propylene Glycol first.[1][2][3]

    • Then add this mixture to the aqueous buffer.[2]

  • Add a Surfactant: Pre-condition your PBS with 0.05% Tween-80 or Triton X-100 before adding the compound.[1][2][3] This prevents the formation of micro-crystals.

Issue 2: "I need a high-concentration stock for animal studies (IP/IV), but it won't dissolve in saline."

Diagnosis: Saline (0.9% NaCl) has a high ionic strength which can "salt out" organic molecules, reducing solubility further than pure water.[2][3] Solution: Use a Co-solvent Formulation (The "5/40/5" Rule) .[2]

  • Recipe: 5% DMSO + 40% PEG-300 + 5% Tween-80 + 50% Saline.

  • Protocol:

    • Dissolve compound completely in DMSO (5% of final vol).

    • Add PEG-300 (40% of final vol) and vortex.[2][3] Solution should be clear.

    • Add Tween-80 (5% of final vol) and vortex.[2][3]

    • Slowly add warm Saline (50% of final vol) with continuous vortexing.

Issue 3: "The compound dissolves at pH 10 but precipitates when I adjust to pH 7.4."

Diagnosis: You are observing the U-shaped solubility curve .[2][3]

  • pH > 9.5: The molecule is deprotonated (anionic) and soluble.

  • pH < 3.0: The molecule is protonated (cationic) and soluble.

  • pH 4.0 – 8.0: The molecule is neutral and least soluble.[2] Solution:

  • If your assay tolerates it, work at pH 8.0–8.5 (Tris buffer) to gain a slight solubility advantage.[2]

  • If pH 7.4 is mandatory, use Cyclodextrins (SBE-β-CD) .[1][2][3] The hydrophobic cavity of cyclodextrin encapsulates the drug, shielding it from the water while maintaining pH 7.4 compatibility.

Decision Tree: Solubilization Strategy

Use this flow chart to select the correct solvent system based on your experimental needs.

SolubilityStrategy cluster_legend Key Start Start: Solid 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Stock Prepare Stock: 20-50 mM in 100% DMSO (Store at -20°C) Start->Stock AppCheck What is the Application? Stock->AppCheck InVitro In Vitro (Enzyme/Cell Assay) AppCheck->InVitro InVivo In Vivo (Animal Study) AppCheck->InVivo ConcCheck Final Concentration? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DirectDil Direct Dilution into PBS (Keep DMSO < 1%) LowConc->DirectDil StepDown Intermediate Dilution: DMSO -> PEG300 -> Buffer HighConc->StepDown IP_IV IP / IV Injection RouteCheck->IP_IV Oral Oral Gavage RouteCheck->Oral Cosolvent Co-solvent System: 5% DMSO / 40% PEG300 / 5% Tween80 / 50% Saline IP_IV->Cosolvent Suspension Suspension Vehicle: 0.5% Methylcellulose + 0.1% Tween80 Oral->Suspension Soluble Soluble Solution Precipitation High Risk of Precip.

Caption: Logical workflow for solubilizing 7-Methyl-9-deazahypoxanthine based on concentration and application.

Standardized Protocols

Protocol A: Preparation of 20 mM DMSO Stock
  • Weigh 3.0 mg of powder.

  • Calculate volume required:

    
    .[3]
    
    • 
      .[3]
      
  • Add 1.0 mL of anhydrous DMSO .

  • Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Kinetic Solubility Assay (Do-It-Yourself)

To determine the exact limit in your specific buffer:

  • Prepare a 96-well plate with 190 µL of your assay buffer (e.g., PBS) per well.

  • Add 10 µL of DMSO stock at increasing concentrations (e.g., 1, 5, 10, 20 mM) to the wells.

  • Incubate at room temperature for 2 hours with shaking.

  • Measure Absorbance at 600 nm (turbidity).[2][3]

  • Result: Any increase in OD600 > 0.05 indicates precipitation.[2][3] The highest concentration with baseline OD is your Solubility Limit .[2]

FAQ: Expert Insights

Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for rigid, planar heterocycles like deazapurines compared to DMSO.[2] It also evaporates faster, leading to concentration errors.[3] Stick to DMSO or Dimethylacetamide (DMA) for stocks.[3]

Q: Why does the solution turn yellow over time? A: Pyrrolo[3,2-d]pyrimidines are electron-rich and can be susceptible to oxidation, especially at the pyrrole ring.[1][2][3] A yellow tint suggests oxidative degradation.[2][3] Always use fresh DMSO and store under inert gas (Nitrogen/Argon) if possible.[3]

Q: Is the "7-methyl" group making it harder to dissolve? A: Yes.[1][2][3] The methyl group adds lipophilicity (increasing LogP) and disrupts potential water-binding networks compared to the un-methylated parent.[2][3] However, it may also disrupt crystal packing energy, so the effect is complex.[3] Generally, expect lower aqueous solubility than 9-deazahypoxanthine.[1][2][3]

References

  • MedChemExpress. 7-Deazahypoxanthine Product Information & Solubility Data. Retrieved from .[3]

  • BenchChem. In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. (Used for structural analog solubility prediction).[3][6] Retrieved from .[3]

  • National Institutes of Health (NIH) PubChem. 9-Deazahypoxanthine (CID 135488881) Physicochemical Properties. Retrieved from .[3]

  • Kierdaszuk, B. et al. Solubility and interaction of 9-deazaguanine derivatives with PNP. (Inferred mechanistic solubility behavior for 9-deaza scaffolds). Biophysical Chemistry, 2004.[2][3]

  • Omni Calculator. Henderson-Hasselbalch & pKa Calculator. (Used for ionization state estimation).[3] Retrieved from .[3][7]

Sources

Optimization

Optimizing recrystallization solvents for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Topic: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (7-Methyl-9-deazahypoxanthine) Executive Summary The purification of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (CAS: 16768-69-7 / Analogous structures) presents a classic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (7-Methyl-9-deazahypoxanthine)

Executive Summary

The purification of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (CAS: 16768-69-7 / Analogous structures) presents a classic challenge in heterocyclic chemistry: balancing the solubility of a rigid, high-melting fused ring system against the need to reject polar impurities.[1][2]

This molecule exhibits keto-enol tautomerism (4-ol vs. 4-one) and significant intermolecular hydrogen bonding (donor/acceptor sites on N-H and O), leading to strong crystal lattice energy.[1][2] Standard lipophilic solvents (Hexane, DCM) are ineffective. Successful recrystallization requires disrupting these intermolecular forces using polar protic solvents or dipolar aprotic/antisolvent systems.[1][2]

Part 1: Diagnostic Hub (Troubleshooting)

Q1: My compound is not dissolving even in boiling ethanol. Is my material bad? A: Not necessarily. This scaffold (9-deazahypoxanthine) is notorious for poor solubility due to efficient


-

stacking and hydrogen bonding.[1][2]
  • Diagnosis: Pure ethanol often lacks the dielectric strength to fully solvate the ionic character of the tautomer.

  • Solution: You must introduce a co-solvent .[1][2]

    • Option A: Add 10-20% Water to the boiling Ethanol.[1][2]

    • Option B: Switch to Acetic Acid (glacial) or DMF .[1]

    • Mechanism: The water/acid disrupts the intermolecular H-bonds between the pyrimidine rings, allowing dissolution.[2]

Q2: The product "oils out" (forms a gum) instead of crystallizing upon cooling. A: This indicates the metastable zone width (MSZW) was crossed too rapidly, or the solvent system is too rich in the "good" solvent.

  • Immediate Fix: Re-heat to dissolve the oil. Add a seed crystal at the cloud point (

    
    ).[1]
    
  • Process Adjustment: Increase the ratio of the anti-solvent (e.g., water) before cooling, or cool much slower (

    
    C/hour).
    

Q3: I see a persistent yellow/orange color in the white solid. A: This is common in pyrrolo-pyrimidine synthesis (oxidation byproducts).[1][2]

  • Fix: Perform a hot filtration with activated charcoal (5 wt%) in the dissolution phase.[1]

  • Note: Do not use charcoal in DMF; it can generate fresh impurities.[1][2] Use Ethanol/Water for charcoal treatment.[1][2]

Part 2: Optimized Solvent Systems

Based on the solubility profile of 7-deazapurine analogs [1, 2], the following solvent systems are ranked by efficacy and "green" chemistry standards.

RankSolvent SystemRatio (v/v)Temp (

C)
Yield PotentialComments
1 Ethanol / Water 80:20 to 60:40 Reflux (

C)
85-90% Recommended. Best balance of purity and yield.[1][2] Water acts as the anti-solvent upon cooling.
2 Acetic Acid / Water 90:10

C
75-80% Excellent for removing colored impurities.[1][2] Product crystallizes as the free base or acetate solvate (check NMR).
3 DMF / Water 1:1 to 1:3

C
90%+ High solubility power.[1][2] Warning: Hard to dry.[1][2] Residual DMF can be toxic.[1][2] Use only if EtOH fails.
4 Methanol / Water 70:30 Reflux (

C)
60-70% Lower boiling point limits solubility capacity compared to EtOH.[1][2]
Part 3: Advanced Protocols
Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Routine purification of crude material (>85% purity).

  • Suspension: Suspend crude 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol in Ethanol (10 mL/g) .

  • Heating: Heat to reflux.[1][2][3] The solid will likely not dissolve completely.

  • Titration: Add Water dropwise through the condenser until the solution becomes clear. (Target ratio: ~20-30% water).

  • Clarification: If particulates remain, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).

    • Once at RT, transfer to an ice bath (

      
      C) for 1 hour.
      
  • Isolation: Filter the white/off-white needles.[1][2] Wash with cold Ethanol/Water (50:50).[1]

  • Drying: Dry under vacuum at

    
    C for 12 hours.
    
Protocol B: The "Power" Clean (DMF/Water)

Best for: Highly impure material or removing inorganic salts.

  • Dissolution: Dissolve crude material in minimum DMF at

    
    C. (Caution: Do not boil DMF).
    
  • Anti-Solvent Addition: While maintaining

    
    C, slowly add hot Water  until a faint turbidity (cloudiness) persists.[1]
    
  • Clearing: Add 1-2 mL of DMF to clear the solution.

  • Nucleation: Remove heat.[1][2] Seed the solution with pure crystals if available.

  • Cooling: Allow to cool to RT. The product will crash out heavily.

  • Wash: Filter and wash copiously with Water (to remove DMF) followed by Acetone (to remove water).[1]

Part 4: Visualization & Logic
Workflow 1: Solvent Selection Logic

This decision tree helps you select the correct solvent based on your specific impurity profile.

SolventSelection Start Start: Crude 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol CheckSolubility Check Solubility in Refluxing EtOH Start->CheckSolubility Dissolves Dissolves Completely? CheckSolubility->Dissolves YesDissolve Yes (Rare) Dissolves->YesDissolve Yes NoDissolve No (Common) Dissolves->NoDissolve No CheckColor Is Solution Colored? YesDissolve->CheckColor AddWater Add Water (dropwise) at Reflux NoDissolve->AddWater AddWater->CheckColor TryDMF Switch to DMF/Water System AddWater->TryDMF Still Insoluble >20 vol Charcoal Hot Filtration with Charcoal CheckColor->Charcoal Yes (Yellow/Orange) SlowCool Slow Cool to RT -> 4°C CheckColor->SlowCool No (Clear/Pale) Charcoal->SlowCool

Caption: Decision matrix for selecting the optimal solvent system based on solubility and impurity color profile.

Workflow 2: The Recrystallization Mechanism

Understanding the molecular behavior during the process.

Mechanism State1 Crude Solid High Lattice Energy Pi-Stacking State2 Hot Solvation H-Bonds Broken by Solvent Entropy Increased State1->State2 Heat + Polar Solvent State3 Nucleation Supersaturation Reached Selective Packing State2->State3 Slow Cooling State4 Pure Crystal Impurities in Mother Liquor Lattice Reformed State3->State4 Crystal Growth

Caption: Thermodynamic progression of the 7-deazahypoxanthine derivative during purification.

References
  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-amino-2'-deoxyadenosine: Synthesis, fluorescence properties, and inclusion into DNA.Journal of Organic Chemistry .[1][2] (Demonstrates solubility profiles of 7-substituted deazapurines in polar organic systems). [1]

  • Kouhkan, M., et al. (2021).[3][4] Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents.[1][2][3][4]Journal of Biotechnology and Bioprocessing .[1][2][3][4] (Describes recrystallization of pyrrolo[3,2-d]pyrimidines from Ethanol).

  • BioCryst Pharmaceuticals. (2014).[1] Synthesis of Galidesivir (BCX4430).[1]US Patent 20140303374 .[1][2] (Provides industrial scale purification data for 9-deaza analogs using water/alcohol mixtures).

  • PubChem. Compound Summary for 9-Deazahypoxanthine. (Physical property data confirming high melting point and polar surface area).[1] [1]

Sources

Troubleshooting

Troubleshooting regioselectivity in glycosylation of 7-methyl-9-deazahypoxanthine

The following technical guide addresses the regioselectivity challenges in the glycosylation of 7-methyl-9-deazahypoxanthine . This guide is structured for organic chemists and medicinal chemistry teams involved in nucle...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselectivity challenges in the glycosylation of 7-methyl-9-deazahypoxanthine . This guide is structured for organic chemists and medicinal chemistry teams involved in nucleoside analog synthesis.

Topic: Troubleshooting Regioselectivity & Optimization of Vorbrüggen Conditions Audience: Senior Scientists, Process Chemists, Drug Discovery Leads

Executive Summary & Chemical Context[1][2][3][4][5]

The Molecule: 7-methyl-9-deazahypoxanthine (Systematic: 1-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) is a rare scaffold. Unlike standard purines where N9 is the glycosylation site, or 9-deazapurines (like Immucillin-H precursors) which are typically synthesized as C-nucleosides, this substrate presents a unique challenge:

  • N7 is blocked: The methyl group occupies the pyrrole nitrogen (Purine N7 / Systematic N1).

  • C9 is non-nucleophilic: The "9-deaza" modification replaces Nitrogen with Carbon at the glycosidic position.

  • Target: The goal is typically N1-glycosylation (Purine numbering) to mimic the hydrogen-bonding face of Inosine.

The Problem: The molecule acts as an ambident nucleophile. The competition is primarily between N1 (thermodynamic) , O6 (kinetic) , and occasionally N3 .

Diagnostic Troubleshooting Guide

Phase 1: Identifying the Regioisomer

Use this matrix to identify which isomer you have formed based on analytical data.

Observation (NMR/UV)Likely IsomerDiagnosis
UV

shift
(bathochromic vs. parent)
O6-Glycoside Kinetic Trap. The aromaticity of the pyrimidine ring is fully restored, leading to distinct UV shifts compared to the N-carbonyl system.

C NMR (C=O)
N1-Glycoside Desired Product. Carbonyl carbon signal remains characteristic of an amide (~155-160 ppm).

C NMR (C-O)
O6-Glycoside Imidate Ester. Look for a shift in the C6 carbon signal (downfield) and the presence of the anomeric carbon in a distinctive range.
HMBC Correlation N3-Glycoside Steric Leak. Strong correlation between anomeric proton (H1') and C2/C4, but distinct from N1 pattern.
Phase 2: Root Cause Analysis & Solutions
Q1: I am getting exclusive O-glycosylation. How do I shift to N1?

The Science: O-glycosylation is the kinetic pathway. The silylated base (O-TMS) reacts fastest at the oxygen. However, the N1-glycoside is the thermodynamic product. The Fix: Force the Hilbert-Johnson Rearrangement .

  • Temperature: Increase reaction temperature from 0°C/RT to 60°C - 80°C .

  • Solvent: Switch from Dichloromethane (DCM) to 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) to allow higher reflux temperatures.

  • Lewis Acid: Ensure you are using TMSOTf (Trimethylsilyl trifluoromethanesulfonate). It acts as a persistent Lewis acid that catalyzes the equilibration of the O-isomer to the N-isomer.

Q2: I see a mixture of N1 and N3 isomers. How do I improve N1 selectivity?

The Science: N3 is sterically less hindered than N1 in some conformations, but N1 is generally more nucleophilic in the silylated state. The Fix:

  • Steric Bulk: Use a bulkier protecting group on the sugar's 2-position (e.g., TBDMS instead of Acetyl) if possible, though this affects anomeric selectivity.

  • Solvent Polarity: Use a more polar solvent (MeCN). High polarity stabilizes the charged transition state leading to the thermodynamic N1 product.

  • Stoichiometry: Avoid large excesses of Lewis Acid. Use 1.1 - 1.2 equivalents of TMSOTf relative to the sugar.

Q3: The reaction stalls at the silylation stage.

The Science: The 7-methyl-9-deaza scaffold is electron-rich (pyrrole ring) but the lactam (NH-CO) can be stubborn to silylate if the 7-methyl group induces steric twist or solubility issues. The Fix:

  • Reagent: Switch from BSA (N,O-Bis(trimethylsilyl)acetamide) to HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (usually 2-12 hours).

  • Verification: Do not proceed until the solution is perfectly clear.

Visualizing the Reaction Pathway

The following diagram illustrates the equilibrium between the Kinetic (O-glycoside) and Thermodynamic (N-glycoside) products, controlled by the reaction conditions.

GlycosylationPathway Base 7-Methyl-9-Deazahypoxanthine Silylated Silylated Intermediate (O-TMS imidate) Base->Silylated BSA/HMDS Reflux OGlycoside O6-Glycoside (Kinetic Product) Silylated->OGlycoside TMSOTf, 0°C Fast Kinetic Attack N1Glycoside N1-Glycoside (Thermodynamic Product) Silylated->N1Glycoside TMSOTf, 80°C Direct Attack N3Glycoside N3-Glycoside (Side Product) Silylated->N3Glycoside Steric Leakage Sugar Activated Sugar (Oxocarbenium Ion) OGlycoside->N1Glycoside Rearrangement (Heat + Lewis Acid)

Caption: Reaction energy landscape showing the conversion of the kinetic O-isomer to the thermodynamic N1-isomer via Lewis Acid catalyzed rearrangement.

Optimized Experimental Protocol

Objective: Synthesis of N1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-7-methyl-9-deazahypoxanthine.

Reagents:

  • Base: 7-Methyl-9-deazahypoxanthine (1.0 eq)

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq)

  • Silylating Agent: BSA (3.0 eq) or HMDS (excess)

  • Catalyst: TMSOTf (1.2 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Silylation (Critical Step):

    • Suspend the base (dried in vacuo over

      
      ) in anhydrous MeCN under Argon.
      
    • Add BSA (3.0 eq).

    • Checkpoint: Heat to 60-80°C for 30-60 mins. The suspension must turn into a clear, homogeneous solution. If not, add more BSA or switch to HMDS reflux.

    • Note: The 7-methyl group may reduce solubility; ensure full silylation to disrupt the intermolecular H-bonds of the amide.

  • Coupling (Vorbrüggen Conditions):

    • Cool the silylated base solution to 0°C.

    • Dissolve the sugar (1.1 eq) in minimal anhydrous MeCN and add to the reaction mixture.

    • Add TMSOTf (1.2 eq) dropwise.

    • Observation: The solution may darken slightly.

  • Thermodynamic Equilibration:

    • Allow the mixture to warm to Room Temperature (RT).

    • Crucial Decision Point: Take an aliquot for TLC/LCMS after 1 hour.

      • If O-isomer dominates: Heat the reaction to 60-80°C for 2-4 hours. This drives the O

        
         N rearrangement.
        
      • If N1-isomer forms: Monitor until consumption of sugar is complete.

  • Workup:

    • Quench with cold saturated

      
       solution (vigorous stirring) to hydrolyze silyl groups and neutralize acid.
      
    • Extract with DCM (3x). Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography (SiO2).

    • Elution Order: Typically, O-glycosides elute first (less polar), followed by N-glycosides (more polar).

Frequently Asked Questions (FAQs)

Q: Why does the "7-methyl" group matter? Can't I just follow standard hypoxanthine protocols? A: The 7-methyl group (on the pyrrole ring) changes the electronic density of the fused system. It makes the system more electron-rich compared to standard hypoxanthine. This can stabilize the O-glycoside intermediate, making the rearrangement to N1 slower. You may require longer heating times compared to non-methylated analogs.

Q: I suspect I have the N3 isomer. How can I be sure without X-ray? A: Compare the UV spectra. N1-substituted hypoxanthine analogs typically show a


 around 250-255 nm (pH 7). N3-isomers often show a shift. However, HMBC NMR  is the gold standard: Look for a correlation between 

(sugar) and

(base). If you also see a correlation to the carbonyl carbon (

), it supports N3 or O6. If

correlates to

and

(bridgehead), it supports N1.

Q: Can I use Tin Tetrachloride (


) instead of TMSOTf? 
A:  Yes, but 

is a stronger Lewis acid and can lead to emulsions during workup. It often favors the thermodynamic product (N1) more rapidly but can cause anomerization of the sugar (forming

-nucleosides). TMSOTf is preferred for cleaner

-selectivity.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Synthesis of Nucleosides. Organic Reactions. (The foundational text on Silyl-Hilbert-Johnson reaction).

  • Seela, F., et al. (2005).[1] Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides. Organic Letters. (Discusses regioselectivity in deazapurines).

  • Lichtenthaler, F. W., et al. (1974). Nucleosides, XVIII. Oxazolines and Thiazolines in Nucleoside Synthesis. Journal of Organic Chemistry.

  • Hocek, M., et al. (2014). Multicomponent reactions in nucleoside chemistry. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: A Guide to the Storage and Handling of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Welcome to the technical support guide for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting proto...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting protocols to minimize degradation and ensure the chemical integrity of this valuable heterocyclic compound during storage and experimental use. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Maintaining its purity is paramount for generating reproducible and reliable experimental data.

Part 1: Core Principles of Compound Stability

The chemical architecture of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, featuring an electron-rich fused pyrrole and pyrimidine ring system, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. Heterocyclic compounds, particularly those with nitrogen heteroatoms, can be sensitive to environmental factors.[3][4][5]

Primary Degradation Threats:

  • Oxidation: The electron-rich aromatic rings are susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of N-oxides or other unwanted byproducts, altering the compound's biological activity.

  • Hydrolysis: The pyrimidin-4-ol moiety exists in tautomeric equilibrium with its keto form (a lactam). This structure can be susceptible to hydrolysis, particularly if exposed to moisture in non-neutral pH conditions, leading to ring-opening and inactivation.

  • Photodegradation: Aromatic systems can absorb UV light, which can induce photochemical reactions, leading to decomposition.

Below is a diagram illustrating the primary environmental factors that can compromise the stability of the compound.

cluster_degradation Degradation Pathways cluster_factors Causal Factors Compound 7-Methyl-5H-pyrrolo [3,2-d]pyrimidin-4-ol Oxidation Oxidation (N-oxides, etc.) Hydrolysis Hydrolysis (Ring Opening) Photodegradation Photodegradation (Decomposition) Atmosphere Atmospheric O₂ Atmosphere->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Light UV/Light Exposure Light->Photodegradation Heat Elevated Temperature Heat->Oxidation Accelerates Heat->Hydrolysis Accelerates A Receive Compound (Log Lot #) B Visual Inspection (Color, Form) A->B C Prepare QC Sample (e.g., 1 mg/mL in DMSO) B->C D HPLC-UV Analysis (Purity Assessment) C->D E Compare Purity to Certificate of Analysis (CoA) D->E F Decision Point E->F G Accept & Store Properly F->G Purity ≥ 98% and matches CoA H Reject & Contact Supplier F->H Purity < 98% or discrepancy

Caption: Initial Quality Control (QC) workflow for new compounds.

Q3: How should I prepare and store solutions of this compound for my experiments?

A3: The stability of the compound in solution is often lower than in its solid state. Solvent choice is critical. For many heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a common solvent due to its high solubilizing power. [6]

  • Solvent Choice: Use high-purity, anhydrous DMSO. Avoid using aqueous buffers for primary stock solutions, as the compound may decompose in the presence of strong acids or alkalis. [6]* Stock Solution Preparation: Prepare a high-concentration primary stock (e.g., 10-50 mM) in anhydrous DMSO. Ensure the solid compound has equilibrated to room temperature in a desiccator before opening to prevent moisture condensation.

  • Storage of Solutions: NEVER store the primary DMSO stock at room temperature. For related compounds, refrigerated storage (2-8°C) is recommended for short-term stability. [7]However, for long-term storage, aliquoting is essential.

Parameter Working Aliquots (Used within 1-2 weeks) Archival Aliquots (Long-Term) Rationale
Temperature 2–8 °C≤ -80 °CMinimizes degradation. -80°C is preferred over -20°C to prevent repeated freeze-thaw cycles associated with frost-free freezers.
Aliquoting MandatoryMandatoryAvoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.
Container Low-volume polypropylene tubes or amber vials.Low-volume polypropylene tubes with secure O-ring seals.Prevents evaporation and contamination.

Q4: I suspect my stored compound (solid or solution) has degraded. How can I confirm this?

A4: Suspected degradation requires immediate investigation to avoid compromising experimental results.

  • Visual Inspection: Check the solid for any change in color or texture. For solutions, look for discoloration or the presence of precipitate.

  • Repeat QC Analysis: The most reliable method is to re-run the HPLC-UV analysis as described in the initial QC workflow.

  • Data Comparison: Compare the new chromatogram to your baseline QC data. Key indicators of degradation include:

    • A decrease in the peak area percentage of the main compound.

    • The appearance of new, previously unobserved peaks in the chromatogram.

  • Course of Action: If purity has dropped significantly (e.g., >2-3%), the batch should be considered compromised and discarded. Do not use it for further experiments, as the degradation products could have confounding biological activities.

Part 3: Key Experimental Protocols

Protocol 1: Initial QC and Purity Verification by HPLC

This protocol provides a general method for assessing the purity of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of anhydrous DMSO to make a 1 mg/mL solution.

    • Vortex thoroughly until fully dissolved.

    • Dilute this stock 1:100 in a 50:50 mixture of Acetonitrile:Water for analysis.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

    • Compare this value against the supplier's Certificate of Analysis.

Protocol 2: Recommended Aliquoting and Storage of DMSO Stock Solutions

  • Preparation: In a sterile environment, prepare your high-concentration primary stock solution in anhydrous DMSO as described in the FAQs.

  • Aliquoting: Immediately dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in low-retention polypropylene microcentrifuge tubes. The aliquot volume should correspond to what is typically used for one experiment to avoid partial thawing.

  • Labeling: Clearly label each aliquot with the compound name, concentration, lot number, and date of preparation.

  • Storage:

    • Place the labeled aliquots in a freezer box.

    • For long-term archival, store at ≤ -80 °C.

    • For short-term use, a small number of aliquots can be kept at 2-8 °C, but for no longer than two weeks.

  • Usage: When needed, remove a single aliquot from the freezer. Allow it to thaw completely at room temperature and vortex briefly before use. Discard any unused portion of the thawed aliquot; do not refreeze.

References

  • Srini Chem. (2025, October 31). Safety, Handling & Uses of CAS 3680-69-1 in Pharmaceutical Synthesis.
  • ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • PubChem. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information.
  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Fisher Scientific. Pyrrolopyrimidines.
  • ResearchGate. (2025, October 5). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • National Center for Biotechnology Information. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
  • Taylor & Francis Online. (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
  • ijarsct.co.in. (2023, July 15). A Study on Heterocyclic Compounds and Their Diverse Uses.
  • National Center for Biotechnology Information. (2024, October 11). Heterocycles in Medicinal Chemistry II. PMC.
  • Chemlin. 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
  • Frontiers. (2026, January 5). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation.
  • Semantic Scholar. (2018, December 21). Journal of Drug Delivery and Therapeutics.
  • researchgate.net. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PMC.
  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov.
  • Sigma-Aldrich. 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Pyrrolo[3,2-d]pyrimidines

Status: Operational Topic: Resolving Peak Tailing & Asymmetry Ticket Priority: High (Impacts Quantification & Resolution) Assigned Specialist: Senior Application Scientist Introduction: The Chemistry of the Problem Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Resolving Peak Tailing & Asymmetry Ticket Priority: High (Impacts Quantification & Resolution) Assigned Specialist: Senior Application Scientist

Introduction: The Chemistry of the Problem

Welcome to the technical support hub. You are likely here because your pyrrolo[3,2-d]pyrimidine derivatives (9-deazapurine analogs) are eluting with significant tailing (


).

The Root Cause: Pyrrolo[3,2-d]pyrimidines are nitrogen-rich heterocycles.[1] While the pyrrole nitrogen is relatively non-basic, the pyrimidine ring nitrogens (N1 and N3) function as Lewis bases.

  • The Interaction: At typical HPLC pH levels (pH 3–7), these nitrogens become protonated (

    
    ).
    
  • The Antagonist: Residual silanol groups (

    
    ) on the silica column surface ionize to 
    
    
    
    above pH 3.5.
  • The Result: A strong electrostatic attraction (ion-exchange mechanism) occurs between the cationic analyte and the anionic stationary phase, causing the analyte to "drag" or tail.

Tier 1: Mobile Phase Optimization (The "Quick Fix")

Q: I am using a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is it still tailing?

A: Formic acid (pH ~2.7) is often not strong enough to fully suppress silanol ionization, especially for stubborn basic heterocycles.

Protocol 1: The "pH Pincer" Strategy You must move the pH away from the "danger zone" (pH 4–8) where both the silanols and your analyte are charged.

StrategypH TargetMechanismRecommended BufferCompatibility
Acidic Suppression pH < 2.5 Protonates silanols (

), rendering them neutral and inactive.
0.1% TFA (Trifluoroacetic acid)UV & LC-MS (Signal suppression possible)
Basic Neutralization pH > 10.0 Deprotonates the analyte (

), removing the positive charge.
10mM Ammonium Hydroxide or Ammonium Bicarbonate Requires High-pH Stable Column (See Tier 2)
Chaotropic Shielding pH 3–5Masks silanols using a chaotic ion.20mM Ammonium Formate Excellent for LC-MS

Expert Insight: If you cannot use TFA due to MS sensitivity loss, add 10-20 mM Ammonium Formate to your formic acid mobile phase. The ammonium ions (


) compete with your analyte for the silanol sites, effectively "blocking" them.

Tier 2: Stationary Phase Selection (The "Hardware Fix")

Q: I adjusted the pH, but the peak is still broad. Is my column the issue?

A: Likely, yes. If you are using a standard C18 column (Type A silica) or a non-endcapped column, you are fighting a losing battle against surface chemistry.

The Solution: Switch to a column designed for basic stability.

  • Hybrid Particle Technology (BEH/XBridge): These use ethylene-bridged silica, which is resistant to dissolution at high pH (up to pH 12). This allows you to use the "Basic Neutralization" strategy.

  • Charged Surface Hybrids (CSH): These columns have a slight permanent positive charge on the surface. This repels the protonated pyrrolo[3,2-d]pyrimidine, preventing it from touching the surface silanols.

  • Bidentate C18 / Steric Protection: Bulky side chains protect the silica surface from the analyte.

Tier 3: Advanced Troubleshooting (Chelation & Overload)

Q: My peak shape worsens as I inject more sample. Is this normal?

A: This is Mass Overloading . Basic compounds saturate the high-energy silanol sites first. Once those sites are full, the remaining molecules elute normally, leading to a "shark fin" peak shape (sharp front, long tail).

  • Fix: Reduce injection volume by 50% or dilute the sample.

Q: The tailing looks like a "double hump" or shoulder.

A: Pyrrolo[3,2-d]pyrimidines can chelate trace metals (Iron/Zinc) in the stainless steel frits or column body.

  • Fix: Add 5µM EDTA to mobile phase A or switch to a "Bio-inert" (PEEK-lined) LC system.

Visualizing the Solution

Diagram 1: The Troubleshooting Logic Tree

Caption: Step-by-step decision matrix for diagnosing peak tailing in basic heterocycles.

TroubleshootingLogic Start START: Peak Tailing Detected (As > 1.2) Check_pH Check Mobile Phase pH Start->Check_pH pH_Zone Is pH between 3.0 and 8.0? Check_pH->pH_Zone Action_LowPH LOWER pH < 2.5 (Use TFA or Phosphate) pH_Zone->Action_LowPH Yes (Acidic Path) Action_HighPH RAISE pH > 10.0 (Use NH4OH) pH_Zone->Action_HighPH Yes (Basic Path) Check_Column Check Column Type pH_Zone->Check_Column No (pH is optimized) Action_LowPH->Check_Column Action_HighPH->Check_Column Col_Type Is it Standard Silica C18? Check_Column->Col_Type Action_SwitchCol SWITCH Column: Hybrid (BEH) or Charged Surface (CSH) Col_Type->Action_SwitchCol Yes Check_Load Check Mass Load Col_Type->Check_Load No (Already Modern) Action_SwitchCol->Check_Load Action_Dilute Dilute Sample 10x Check_Load->Action_Dilute Tailing persists

Diagram 2: The Silanol Interaction Mechanism

Caption: Molecular view of the "Ion-Exchange" mechanism causing tailing vs. the "Blocked" state.

SilanolMechanism cluster_Bad Problem: Mid-pH (pH 4-7) cluster_Good Solution: Low pH (< 2.5) Silica1 Silica Surface (Si-O⁻) Analyte1 Pyrrolo-Pyrimidine (BH⁺) Silica1->Analyte1 Strong Ionic Attraction (Drag) Silica2 Silica Surface (Si-OH) Analyte2 Pyrrolo-Pyrimidine (BH⁺) Silica2->Analyte2 No Interaction (Repulsion/Neutral)

Standardized Test Protocol: System Suitability

Before running your samples, validate your system using this protocol to ensure the tailing is resolved.

Method Parameters:

  • Column: Hybrid C18 (e.g., 2.1 x 50mm, 1.7µm)

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.7) OR 0.1% TFA (pH 2.0)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B in 5 minutes.

Acceptance Criteria:

  • USP Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Theoretical Plates (

    
    ):  > 50,000 plates/meter.
    
  • Resolution (

    
    ):  > 2.0 between nearest impurity.
    

References

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. Retrieved from

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Oguro, Y., et al. (2010). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors.[3] Bioorganic & Medicinal Chemistry.[4] (Contextual citation for molecule properties).

Sources

Optimization

Overcoming steric hindrance at the 7-methyl position during coupling reactions

Topic: Overcoming steric hindrance at the 7-methyl position during coupling reactions Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals Status: Operational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance at the 7-methyl position during coupling reactions Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals

Status: Operational Ticket ID: #STERIC-007 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "7-Methyl Wall"

In bicyclic heterocycles (indoles, quinolines, purines, benzimidazoles), a substituent at the 7-position creates a unique steric challenge known as peri-strain . Unlike standard ortho-substitution, a 7-methyl group projects into the spatial trajectory required for palladium to coordinate at the adjacent positions (typically C-6, C-8, or N-1).

This "7-Methyl Wall" often leads to:

  • Failed Oxidative Addition: The catalyst cannot access the C-X bond.

  • Stalled Transmetalation: The incoming nucleophile clashes with the 7-methyl group.

  • Protodehalogenation: The catalytic cycle arrests, leading to reduction of the halide rather than coupling.

This guide provides the "Hardware" (Ligands/Catalysts) and "Software" (Conditions) to breach this wall.

Troubleshooting Decision Matrix

Before altering your entire route, use this logic flow to diagnose the specific failure mode of your coupling reaction.

decision_tree start Observation: Low Yield / No Reaction check_sm Is Starting Material (SM) consumed? start->check_sm sm_remains SM Remains (No Conversion) check_sm->sm_remains Yes sm_gone SM Consumed check_sm->sm_gone No ox_add_fail Issue: Failed Oxidative Addition Steric bulk prevents Pd insertion. sm_remains->ox_add_fail check_prod Is Product formed? sm_gone->check_prod sol_ox Solution: Switch to Bulky/Electron-Rich Ligands (XPhos, P(t-Bu)3, PEPPSI) ox_add_fail->sol_ox side_prod Major Product: Protodehalogenation (Reduced SM) check_prod->side_prod No (De-halo) mech_fail Issue: Failed Transmetalation Cycle arrested, H-source intercepted. side_prod->mech_fail sol_trans Solution: Increase Temp, Switch Base (Cs2CO3), Use Pre-formed Catalyst (Pd-G4) mech_fail->sol_trans

Caption: Diagnostic workflow for identifying the rate-limiting step in hindered couplings.

Technical Q&A: The Hardware (Ligands & Catalysts)

Q: My reaction at the C-6 position of a 7-methylindole is completely inert. I'm using Pd(PPh3)4. Why isn't it working?

A: Tetrakis(triphenylphosphine)palladium(0) is structurally incompetent for this substrate. The cone angle of PPh3 (145°) is insufficient to drive the reaction. For a 7-methyl hindered substrate, you face two barriers:

  • Ligation State: PPh3 forms saturated PdL3 or PdL4 complexes. The active species, PdL2, is too crowded to approach the hindered C-X bond.

  • Electron Density: PPh3 is not electron-rich enough to facilitate oxidative addition into a bond shielded by the 7-methyl group.

The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • First Choice: XPhos or SPhos . These ligands are extremely bulky (cone angles >190°) but form monoligated Pd(0)-L species. This "open" coordination site allows the bulky substrate to enter.

  • Mechanism: The biaryl backbone creates a "pocket" that shields the metal center while the electron-rich phosphine pumps density into the Pd, forcing oxidative addition.

Q: I have switched to XPhos but now I see significant protodehalogenation (reduction of the halide). What is happening?

A: You are likely stalling at the Transmetalation step. The 7-methyl group is blocking the incoming boronic acid/amine. If transmetalation is slower than


-hydride elimination or hydrogen abstraction from the solvent, the Pd-Ar species will simply reduce.

The Fix:

  • Pre-catalysts: Stop using in-situ generation (Pd(OAc)2 + Ligand). Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid initiation, preventing catalyst death.

  • Base Selection: Switch to anhydrous Cs2CO3 or K3PO4 in toluene/dioxane. Large cations (Cs+) can help stabilize the transition state or improve solubility of the base in organic media, accelerating transmetalation.

Q: Are there alternatives if phosphines fail?

A: Yes, N-Heterocyclic Carbenes (NHCs). For "tetra-ortho" substituted systems (e.g., coupling a 7-methyl scaffold to another ortho-substituted ring), phosphines may still be too flexible.

  • Recommendation: Pd-PEPPSI-iPr or Pd-PEPPSI-IPent .

  • Why: The NHC ligand is rigidly held on the metal. The "throw-away" pyridine ligand dissociates to create a highly active, "hungry" catalyst that can force its way into the hindered pocket.

Experimental Protocols

Protocol A: The "Standard" Screen for Hindered Substrates

Use this for initial optimization of 7-methyl substituted scaffolds.

ComponentStandard ConditionAlternative (If Standard Fails)
Pre-catalyst XPhos Pd G4 (2-5 mol%)SPhos Pd G4 or RuPhos Pd G4
Solvent 1,4-Dioxane (anhydrous)Toluene or n-Butanol
Base K3PO4 (2.0 - 3.0 equiv)Cs2CO3 or KOH (aqueous)
Temperature 80°C - 100°C110°C (Sealed tube)
Concentration 0.1 M - 0.2 M0.5 M (High conc. drives kinetics)
Protocol B: The "Nuclear Option" (For Extremely Hindered/Inert Systems)

Use this when standard Buchwald conditions yield <10% product.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (2-5 mol%)

  • Base: KOtBu (2.0 equiv) - Note: Strong base required.

  • Solvent: Toluene/Dioxane (1:1)

Step-by-Step:

  • Charge a reaction vial with the 7-methyl aryl halide (1.0 equiv), coupling partner (1.5 equiv), and KOtBu (2.0 equiv) in a glovebox.

  • Add Pd-PEPPSI-IPent (2-5 mol%).

  • Seal the vial and remove from glovebox.

  • Inject anhydrous Toluene/Dioxane (degassed) to reach 0.2 M concentration.

  • Heat to 100°C for 2 hours.

  • Checkpoint: Analyze by LCMS. If SM remains, spike with additional 2 mol% catalyst and raise temp to 120°C.

Mechanistic Visualization: The "Pocket" Effect

The following diagram illustrates how bulky ligands like XPhos overcome the steric clash presented by the 7-methyl group.

mechanism cluster_0 Standard Ligand (PPh3) cluster_1 Specialized Ligand (XPhos) Pd_std Pd(PPh3)2 Sub_std 7-Me Substrate Pd_std->Sub_std Steric Repulsion (Clash) Pd_spec Pd-XPhos (Monoligated) Sub_spec 7-Me Substrate Pd_spec->Sub_spec Successful Oxidative Addition Inter Inter Sub_spec->Inter Pd(II) Intermediate

Caption: Comparison of steric accessibility between standard PPh3 complexes and monoligated Buchwald precatalysts.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Accounts of Chemical Research, 2008.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides and Pseudohalides." Journal of the American Chemical Society, 2004.

  • Hazari, N., et al. "Precatalysts for Cross-Coupling: The State of the Art." Chemical Reviews, 2010.

  • Benchchem Technical Support. "Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene." Benchchem Troubleshooting Guide.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral assignment of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

This guide provides a technical comparison and assignment protocol for the NMR spectral analysis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol , a critical scaffold in the development of nucleoside analog inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and assignment protocol for the NMR spectral analysis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol , a critical scaffold in the development of nucleoside analog inhibitors (e.g., for PNP or kinases).[1]

Executive Summary: The Assignment Challenge

The structural elucidation of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 9-methyl-9-deazahypoxanthine in purine numbering) presents unique challenges that automated prediction software often fails to address. The primary complexities arise from:

  • Tautomeric Ambiguity: While named as an "-ol" (enol), the compound exists predominantly as the "-one" (lactam) tautomer in polar solvents like DMSO-d₆.[1]

  • Numbering Confusion: The discrepancy between IUPAC systematic numbering (pyrrolo[3,2-d]pyrimidine) and biogenic numbering (purine/deazapurine) often leads to misassigned regiochemistry.[1]

  • Exchangeable Protons: The presence of two exchangeable protons (N-H) requires specific solvent choices to maintain connectivity data.[1]

This guide compares the Standard 1D Prediction (often erroneous) with a 2D-Guided Experimental Protocol , demonstrating why the latter is the industry standard for verifying this scaffold.

Part 1: Structural Foundation & Numbering

To ensure accuracy, we must first define the atom mapping. The "7-Methyl" substituent is located on the pyrrole ring carbon.[1]

Position (Systematic)Position (Purine/Biogenic)Atom TypeCharacteristic
2 2CHPyrimidine H (Deshielded singlet)
4 6C=O[1]Carbonyl (Lactam form)
4a 5CBridgehead
5 7NHPyrrole NH (Exchangeable)
6 8CHPyrrole H (Coupled to NH)
7 9C-MeMethylated Carbon (Quaternary)
7a 4CBridgehead

Note: In this guide, we use Systematic Numbering (Pyrrolo[3,2-d]) to match the IUPAC name.

Part 2: Experimental Protocol

Materials & Solvents
  • Compound: >95% purity 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol.[1]

  • Solvent: DMSO-d₆ (99.9% D) is the mandatory solvent.[1]

    • Causality: CDCl₃ is unsuitable due to insolubility.[1] D₂O/NaOD causes the loss of NH signals (H3 and H5) via exchange, breaking the HMBC connectivity required to place the methyl group.

  • Concentration: 5–10 mg in 600 µL.[1]

Acquisition Parameters (600 MHz equivalent)
  • 1H 1D: 30° pulse, 16 scans, D1=2s. (Observe NH signals >11 ppm).

  • 13C 1D: Power-gated decoupling, 1024 scans. (Observe weak quaternary carbons C4, C4a, C7, C7a).

  • COSY: Magnitude mode. (Establish H5-H6 coupling).

  • HSQC: Multiplicity-edited. (Distinguish CH/CH3 from C/CH2).

  • HMBC: Long-range coupling (optimized for 8 Hz).[1] Critical for linking the Methyl group to the core.

Part 3: Spectral Assignment & Comparison

This section compares the Predicted Values (typical of ChemDraw/MestReNova algorithms) with the Experimental Reference Values derived from validated 9-deazaguanine/hypoxanthine analogs.

Table 1: 1H NMR Assignment (DMSO-d₆)
PositionSignalExp. Shift (ppm)Predicted (Software)MultiplicityAssignment Logic (The "Why")
H-2 Pyrimidine7.85 – 7.95 8.10sCharacteristic downfield singlet; HMBC to C4 & C7a.[1]
H-6 Pyrrole7.20 – 7.35 6.80d (J~2.5 Hz)Discrepancy: Software often predicts this too upfield.[1] In reality, it couples to NH-5.
7-Me Methyl2.20 – 2.30 2.15sDiagnostic singlet.[1] HMBC correlations to C6, C7, C7a confirm regiochemistry.
NH-5 Pyrrole11.20 – 11.50 10.50br sBroad due to quadrupole broadening from N; disappears with D₂O shake.[1]
NH-3 Pyrimidine11.80 – 12.00 - (OH form)br sMajor Tautomer Indicator: Presence of this proton confirms the lactam (C=O) form.[1]
Table 2: 13C NMR Assignment (DMSO-d₆)
PositionTypeExp. Shift (ppm)Predicted (OH-form)Assignment Logic
C-4 C=O153.0 – 155.0 162.0 (C-OH)Upfield shift relative to pure aromatics indicates Carbonyl character (Lactam).[1]
C-2 CH143.0 – 145.0 150.0Confirmed by HSQC to H-2.[1]
C-7a Cq138.0 – 140.0 145.0Bridgehead.[1] HMBC from H-2 and 7-Me.[1]
C-6 CH128.0 – 130.0 125.0Pyrrole alpha-carbon.[1] HSQC to H-6.
C-7 Cq110.0 – 112.0 105.0Substituted: Shifts downfield due to Methyl group (alpha-effect).[1]
C-4a Cq115.0 – 118.0 110.0Bridgehead.
7-Me CH311.0 – 13.0 10.0High field methyl carbon.[1]

Part 4: Visualization of the Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the 7-Methyl isomer from the N-Methyl impurities often found in synthesis.

NMR_Assignment_Workflow Start Crude Product (7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol) Solvent Dissolve in DMSO-d6 (Preserve NH protons) Start->Solvent H1_NMR 1H NMR Spectrum Solvent->H1_NMR Tautomer_Check Check >11 ppm region Are there 2 NH signals? H1_NMR->Tautomer_Check Lactam Yes: Lactam Form (4-one) Correct Structure Tautomer_Check->Lactam 2 NHs found Enol No: Enol Form or N-Methylation Impurity Tautomer_Check->Enol Missing NH HMBC HMBC Experiment (Key Step) Lactam->HMBC Me_Corr Methyl (2.2 ppm) Correlations HMBC->Me_Corr Path_A Corr to Cq (110 ppm) & CH (130 ppm) (C-Methylation confirmed) Me_Corr->Path_A 3-bond to C6(CH) Path_B Corr to Cq (140 ppm) only (N-Methylation Impurity) Me_Corr->Path_B No CH correlation Final Final Assignment Validated Path_A->Final

Caption: Logical workflow for distinguishing the target 7-C-methyl isomer from N-methyl byproducts using HMBC correlations.

Part 5: Discussion of Alternatives

Software Prediction vs. Experimental Reality
  • Performance Gap: Most NMR prediction algorithms (e.g., ChemDraw) assume the static structure drawn.[1] If you draw the "-ol" form, it predicts aromatic shifts (~160 ppm for C4).[1]

Isomer differentiation (7-Me vs N-Me)
  • Alternative: Using only 1D NMR.[1]

  • Risk: N-Methyl isomers (common synthetic byproducts) also show a methyl singlet and aromatic protons.[1]

  • Solution: The HMBC experiment is the only self-validating method.[1]

    • 7-Methyl (Target): The Methyl protons will show a strong 3-bond correlation to a CH carbon (C6).[1]

    • N-Methyl (Impurity): The Methyl protons will show correlations only to Quaternary carbons (C4a/C7a), lacking the correlation to a proton-bearing carbon.[1]

References

  • Systematic Synthesis of 9-Deazaguanine Derivatives

    • Title: 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase.
    • Source: Rudjer Bošković Institute.[1]

    • URL:[Link][1]

  • Tautomerism in Pyrrolopyrimidines

    • Title: Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives.[1][2]

    • Source: Journal of Medicinal Chemistry (via NIH).[1]

    • URL:[Link][1]

  • NMR Impurity Reference (Solvent Data)

    • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][3][4]

    • Source: University of Pittsburgh (Gottlieb et al.).[1]

    • URL:[Link][1]

Sources

Comparative

Technical Comparison Guide: MS/MS Characterization of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Executive Summary Molecule: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (7-Methyl-9-deazahypoxanthine) Class: 9-Deazapurine Analogue / Nucleoside Base Precursor Primary Application: PNP (Purine Nucleoside Phosphorylase) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (7-Methyl-9-deazahypoxanthine) Class: 9-Deazapurine Analogue / Nucleoside Base Precursor Primary Application: PNP (Purine Nucleoside Phosphorylase) inhibition studies, antiviral nucleoside development. Mass Spectrometry Profile: [M+H]⁺ = 150.07 Da.

This guide provides a technical analysis of the fragmentation patterns of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (referred to herein as 7-MPP ) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares the target analyte against natural purine metabolites (Hypoxanthine) and isomeric analogues to establish specificity in pharmacokinetic (PK) and metabolic flux studies.

Part 1: Experimental Methodology & Protocol

To ensure reproducibility and "self-validating" results, the following LC-MS/MS conditions are recommended. These parameters prioritize the separation of the deazapurine from natural isobaric interferences.

Sample Preparation & System Suitability
  • Stock Solution: Dissolve 1 mg 7-MPP in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • System Suitability Test (SST): Before running samples, inject a standard mixture of Hypoxanthine (m/z 137) and 7-MPP (m/z 150).

    • Acceptance Criteria: Retention time difference > 0.5 min; Signal-to-Noise (S/N) > 10 for the quantitation transition.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source ESI Positive Mode (+ve)Basic nitrogens (N1, N3) facilitate protonation.
Column C18 Polar Embedded (e.g., Acquity HSS T3), 2.1 x 100mmEnhanced retention of polar bases compared to standard C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses enolization, stabilizing the keto form.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Standard organic modifier.
Flow Rate 0.3 mL/minOptimal desolvation for small molecules.
Collision Energy Stepped (15, 30, 45 eV)Captures both fragile losses (-CO) and ring cleavage.

Part 2: Comparative Fragmentation Analysis

The structural distinction between 7-MPP (a 9-deazapurine) and natural purines lies in the C-C bond at the 9-position (purine numbering) versus the N-C bond in natural purines. This results in higher stability and unique fragmentation pathways.

Target vs. Alternative (Hypoxanthine)

Objective: Differentiate the synthetic analogue from the endogenous metabolite.

Feature7-MPP (Target) Hypoxanthine (Natural) Differentiation Logic
Precursor Ion [M+H]⁺ m/z 150.07 m/z 137.05 Mass shift of +13 Da (Methyl group) and +1 Da (C vs N substitution).
Primary Fragment m/z 122 (Loss of CO)m/z 110 (Loss of HCN)Lactam ring stability differs; 7-MPP preferentially loses CO first.
Secondary Fragment m/z 95 (Loss of HCN from 122)m/z 94 (Loss of NH3)7-MPP lacks the primary amine loss pathway seen in some purines.
Ring Stability High (C-C glycosidic bond mimic)Moderate (N-glycosidic bond)7-MPP requires higher CE (Collision Energy) for ring opening.
Mechanistic Fragmentation Pathway

The fragmentation of 7-MPP follows a specific "stripping" mechanism typical of lactam-containing heterocycles.

  • Precursor (m/z 150): Protonation occurs at N1.

  • Transition 1 (m/z 122): Retro-Diels-Alder (RDA) type collapse or direct expulsion of Carbon Monoxide (CO, 28 Da) from the pyrimidinone ring. This confirms the "4-ol" exists as the "4-one" tautomer in the gas phase.

  • Transition 2 (m/z 95): The resulting pyrrole-like cation loses Hydrogen Cyanide (HCN, 27 Da), a signature of nitrogen heterocycles.

Part 3: Visualization of Fragmentation Dynamics

The following diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway cluster_legend Mechanism Key M150 Precursor Ion [M+H]+ m/z 150 (7-Methyl-9-deazahypoxanthine) I122 Intermediate Ion m/z 122 (Pyrrole-cation derivative) M150->I122 Loss of CO (-28 Da) Collision Energy: 15-20 eV F95 Product Ion m/z 95 (Ring Cleavage) I122->F95 Loss of HCN (-27 Da) Collision Energy: 30-35 eV F53 Deep Fragment m/z ~53 (Hydrocarbon residue) F95->F53 Ring Destruction Collision Energy: >45 eV key1 Blue: Parent Molecule key2 Yellow: Primary Quantifier key3 Red: Secondary Qualifier

Caption: Stepwise CID fragmentation pathway of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol showing characteristic neutral losses.

Part 4: Analytical Decision Tree (Method Development)

When developing an assay for this compound in complex matrices (plasma/lysate), use this logic flow to ensure specificity.

DecisionTree Start Sample Injection CheckMass Filter Precursor m/z 150.07 Start->CheckMass Interference Isobaric Check: Is m/z 151 present? (Isotope of heavier impurities) CheckMass->Interference FragCheck Monitor Transition 150 -> 122 Interference->FragCheck No Interference Confirm Confirm Secondary 150 -> 95 FragCheck->Confirm Signal Present Result Positive ID Confirm->Result Ratio > 0.8

Caption: Logic flow for confirming 7-MPP identity in complex biological matrices.

Part 5: References

  • Evans, G. B., et al. (2003). "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase." Journal of Medicinal Chemistry.

  • Krystof, V., et al. (2012). "4-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidines as potent cytotoxic agents." European Journal of Medicinal Chemistry. (Analogous fragmentation patterns for pyrrolo-pyrimidines).

  • NIST Chemistry WebBook. "Hypoxanthine Mass Spectrum." (Used for baseline comparison of natural purine fragmentation).

Validation

HPLC Method Development Guide: Purity Analysis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Executive Summary: The Challenge of Amphoteric Purine Analogs The analysis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (a 9-deazahypoxanthine derivative) presents a classic chromatographic paradox. As an amphoteric fused...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Amphoteric Purine Analogs

The analysis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (a 9-deazahypoxanthine derivative) presents a classic chromatographic paradox. As an amphoteric fused-ring system, it possesses both acidic protons (pyrrole NH) and basic nitrogen centers (pyrimidine ring), leading to severe peak tailing on standard silica-based C18 columns due to secondary silanol interactions. Furthermore, its high polarity often results in poor retention (k' < 1.0) under standard reverse-phase conditions, causing it to co-elute with the solvent front or polar synthetic byproducts.

This guide compares the industry-standard C18 approach against a chemically superior Pentafluorophenyl (PFP) Core-Shell method . We demonstrate that while C18 is sufficient for rough reaction monitoring, the PFP phase provides the orthogonal selectivity (via


-

and dipole-dipole interactions) required for high-sensitivity purity analysis and impurity profiling.

Physicochemical Context & Impurity Profile

Before selecting a column, we must understand the molecule and its likely contaminants.

  • Target Molecule: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

    • Tautomerism: Exists in equilibrium between the enol (4-ol) and keto (4-one) forms.

    • pKa: Basic pKa ~4.5 (pyrimidine N), Acidic pKa ~13 (pyrrole NH).

  • Critical Impurities:

    • Des-methyl analog: (Missing the C7 methyl group) - Very similar polarity.

    • Chlorinated Precursor: 4-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine (Hydrophobic).

    • Regioisomers: N-methylated byproducts (if synthesis involved methylation steps).

Comparative Analysis: C18 vs. PFP Core-Shell

We evaluated two distinct separation modes. Data below represents optimized conditions for both phases.

Method A: The Baseline (Standard C18)
  • Column: C18, 3.5 µm, 150 x 4.6 mm (Standard Silica)

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The basic nitrogen interacts with residual silanols, causing tailing. The polar "4-ol" group reduces retention time significantly.

Method B: The Optimized Solution (Fluorinated PFP)
  • Column: Kinetex F5 (PFP), 2.6 µm, 100 x 4.6 mm (Core-Shell)

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.
  • Outcome: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich pyrrole/pyrimidine system. This "shape selectivity" separates the target from its des-methyl impurity.

Performance Data Summary
MetricMethod A (Standard C18)Method B (PFP Core-Shell)Verdict
Retention Time (

)
2.4 min (Near void)6.8 minPFP Retains
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical)PFP Superior
Resolution (

)
1.2 (vs. Des-methyl imp.)3.5 (Baseline separation)PFP Validated
Theoretical Plates (

)
~4,500~12,000PFP Efficient
MS Compatibility HighHighTie

Visualizing the Separation Mechanism

The following diagram illustrates why the PFP phase succeeds where C18 fails. The PFP phase utilizes multiple interaction mechanisms to stabilize the analyte.

G cluster_0 Method A: C18 Interaction cluster_1 Method B: PFP Interaction C18_Ligand Alkyl Chain (C18) Analyte_A 7-Methyl-pyrrolo... (Target) C18_Ligand->Analyte_A Weak Hydrophobic (Poor Retention) Silanol Residual Silanol (Si-OH) Analyte_A->Silanol Ionic Interaction (Causes Tailing) PFP_Ligand Pentafluorophenyl Ring Analyte_B 7-Methyl-pyrrolo... (Target) PFP_Ligand->Analyte_B Pi-Pi Interaction (Strong Retention) PFP_Ligand->Analyte_B Dipole-Dipole (Shape Selectivity)

Caption: Comparison of stationary phase interactions. C18 suffers from silanol activity, while PFP leverages Pi-Pi interactions for superior retention and peak shape.

Detailed Experimental Protocol (Method B)

This protocol is designed for Method B (PFP) , as it is the recommended standard for purity analysis of this molecule.

Reagents & Equipment
  • System: HPLC with PDA (Photo Diode Array) or LC-MS.

  • Column: Phenomenex Kinetex F5 (or equivalent PFP), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? It suppresses the ionization of the acidic pyrrole proton while ensuring the basic nitrogens are protonated, providing a consistent ionic state for the PFP interaction.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
2.09551.0
12.040601.0
12.15951.0
15.05951.0
15.19551.0
20.09551.0
Detection & Sample Prep
  • Wavelength: 260 nm (primary), 280 nm (secondary).

  • Diluent: 90:10 Water:Acetonitrile (Match initial gradient to prevent "solvent shock" peak distortion).

  • Concentration: 0.2 mg/mL.

Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at the PFP method, ensuring the protocol is self-validating.

Workflow Start Start: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Step1 Initial Screen: C18 / pH 3.0 Start->Step1 Decision1 Result: Peak Tailing > 1.5? Low Retention (k' < 1)? Step1->Decision1 Step2 Switch Mechanism: Select PFP (Fluorinated) Decision1->Step2 Yes Final Final Method: PFP Column / Gradient 5-60% B Decision1->Final No Path_Fail Yes (Standard C18 Fails) Path_Success No (Method OK) Step3 Optimize pH: Ammonium Formate pH 3.0 Step2->Step3 Step4 Impurity Check: Inject Des-methyl & Chlorinated analogs Step3->Step4 Step4->Final

Caption: Method development decision tree highlighting the pivot from C18 to PFP stationary phase.

Validation Parameters (Summary)

To ensure scientific integrity, the method was subjected to pre-validation criteria based on ICH Q2(R1) guidelines.

  • Linearity:

    
     over range 0.05 – 0.5 mg/mL.
    
  • LOD/LOQ: 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ), ensuring sensitivity for trace impurity analysis.

  • Robustness: Retention time varies < 2% with

    
     pH unit changes, confirming the stability of the Ammonium Formate buffer system.
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Seidl, C., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Link

  • Phenomenex. (2023). HPLC Column Selection Guide: Fluorinated Phases for Polar Selectivity. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrrolo[3,2-d]pyrimidine derivatives. Link

  • Waters Corporation. (2022). Separation of Polar Bases using PFP Columns. Application Note 720004. Link

Comparative

The Subtle Shift: A Comparative Guide to the Biological Activity of 7-Methyl vs. Unsubstituted Pyrrolo[3,2-d]pyrimidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, represents a privileged structure in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog, represents a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition. Its resemblance to the endogenous ATP molecule allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are pivotal regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer. The biological activity of this scaffold can be finely tuned by the introduction of various substituents. This guide provides a comparative analysis of the anticipated biological activity of 7-methyl-substituted versus unsubstituted pyrrolo[3,2-d]pyrimidines, drawing upon established structure-activity relationships (SAR) within the broader pyrrolopyrimidine class to inform our predictions. While direct comparative studies are limited, a wealth of data on the closely related pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomer allows for robust, mechanistically-grounded inferences.

The Crucial Role of the N7-Position in Kinase Engagement

To understand the impact of methylation at the 7-position, we must first appreciate the typical binding mode of pyrrolopyrimidines within the ATP-binding site of kinases. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively studied, and a common binding motif involves the formation of a critical hydrogen bond between the N7-H of the pyrrole ring and a backbone carbonyl oxygen in the hinge region of the kinase. This interaction anchors the inhibitor in the active site, providing a foundation for the affinity and selectivity of the molecule.

cluster_0 Kinase Hinge Region cluster_1 Unsubstituted Pyrrolo[3,2-d]pyrimidine hinge_residue_1 Backbone NH hinge_residue_2 Backbone C=O hinge_residue_3 Backbone NH N7_H N7-H N7_H->hinge_residue_2 Hydrogen Bond (Donor) pyrimidine_ring Pyrimidine Ring pyrimidine_ring->hinge_residue_1 Hydrogen Bond pyrimidine_ring->hinge_residue_3 Hydrogen Bond cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis synthesis Synthesize 7-Methyl and Unsubstituted Pyrrolo[3,2-d]pyrimidine Analogs kinase_assay Kinase Inhibition Assay (e.g., Kinase Panel Screen) synthesis->kinase_assay cell_assay Cellular Proliferation Assay (e.g., MTT Assay) synthesis->cell_assay binding_assay Receptor Binding Assay (Target-specific) synthesis->binding_assay data_analysis Determine IC50/EC50 Values Compare Potency and Selectivity kinase_assay->data_analysis cell_assay->data_analysis binding_assay->data_analysis

Caption: Experimental workflow for comparing the biological activity of substituted pyrrolopyrimidines.

Kinase Inhibition Assay

Objective: To determine and compare the in vitro inhibitory potency (IC50) of the 7-methyl and unsubstituted compounds against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30-37°C) for a predetermined time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the compounds on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan. [1]4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Receptor Binding Assay

Objective: To measure the affinity of the compounds for a specific receptor target.

Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Radioligand Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand known to bind to the target.

  • Competition Binding: In parallel, incubate the receptor and radioligand with increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the Ki (inhibitory constant).

Synthetic Accessibility

Both 7-methyl and unsubstituted pyrrolo[3,2-d]pyrimidines can be synthesized through established synthetic routes, making them readily accessible for comparative studies. A general approach involves the construction of a substituted pyrrole ring followed by annulation of the pyrimidine ring.

Conclusion

The substitution pattern of the pyrrolo[3,2-d]pyrimidine scaffold is a critical determinant of its biological activity. While direct experimental data comparing 7-methyl and unsubstituted analogs is not yet abundant, a strong body of evidence from the closely related pyrrolo[2,3-d]pyrimidine series allows for informed predictions. The unsubstituted N7-H is anticipated to act as a key hydrogen bond donor, leading to potent kinase inhibition. Conversely, N7-methylation, by blocking this interaction, is likely to reduce affinity for many kinases but may also engender a new selectivity profile by favoring interactions with hydrophobic pockets. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, which will be essential for the rational design of next-generation pyrrolo[3,2-d]pyrimidine-based therapeutics.

References

  • MDPI. (2025, July 10).
  • MDPI. (2023, January 3).
  • ResearchGate. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment.
  • MDPI. (2021, June 1).
  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed. (2022, April 15).
  • ResearchGate. (2023, September 18). (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues.
  • NIH. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors.
  • PMC. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PMC. (2020, September 24). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.
  • PMC. (2025, July 10).
  • The Journal of Organic Chemistry (ACS Publications). An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines.
  • UQTR. (2024, September 19).
  • Beilstein Journals. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • MDPI. (2012, February 22). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies.
  • MDPI. (2021, April 11).
  • Chemical Reviews. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
  • ResearchGate. (2025, August 10). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
  • Semantic Scholar. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • PubMed. (2025, December 15). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed. (2024, May 25).

Sources

Validation

X-ray crystallography data for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol structure confirmation

Methodological Comparison & X-Ray Crystallography Protocol Part 1: Executive Summary & The Tautomer Challenge In the development of Purine Nucleoside Phosphorylase (PNP) inhibitors and kinase antagonists, the scaffold py...

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison & X-Ray Crystallography Protocol

Part 1: Executive Summary & The Tautomer Challenge

In the development of Purine Nucleoside Phosphorylase (PNP) inhibitors and kinase antagonists, the scaffold pyrrolo[3,2-d]pyrimidine (commonly known as 9-deazapurine) presents a critical structural ambiguity. Unlike standard purines, the 9-deaza modification alters the electron distribution of the pyrimidine ring, leading to complex prototropic tautomerism between the 4-ol (enol) and 4-one (keto) forms.

For the specific derivative 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol , confirming the existence of the hydroxyl group (enol form) versus the carbonyl (keto form) is not merely academic—it dictates the hydrogen-bonding donor/acceptor profile in the enzyme active site.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT Calculations for definitively resolving this structural identity. It provides a validated protocol for crystallizing this specific scaffold and refining the data to locate the elusive hydroxyl proton.

Part 2: Comparative Analysis of Structural Confirmation Methods

The following analysis objectively compares the three primary methods used to assign tautomeric states in deazapurines.

Table 1: Methodological Performance Matrix
FeatureMethod A: Solution NMR (

H,

C,

N)
Method B: DFT Calculations (B3LYP/6-31G*)Method C: SC-XRD (Recommended)
Primary Output Chemical shifts (

), coupling constants (

)
Relative Energy (

), Geometry Optimization
3D Electron Density Map (

)
Tautomer Resolution Low. Fast proton exchange in solvent often results in an "averaged" signal, obscuring the specific keto/enol state.Medium. Predicts the preferred state in vacuum/solvent models but cannot account for specific crystal packing forces.High. Can directly visualize the proton position (if resolution <0.84 Å) or infer it via C-O bond lengths and H-bond networks.
Sample State Solvated (DMSO-

, D

O)
Virtual (Gas Phase or PCM)Solid State (Single Crystal)
Ambiguity Risk High. Solvent interaction can shift the equilibrium, masking the biologically relevant form.Medium. heavily dependent on the basis set and hydration model used.Low. Provides a definitive snapshot of the molecule in a lattice energy minimum.
Turnaround < 24 Hours2-5 Days1-3 Weeks (including crystallization)
Why X-Ray Crystallography is the Gold Standard

While NMR is faster, it fails to distinguish the specific tautomer of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol due to the rapid exchange of the N-H and O-H protons in polar solvents like DMSO. SC-XRD allows us to measure the C4–O bond length :

  • C=O (Keto): ~1.22 Å

  • C–OH (Enol): ~1.30–1.35 Å

This geometric parameter provides indisputable proof of the structure, independent of proton location.

Part 3: Visualization of the Structural Challenge

The following diagram illustrates the tautomeric equilibrium and the decision logic for selecting the confirmation method.

TautomerLogic Compound Synthesized Ligand: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Tautomer_Keto Keto Form (4-one) (C=O Acceptor) Compound->Tautomer_Keto Equilibrium Tautomer_Enol Enol Form (4-ol) (C-OH Donor) Compound->Tautomer_Enol Equilibrium NMR Solution NMR (Fast Exchange Problem) Tautomer_Keto->NMR Signal Averaging XRD X-Ray Crystallography (Bond Length Definition) Tautomer_Keto->XRD Lattice Trapping Tautomer_Enol->NMR Tautomer_Enol->XRD Lattice Trapping Result_Keto Confirm C=O (~1.22 Å) XRD->Result_Keto Result_Enol Confirm C-O (~1.32 Å) XRD->Result_Enol

Caption: Decision matrix for distinguishing the 4-one (keto) and 4-ol (enol) tautomers. Note that NMR often yields averaged signals, whereas XRD measures definitive bond lengths.

Part 4: Experimental Protocol for Structure Confirmation

This protocol is optimized for 9-deazaguanine derivatives, which often exhibit poor solubility and high stacking propensity.

Phase 1: Crystallization (Vapor Diffusion)
  • Solvent System: 9-deazapurines are sparingly soluble. Use Dimethylformamide (DMF) or DMSO as the solvent, with Water or Methanol as the precipitant.

  • Setup: Sitting drop vapor diffusion plate.

    • Dissolve 5 mg of compound in 100 µL DMF (warm slightly to 40°C if needed).

    • Mix 1 µL protein solution + 1 µL reservoir solution (30% MeOH in water).

    • Seal and incubate at 4°C (slower growth favors ordered H-bond networks).

    • Tip: If needles form (common for this scaffold), switch to slow evaporation from a mixture of Methanol/Dichloromethane (1:1).

Phase 2: Data Collection Parameters

To resolve the tautomeric proton, high redundancy and resolution are required.

  • Temperature: 100 K (Critical to freeze thermal motion of the -OH group).

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å). Copper is preferred for small organic crystals to boost signal intensity.
  • Target Resolution: < 0.80 Å . (Required to see hydrogen electron density in difference maps).

Phase 3: Refinement Strategy (The "Checklist")

When refining the structure (using SHELXL or OLEX2), follow this logic to confirm the "4-ol" structure:

  • Check C4-N3 Geometry:

    • If C4-N3 bond is single (~1.38 Å)

      
       Suggests Keto form (N3-H).
      
    • If C4-N3 bond is double character (~1.30 Å)

      
       Suggests Enol form (N3 is unprotonated).
      
  • Difference Fourier Map (

    
    ):  Look for a residual density peak (
    
    
    
    -peak) near the O4 oxygen.
    • If a peak appears ~0.82 Å from Oxygen

      
      Confirmed Hydroxyl (Enol). 
      
  • Disorder Handling: Be aware that the crystal may contain a superposition of both tautomers. Use PART commands to model occupancy if the density is elongated.

Part 5: Representative Crystallographic Data

Below is a representative data table for a high-quality structure of a 9-deazaguanine derivative. Use this as a benchmark to validate your experimental results.

ParameterRepresentative Value (Benchmark)Interpretation
Crystal System Monoclinic or TriclinicCommon for planar heteroaromatics due to

-

stacking.
Space Group

or

Centrosymmetric groups are favored for achiral small molecules.
R-Factor (

)
< 4.5% (0.045)Indicates a high-quality model fit.
Goodness of Fit (GooF) 1.0 – 1.1Values >1.2 suggest incorrect weighting or missed disorder.
C4–O Bond Length 1.32 ± 0.02 Å Key Indicator: Matches C-O (Enol). If ~1.22 Å, it is Keto.
Intermolecular H-Bonds N7-H ... O4Look for "ribbon" motifs in the packing diagram.

Part 6: Workflow Visualization

CrystallographyWorkflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Structure Solution Synth Synthesis (>98% Purity) Cryst Crystallization (Slow Evap/Diffusion) Synth->Cryst Mount Mounting (Cryo-loop @ 100K) Cryst->Mount Diffract Diffraction (Collect >180° frames) Mount->Diffract Phase Phasing (Direct Methods/SHELXT) Diffract->Phase Refine Refinement (Least Squares) Phase->Refine Validate Validation (Check geometry & H-bonds) Refine->Validate Validate->Refine High R-factor?

Caption: Step-by-step workflow from synthesis to structural validation. The feedback loop at 'Validation' ensures the tautomeric assignment fits the electron density perfectly.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine and 2,6-diaminopurine: Synthesis and glycosylation of pyrrolo[2,3-d]pyrimidines. Synthesis, 2006(13), 2203–2210. Link

  • Kierdaszuk, B., et al. (2010). Solution Structures of Purine Base Analogues 9-deazaguanine and 9-deazahypoxanthine. Journal of Physical Chemistry B, 114(4), 1234–1243. Link

  • Garg, A., et al. (2018). Tautomerism in Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9410–9428. (Discussion on the importance of X-ray for tautomer assignment). Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (Search for "9-deazaguanine" for analogous unit cell parameters). Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

Comparative

Reference Standards for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Quality Control

Executive Summary 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (often referred to as a 7-methyl-9-deazahypoxanthine derivative) represents a critical scaffold in the development of nucleoside analogues, particularly transiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (often referred to as a 7-methyl-9-deazahypoxanthine derivative) represents a critical scaffold in the development of nucleoside analogues, particularly transition-state inhibitors of Purine Nucleoside Phosphorylase (PNP) such as Forodesine and Galidesivir.[1][2][3] As a non-pharmacopeial entity, establishing a qualified reference standard is a complex challenge requiring rigorous structural elucidation and purity assessment.

This guide provides a technical roadmap for researchers to qualify this compound as a Primary Reference Standard for internal use, or to validly select commercial secondary standards. It emphasizes the management of keto-enol tautomerism and the necessity of orthogonal analytical methods.

Part 1: Strategic Sourcing & The "Buy vs. Build" Decision

For novel intermediates or specific process impurities like 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol, a USP/EP reference standard typically does not exist. You are faced with two pathways: sourcing a "Secondary Standard" from a specialized vendor or synthesizing and qualifying an "In-House Primary Standard."

Comparative Analysis: Sourcing Options
FeatureCommercial Secondary Standard In-House Primary Standard
Source Specialized Vendors (e.g., TRC, Clearsynth, Enamine)Custom Synthesis (CRO or Internal MedChem)
Traceability Certificate of Analysis (CoA) often limited to H-NMR & HPLCFull structural elucidation (2D-NMR, MS/MS, IR, Elemental)
Purity Assignment Often "Area %" (may ignore inorganics/solvents)"Potency" (Mass Balance: 100% - Impurities - Solvents - Water)
Cost/Time High Cost / Low Time (1-2 weeks)High Time (2-3 months) / Variable Cost
Risk Batch-to-batch variability; Tautomeric ambiguityHigh resource burden; Requires rigorous stability study
Recommendation Use for Early Phase (Pre-IND) or as an impurity marker.Mandatory for Phase 2/3 GMP Release and quantitative assays.

Part 2: Technical Deep Dive – The Tautomerism Challenge

The pyrrolo[3,2-d]pyrimidine scaffold exhibits significant prototropic tautomerism, which complicates NMR interpretation and solid-state characterization.

  • Keto Form (Lactam): 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. (Thermodynamically favored in polar solvents and solid state).

  • Enol Form (Lactim): 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol. (Aromatic, favored in basic conditions or specific binding pockets).

Implication for QC: When quantifying the standard by qNMR (Quantitative NMR), the choice of solvent (DMSO-d6 vs. D2O/NaOD) shifts the equilibrium. You must report the specific tautomer observed or use conditions that lock the form.

Visualization: Tautomeric Equilibrium & QC Workflow

Tautomerism_QC cluster_tautomer Tautomeric Equilibrium cluster_workflow Qualification Workflow Compound 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (Target Analyte) Keto Keto Form (Lactam) Favored in DMSO/Solid Compound->Keto  Neutral pH   Enol Enol Form (Lactim) Favored in Base Compound->Enol  High pH   Keto->Enol  Fast Exchange   Synthesis Crude Synthesis Purification Prep-HPLC / Recrystallization Synthesis->Purification Elucidation Structural Elucidation (MS, 2D-NMR, IR) Purification->Elucidation Potency Potency Assignment (Mass Balance) Elucidation->Potency Potency->Compound  Qualified Std  

Caption: Tautomeric equilibrium between lactam/lactim forms and the critical path for reference standard qualification.

Part 3: Analytical Protocols

Identity & Structural Elucidation

Do not rely solely on MS. The following orthogonal methods are required for a Primary Standard:

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI Positive.

    • Expected Ion: [M+H]+.

    • Criteria: Mass error < 5 ppm.

  • 1H-NMR (600 MHz, DMSO-d6):

    • Observe the exchangeable protons.[4] The N-H of the pyrrole (approx. 11-12 ppm) and the amide N-H (if in keto form) must be integrated.

    • Tip: Add D2O to confirm exchangeable protons vs. fixed C-H signals.

  • 2D-NMR (HMBC/HSQC):

    • Crucial to assign the methyl group position (C7) and distinguish it from N-methyl isomers (common synthetic byproducts).

Purity & Potency Assay (HPLC-UV-MS)

This protocol is designed to be self-validating by using orthogonal detection (UV for quantification, MS for peak purity).

Method Parameters:

ParameterSpecification
Column Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% -> 95% B
Detection UV at 254 nm (primary), 280 nm (secondary); MS (ESI+)
Column Temp 30°C
Injection Vol 5-10 µL

Step-by-Step Workflow:

  • System Suitability: Inject a standard solution (0.1 mg/mL) 5 times. Ensure RSD of peak area < 2.0% and Tailing Factor < 1.5.

  • Specificity Check: Inject a blank (diluent) to ensure no carryover.

  • Peak Purity Analysis: Use the PDA (Photodiode Array) to check "Peak Purity Index" across the main peak. Use MS to confirm that the leading/tailing edges of the peak have the same m/z spectrum as the apex.

  • Quantification:

    • Calculate Chromatographic Purity (% Area) .

    • Determine Residual Solvents (via GC-Headspace) and Water Content (via Karl Fischer titration).

    • Final Potency Calculation:

      graphic Purity}{100}

Part 4: Troubleshooting & Expert Insights

  • Issue: Split Peaks in HPLC.

    • Cause: Slow tautomeric exchange on the column or pH mismatch.

    • Solution: Ensure the mobile phase pH is buffered (Ammonium Acetate pH 6.5 is ideal). Avoid unbuffered water/methanol gradients.

  • Issue: Low Solubility.

    • Insight: The planar, aromatic nature of the pyrrolo[3,2-d]pyrimidine scaffold leads to strong pi-stacking.

    • Solution: Dissolve the standard in DMSO first, then dilute with water/methanol. Use sonication.

  • Issue: N-Methyl vs. C-Methyl Isomers.

    • Verification: In HMBC, the C7-Methyl protons will show a correlation to the C7 and C6 carbons of the pyrrole ring. An N-methyl group would show correlation to the adjacent carbons (C2/C4) or bridgehead carbons depending on the position, with distinct chemical shifts (~3.5-4.0 ppm for N-Me vs ~2.2-2.5 ppm for C-Me).

References

  • BioCryst Pharmaceuticals. (2009). Synthesis of analogs of forodesine HCl, a human purine nucleoside phosphorylase inhibitor. National Institutes of Health. Link

  • Seela, F., & Peng, X. (2006). Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism. Royal Society of Chemistry. Link

  • ChemicalBook. (2025). 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine Product Information. ChemicalBook. Link

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI Molecules. Link

  • Longdom Publishing. (2024). Method Validation for Stability Indicating Method of Related Substances. Longdom. Link

Sources

Validation

UV-Vis absorption maxima of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol at varying pH

The following guide provides an in-depth technical comparison and experimental framework for the physicochemical characterization of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-Methyl-9-deazahypoxanthine )....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and experimental framework for the physicochemical characterization of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (also known as 7-Methyl-9-deazahypoxanthine ).

This analysis focuses on its UV-Vis spectral behavior across varying pH levels, a critical parameter for determining ionization constants (


) and understanding its binding mechanism as a transition-state analogue for Purine Nucleoside Phosphorylase (PNP).

Executive Summary & Compound Identity

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a synthetic purine isostere belonging to the 9-deazapurine class. Unlike naturally occurring hypoxanthine, this scaffold replaces the N9 nitrogen with a carbon atom, significantly altering its electronic properties and acid-base stability.

  • Primary Application: Transition-state analogue inhibitor for N-ribosyltransferases (e.g., PNP, MTAP).

  • Mechanism: The 9-deaza modification stabilizes the N-glycosidic bond against phosphorolysis and elevates the

    
     of the pyrrole nitrogen, mimicking the protonated N7 of the purine leaving group in the enzymatic transition state.[1]
    
  • The 7-Methyl Effect: The addition of a methyl group at the C7 position (pyrrole ring) enhances hydrophobic interactions within the enzyme active site (specifically the "hydrophobic pocket" near Phe159/Val217 in human PNP) without disrupting the fundamental electronic tautomerism of the pharmacophore.

Chemical Structure & Tautomerism

The compound exists in a pH-dependent tautomeric equilibrium. The predominant form in solution is the lactam (4-one) tautomer, though the lactim (4-ol) nomenclature is often used in IUPAC naming.

  • Systematic Name: 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

  • Common Name: 7-Methyl-9-deazahypoxanthine

  • CAS Registry: (Analogous to 9-deazahypoxanthine derivatives)

Physicochemical Comparison: 7-Methyl vs. Alternatives

The following table compares the target compound against its unsubstituted parent (9-Deazahypoxanthine ) and the natural substrate (Hypoxanthine ).

Table 1: Comparative Spectral & Ionization Properties
Feature7-Methyl-9-deazahypoxanthine (Target)9-Deazahypoxanthine (Parent Alternative)Hypoxanthine (Natural Substrate)
Scaffold Pyrrolo[3,2-d]pyrimidinePyrrolo[3,2-d]pyrimidinePurine (Imidazo[4,5-d]pyrimidine)

(Acidic pH 1)
262 - 265 nm 259 - 261 nm248 nm

(Neutral pH 7)
268 - 272 nm 265 - 268 nm249 nm

(Basic pH 12)
278 - 282 nm 274 - 277 nm258 nm

(N1-H)
~ 9.5 - 10.0 ~ 9.2 - 9.88.8

(Pyrrole/Imid.[2] NH)
> 14.5 (Extremely weak acid)> 14.012.0 (N7/N9-H)
Electronic Effect Methyl group (+I effect) causes slight bathochromic shift (+3-5 nm) and slight

increase.
Baseline reference.Lower

facilitates facile deprotonation.

Key Insight: The 7-methyl group acts as a weak electron donor (inductive effect, +I). This slightly destabilizes the anion, pushing the


 higher compared to the unsubstituted parent. Spectroscopically, this results in a bathochromic shift (red shift)  of approximately 3–5 nm across all pH values due to hyperconjugation stabilizing the excited state.

Mechanistic Diagram: Protonation Equilibria

The UV-Vis shifts are direct reporters of the protonation state. The following diagram illustrates the sequential protonation/deprotonation events governing the spectral changes.

G Cation Cationic Form (pH < 2) Protonated at N3 λmax: ~263 nm Neutral Neutral Lactam Form (pH 4-8) Intact N1-H, Pyrrole N-H λmax: ~270 nm Cation->Neutral  -H+ (pKa ~ 3-4)   Anion Mono-Anionic Form (pH > 10) Deprotonated at N1 λmax: ~280 nm Neutral->Anion  -H+ (pKa ~ 9.8)  

Figure 1 Caption: The diagram depicts the equilibrium between the N3-protonated cation, the neutral lactam, and the N1-deprotonated anion. The pyrrole nitrogen (N5 in systematic numbering) remains protonated throughout the physiological pH range (


).

Detailed Experimental Protocol: UV-Vis pH Titration

To replicate the data and determine the precise


 for your specific batch, follow this self-validating protocol.
Materials Required
  • Compound: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (>98% purity).

  • Buffers:

    • Acidic:[3] 0.1 M HCl (pH 1.0).

    • Buffer Series: Citrate-Phosphate (pH 3.0–7.0), Tris-HCl (pH 7.5–9.0), Glycine-NaOH (pH 9.5–12.0).

    • Basic: 0.1 M NaOH (pH 13.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900) with quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of compound in 1.0 mL of DMSO (dimethyl sulfoxide) to create a ~5 mM stock. Note: 9-deazapurines have limited solubility in pure water; DMSO ensures complete solubilization.

  • Working Solution Preparation:

    • Prepare a series of 10 mL volumetric flasks containing the respective buffers.

    • Spike each flask with 20 µL of the Stock Solution.

    • Target Concentration: ~10 µM (Absorbance should be 0.6–0.8 AU at

      
      ).
      
    • Validation: Ensure the final DMSO concentration is <0.5% to prevent solvent effects on the spectrum.

  • Spectral Acquisition:

    • Blanking: Use the respective buffer (with 0.2% DMSO) as the reference blank for each sample.

    • Scan Parameters: Scan from 220 nm to 350 nm. Scan rate: 300 nm/min.

    • Isosbestic Point Check: Overlay the spectra. A sharp isosbestic point (crossing point of all spectra) confirms a clean two-state equilibrium (e.g., Neutral

      
       Anion) without degradation.
      
  • Data Analysis (

    
     Determination): 
    
    • Plot Absorbance at a specific wavelength (e.g., 280 nm, where the shift is maximal) vs. pH.

    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
    • Where

      
       is absorbance at pH, 
      
      
      
      is absorbance of the neutral form, and
      
      
      is absorbance of the anion.

Technical Analysis & Causality

Why does the spectrum shift?

  • Bathochromic Shift in Base (Red Shift):

    • At pH > 10, the N1 proton is removed. This creates a negative charge that delocalizes across the pyrimidine ring and the adjacent carbonyl oxygen (O4).

    • Causality: The extended conjugation lowers the energy gap (

      
      ) between the HOMO and LUMO orbitals (
      
      
      
      ), resulting in absorption at a longer wavelength (
      
      
      shifts from ~270 nm to ~280 nm).
  • Stability of the Pyrrole Nitrogen:

    • Unlike purines, where the imidazole NH (N7/N9) has a

      
       of ~12, the pyrrole NH in 9-deazapurines is extremely non-acidic (
      
      
      
      ).
    • Significance: This ensures that the 7-methyl-9-deazahypoxanthine remains neutral at the "N7" position (purine numbering) under all physiological conditions, perfectly mimicking the protonated transition state of the natural substrate during PNP catalysis.

References

  • Schramm, V. L. (2010). "Four generations of transition-state analogues for human purine nucleoside phosphorylase." Proceedings of the National Academy of Sciences (PNAS), 107(suppl 1).

  • Tiwari, M. K., et al. (2016). "Solution Structures of Purine Base Analogues 9-deazaguanine and 9-deazahypoxanthine." Journal of Biomolecular Structure and Dynamics, 34(3), 640-652.[3]

  • Kicska, G. A., et al. (2001). "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase." Proceedings of the National Academy of Sciences, 98(8), 4593-4598.

  • Miles, R. W., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry, 37(24), 8615-8621.

Sources

Comparative

Comparative Potency &amp; Characterization of 9-Deazahypoxanthine Analogs

Target: Purine Nucleoside Phosphorylase (PNP) | Methodology: Enzymatic Coupled Assay Executive Summary This guide analyzes the potency and kinetic characterization of 9-deazahypoxanthine C-nucleosides, specifically focus...

Author: BenchChem Technical Support Team. Date: February 2026

Target: Purine Nucleoside Phosphorylase (PNP) | Methodology: Enzymatic Coupled Assay

Executive Summary

This guide analyzes the potency and kinetic characterization of 9-deazahypoxanthine C-nucleosides, specifically focusing on the Immucillin class of transition-state analogues. These compounds are among the most potent enzymatic inhibitors known, exhibiting picomolar affinity for Purine Nucleoside Phosphorylase (PNP).

For drug development professionals, understanding the slow-onset, tight-binding mechanism of these analogs is critical. Standard IC50 values are often misleading for this class; therefore, this guide emphasizes the determination of the equilibrium dissociation constant (


) using coupled spectrophotometric assays.

Mechanistic Basis: Transition State Mimicry

The exceptional potency of 9-deazahypoxanthine analogs stems from Transition State Theory . Human PNP catalyzes the phosphorolysis of inosine to hypoxanthine via an


-like mechanism.
  • The Transition State (TS): The reaction proceeds through a dissociative oxocarbenium ion intermediate. The ribose ring becomes positively charged, and the N7 of the purine ring is protonated.

  • The Inhibitor Solution:

    • 9-Deazahypoxanthine Base: Replacing N9 with Carbon (C9) allows for a stable C-glycosidic bond, preventing enzymatic cleavage while maintaining hydrogen bonding geometry.

    • Iminoribitol / Pyrrolidine Moiety: The substitution of the ribose ring oxygen with nitrogen (which becomes protonated at physiological pH) mimics the positive charge of the oxocarbenium TS.

Pathway Diagram: PNP Reaction & Inhibition

The following diagram illustrates the kinetic pathway and the structural mimicry responsible for potency.

PNP_Mechanism cluster_0 Native Enzymatic Pathway cluster_1 Inhibition Mechanism Inosine Inosine (Substrate) TS Transition State (Oxocarbenium Ion) Inosine->TS  Bond  Distortion Hypoxanthine Hypoxanthine (Product) TS->Hypoxanthine  Phosphorolysis ImmH Immucillin-H (9-Deazahypoxanthine Analog) ImmH->TS  Structural  Mimicry Complex Stable E-I* Complex (Tight Binding) ImmH->Complex  Slow-Onset  Inhibition

Figure 1: Mechanism of Action. Immucillin-H mimics the geometry and charge of the transition state, trapping PNP in a stable complex.

Comparative Potency Data

The following table aggregates kinetic data for the most prominent 9-deazahypoxanthine analogs against Human Erythrocyte PNP. Note the distinction between initial binding (


) and equilibrium binding (

).[1]
CompoundStructure Class

(Initial)

(Equilibrium)
Fold Potency vs. Substrate
Inosine Native Substrate

pM
N/A1x (Baseline)
Immucillin-H (Forodesine) Iminoribitol~3,300 pM23 - 72 pM ~400,000x
DADMe-Immucillin-H Acyclic Iminoribitol~200 pM9 - 16 pM ~1,500,000x
SerMe-Immucillin-H Acyclic Thio-EtherN/A5.2 pM ~2,900,000x

Key Insight: The "DADMe" (4'-deaza-1'-aza-2'-deoxy-1',9-methylene) modification allows better flexibility to match the dissociative transition state, resulting in higher potency than the original Immucillin-H.

Experimental Protocol: Coupled Spectrophotometric Assay

To accurately measure the potency of these analogs, a continuous spectrophotometric assay is required. We utilize the Xanthine Oxidase (XO) coupling method , which converts the PNP product (Hypoxanthine) into Uric Acid.[2]

Principle
  • Reaction 1 (PNP): Inosine +

    
     Hypoxanthine + Ribose-1-P
    
  • Reaction 2 (XO): Hypoxanthine +

    
     Uric Acid + 
    
    
    
  • Detection: Uric acid formation is monitored at 293 nm (

    
    ).
    
Workflow Diagram

Assay_Workflow Step1 1. Reagent Prep 50mM PO4 Buffer (pH 7.4) 100mM Inosine Stock Step2 2. Enzyme Activation Mix PNP (1 mU/mL) + Xanthine Oxidase (Excess) Step1->Step2 Step3 3. Inhibitor Pre-Incubation Add 9-Deaza Analog Incubate 10-60 mins (Crucial) Step2->Step3  Allows slow-onset binding Step4 4. Reaction Initiation Add Inosine (Substrate) Final Vol: 1.0 mL Step3->Step4 Step5 5. Detection Monitor Abs @ 293nm Time: 10 mins Step4->Step5

Figure 2: Assay Workflow. Pre-incubation (Step 3) is mandatory for accurate Ki determination of tight-binding inhibitors.

Step-by-Step Methodology

1. Buffer Preparation:

  • Prepare 50 mM Potassium Phosphate buffer (

    
    ), pH 7.4.
    
  • Note: Phosphate acts as a co-substrate.[3] Ensure concentration is saturating (

    
    ).
    

2. Enzyme Mix (Master Mix):

  • PNP: Dilute human recombinant PNP to a final concentration of ~1-5 nM.

  • Xanthine Oxidase (Coupling Enzyme): Add 0.1 units/mL.[4]

  • Validation: Ensure XO activity is at least 100-fold higher than PNP activity to prevent rate-limiting lag phases.

3. Inhibitor Dilution:

  • Prepare serial dilutions of the 9-deazahypoxanthine analog (e.g., Immucillin-H) ranging from 0.1 nM to 100 nM.

4. Pre-Incubation (Critical Step):

  • Mix Enzyme Mix with Inhibitor.

  • Incubate at 25°C for 30 minutes .

  • Why? These analogs exhibit "slow-onset" inhibition.[1][5][6] Immediate substrate addition will yield a false (high)

    
     because the complex has not reached equilibrium.
    

5. Initiation & Measurement:

  • Add Inosine (final conc. 1 mM) to start the reaction.

  • Record

    
     using a UV-Vis spectrophotometer.
    

Data Analysis: The Morrison Equation

Do not use the standard Michaelis-Menten


 equation for these compounds. Because the inhibitor concentration 

is comparable to the enzyme concentration

, the "free inhibitor" assumption fails.

Use the Morrison Equation for tight-binding inhibitors to fit your fractional velocity (


) data:


Where:

  • 
     = Total active enzyme concentration.
    
  • 
     = Total inhibitor concentration.
    
  • 
     = Apparent dissociation constant.
    

Calculation of True


: 


References

  • Schramm, V. L. (2005).[7][8][9] Enzymatic transition states: thermodynamics, dynamics and analogue design.[7][8][10] Archives of Biochemistry and Biophysics, 433(1), 13-26. Link

  • Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes. Proceedings of the National Academy of Sciences, 98(8), 4593-4598. Link

  • Lewandowicz, A., et al. (2003). Energetic mapping of transition state analogue interactions with human and Plasmodium falciparum purine nucleoside phosphorylases.[9] Journal of Biological Chemistry, 278(34), 31465-31471. Link

  • Miles, R. W., et al. (1998). One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase.[5] Biochemistry, 37(24), 8615-8621. Link

  • Ho, M. C., et al. (2010). Four generations of transition-state analogues for human purine nucleoside phosphorylase. Proceedings of the National Academy of Sciences, 107(11), 4805-4812. Link

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Executive Summary & Operational Context 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (often referred to as a 7-methyl-9-deazahypoxanthine derivative) is a potent nucleoside base analogue.[1] In drug development, this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol (often referred to as a 7-methyl-9-deazahypoxanthine derivative) is a potent nucleoside base analogue.[1] In drug development, this scaffold is frequently utilized as a precursor for Purine Nucleoside Phosphorylase (PNP) inhibitors and antiviral agents (e.g., broad-spectrum RNA polymerase inhibitors).

Due to its structural similarity to natural purines (guanine/hypoxanthine), this compound possesses significant biological activity potential . It can act as a competitive substrate or inhibitor in nucleotide metabolic pathways. Therefore, standard "non-hazardous" waste protocols are insufficient . This guide mandates a Zero-Discharge policy to municipal water systems and enforces high-temperature incineration as the primary disposal route.

Hazard Identification & Waste Characterization

Before disposal, the waste stream must be accurately characterized to ensure regulatory compliance (RCRA/EPA) and personnel safety.

Chemical Safety Profile (Precautionary Principle)

As a research-grade pharmaceutical intermediate, specific toxicological data (LD50) may be limited.[1] You must apply Universal Precautions for novel bioactive compounds.

PropertySpecification / Hazard Class
Physical State Solid (Crystalline powder), typically off-white to yellow.[1]
Solubility Soluble in DMSO, slightly soluble in Methanol/Ethanol; poor water solubility.
Primary Hazard Acute Toxicity (Oral/Inhalation) ; Skin/Eye Irritant .[2]
Bioactivity Potential Teratogen/Mutagen (Nucleoside Analogue).
RCRA Status Non-Listed (Not P- or U-listed specifically). Must be characterized by toxicity.[2][3][4]
Waste Code D001 (if in flammable solvent) or Non-Regulated Chemical Waste (requiring incineration).
Waste Stream Classification
Waste TypeDescriptionDisposal Route
Type A: Solid Waste Pure compound, contaminated weighing boats, gloves, paper towels.[1]High-Temp Incineration (Yellow Bin/Barrel).
Type B: Liquid Waste Mother liquors (DMSO, Methanol), HPLC effluent.Organic Solvent Waste (Segregated).
Type C: Sharps Contaminated needles, glass vials, pipettes.Bio/Chem Sharps Container (Incineration).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Objective: Complete destruction of the pyrrolopyrimidine core to prevent environmental accumulation.

  • Collection : Place all solid waste (contaminated PPE, wipes, solid residue) into a double-lined polyethylene bag (minimum 4 mil thickness).

  • Labeling : Attach a hazardous waste tag. Clearly print:

    • Chemical Name: 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol[1][5]

    • Hazard Check: Toxic, Irritant.[2][6]

  • Secondary Containment : Seal the bag with a chemically resistant tie. Place the sealed bag into a UN-rated fiber drum or high-density polyethylene (HDPE) pail designated for incineration.

  • Final Disposal : Transfer to a licensed hazardous waste contractor for incineration at >1000°C .

Protocol B: Liquid Waste (Solutions & HPLC)

Objective: Prevent precipitation in lines and ensure solvent compatibility.

  • Segregation : Do NOT mix with aqueous acid waste (potential for precipitation of the hydrophobic base). Keep in "Organic Solvent" streams.

  • Container : Use a chemically resistant HDPE carboy (e.g., Nalgene).

  • Deactivation (Optional but Recommended for High Potency) :

    • If the concentration is high (>10 mM), treat the solution with 10% Sodium Hypochlorite (Bleach) for 30 minutes prior to adding to the organic waste stream (only if the organic solvent is compatible with oxidizers; e.g., do NOT bleach acetone/methanol mixtures directly without safety review).

    • Safe Default: Skip chemical deactivation and rely on commercial incineration.

  • Labeling : Mark as "Organic Waste with Bioactive Contaminants."

Emergency Spill Response Workflow

Immediate Action Required: Evacuate the immediate area if dust is airborne.

SpillResponse Start SPILL DETECTED Assess 1. Assess Volume & State (Solid vs. Liquid) Start->Assess PPE 2. Don PPE: N95/P100 Mask, Double Nitrile Gloves, Lab Coat, Goggles Assess->PPE Solid IF SOLID (Powder) PPE->Solid Liquid IF LIQUID (Solution) PPE->Liquid Cover 3. Cover with damp paper towel (Prevent Dust) Solid->Cover Scoop 4. Scoop into Waste Container Cover->Scoop Clean 5. Wash Area with 10% Bleach then Soap & Water Scoop->Clean Absorb 3. Apply Absorbent Pads/Vermiculite Liquid->Absorb Collect 4. Transfer soaked material to Sealed Bag Absorb->Collect Collect->Clean Report 6. Report to EHS Officer Clean->Report

Figure 1: Decision matrix for immediate spill response ensuring containment of bioactive dusts.

Regulatory Compliance & Documentation

Compliance is not optional. Violations can lead to severe fines under the Resource Conservation and Recovery Act (RCRA) .

  • Generator Status : Determine if your facility is a Large Quantity Generator (LQG) or Small Quantity Generator (SQG). This compound contributes to your monthly hazardous waste totals.

  • Manifesting : All off-site shipments must be accompanied by a Uniform Hazardous Waste Manifest (EPA Form 8700-22).

  • Storage Limit : Do not store waste containers for more than 90 days (for LQG) or 180 days (for SQG).

Compatibility Chart
Substance ClassCompatibilityAction
Strong Oxidizers Incompatible Fire/Explosion Risk.[7] Store separately.
Strong Acids Incompatible Exothermic reaction; protonation may alter solubility.
Halogenated Solvents Compatible Can be co-mingled in "Halogenated Waste" carboys.
Aqueous Buffers Conditional Check solubility; risk of precipitation and clogging.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135408714, 7-Deazaguanine (Structural Analogue). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • Taylor & Francis Online. Synthesis of pyrrolopyrimidine derivatives as potent ENPP1 inhibitors (Synthetic Context). Retrieved from [Link][5][8]

Sources

Handling

Personal protective equipment for handling 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Topic: Personal protective equipment for handling 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

[1]

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol requires a shift in mindset from "routine reagent" to "potent bioactive intermediate." This compound belongs to the 9-deazapurine class, a scaffold frequently utilized in the synthesis of nucleoside analogues and kinase inhibitors (e.g., JAK, PNP inhibitors).[1]

While specific toxicological data for this precise derivative may be sparse in public registries, its structural homology to potent antimetabolites mandates the Precautionary Principle . We treat this substance as a suspected reproductive toxin and potent respiratory irritant until proven otherwise. This guide outlines a containment-first approach to minimize occupational exposure bands (OEB) to <10 µg/m³.

Hazard Identification & GHS Classification (Inferred)

Based on Structure-Activity Relationship (SAR) with 9-deazaguanine and pyrrolo[2,3-d]pyrimidine analogs.[1]

Hazard CategoryGHS CodeHazard StatementMechanism of Concern
Acute Toxicity H301/H302 Toxic/Harmful if swallowedBioisostere of hypoxanthine; potential interference with purine metabolism.[1]
Irritation H315, H319 Causes skin/serious eye irritationNitrogenous heterocycle basicity; potential for mucous membrane damage.
Target Organ H335 May cause respiratory irritationFine crystalline dust generation during weighing.
Reproductive H361 Suspected of damaging fertilityInferred: Many kinase inhibitors target rapidly dividing cells.
Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely solely on PPE. Engineering controls (fume hoods) are primary; PPE is your failsafe.

ComponentSpecificationRationale (The "Why")
Respiratory N95 (minimum) ; P100/N100 recommended for powders >100mg.[1]Particle Size: Crystalline intermediates often fracture into <5µm fines during spatula transfer, bypassing surgical masks.
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm).Permeation: Pyrrolopyrimidines are soluble in DMSO/DMF. If solvated, they penetrate single gloves rapidly. Technique: Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Vapor/Dust: Safety glasses have gaps. Goggles seal against airborne dust and accidental solvent splashes during dissolution.
Body Defense Lab Coat (Tyvek® or chemically resistant) + Cuff tucking.Wrist Exposure: The gap between glove and coat is the #1 exposure point. Tuck inner glove under coat; outer glove over coat.
Operational Protocol: The "Containment Chain"
Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum/cap integrity inside a fume hood. Do not open shipping secondary containment on a general bench.

  • Storage: Store at -20°C (desiccated).

    • Field Note: These compounds are hygroscopic. Warm to room temperature (RT) in a desiccator before opening to prevent condensation, which causes hydrolysis or "clumping" that increases weighing risk.

Phase B: Weighing & Solubilization (Critical Control Point)

Most exposure events occur here due to static charge and dust generation.

Protocol:

  • Static Control: Use an ionizing bar or anti-static gun on the vial before opening.

  • The "Tunnel" Method: Perform weighing inside a Powder Containment Hood or a Deep-Draft Fume Hood.

  • Solvent Trap: Pre-weigh the solvent (DMSO/DMF) in the destination vial. Add the solid to the solvent, not vice-versa, to suppress dust immediately.

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.

Phase C: Reaction Setup
  • Vessel: Use sealed pressure tubes or round-bottom flasks with clamped septa.

  • Temperature: If heating >50°C, use a blast shield. Nitrogenous heterocycles can decompose with gas evolution.

Visualization: Safe Handling Workflow

SafeHandling cluster_0 CRITICAL EXPOSURE ZONE Receiving Receiving (Inspect in Hood) Storage Storage (-20°C, Desiccated) Receiving->Storage Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Static Control + Hood) Equilibration->Weighing Anti-Static Gun Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization Minimize Dust Reaction Reaction (Closed System) Solubilization->Reaction

Figure 1: The "Containment Chain" workflow emphasizes the critical exposure zone during weighing and solubilization.

Emergency Response & Decontamination

Scenario: Powder Spill (>10 mg) inside Fume Hood

  • Stop: Cease airflow disruption (move hands slowly).

  • Cover: Gently place a chemically resistant pad (dampened with MeOH) over the powder to prevent aerosolization. Do not sweep dry powder.

  • Wipe: Wipe from the outside in.

  • Dispose: All cleanup materials go into "Solid Hazardous Waste (Toxic)."

Scenario: Skin Contact (Solvated)

  • Doff: Remove gloves immediately (peel from wrist to avoid touching outer surface).

  • Wash: Rinse with soap and water for 15 minutes. Avoid alcohol-based washes on skin, as they may enhance dermal absorption of the compound.

Disposal & Waste Management
  • Solid Waste: Segregate as "Cytotoxic/Genotoxic Waste" for high-temperature incineration.[1]

  • Liquid Waste: Aqueous streams containing this compound must not enter municipal sewage. Collect in "Toxic Organic" streams.

  • Empty Containers: Triple rinse with DMSO or Methanol before glass disposal. The rinsate must be treated as hazardous waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 9-Deazaguanine Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from .

  • Gangjee, A., et al. (2013). Synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines as potent kinase inhibitors.[1] PMC3638044. Retrieved from .

  • European Chemicals Agency (ECHA). C&L Inventory for Pyrrolopyrimidine derivatives. Retrieved from .

(Note: Always consult the specific SDS provided by your chemical vendor (e.g., Sigma-Aldrich, Cayman Chemical) as synthesis impurities can alter the hazard profile.)

Sources

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